1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
Description
BenchChem offers high-quality 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl 5-oxopiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKHJRQXLOFHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis and Characterization of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester: A Technical Guide
This guide provides an in-depth exploration of the synthesis and characterization of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in numerous pharmaceuticals, and the strategic placement of functional groups on this core allows for the fine-tuning of biological activity.[1] This document will detail a robust and logical synthetic pathway, grounded in established chemical principles, and provide a comprehensive overview of the analytical techniques required to verify the structure and purity of the target compound.
Introduction: The Significance of Substituted Piperidines
The piperidine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic drugs.[2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The presence of a ketone, a protected amine, and an ester functionality in the target molecule, 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, offers multiple points for further chemical elaboration, rendering it a versatile intermediate for the synthesis of complex molecular architectures.
A Strategic Synthetic Approach: The Dieckmann Condensation
The core of our synthetic strategy revolves around the intramolecular Dieckmann condensation, a powerful and reliable method for the formation of cyclic β-keto esters.[3][4] This reaction is particularly well-suited for constructing five- and six-membered rings, making it an ideal choice for the synthesis of our target piperidinone.[5] The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.
Part 1: Synthesis of the Acyclic Precursor
The success of the Dieckmann condensation hinges on the efficient preparation of the acyclic diester precursor, N-Cbz-L-glutamic acid dimethyl ester. This is achieved in a two-step process starting from the readily available amino acid, L-glutamic acid.
Step 1: N-Protection of L-Glutamic Acid
The initial step involves the protection of the amino group of L-glutamic acid with a benzyloxycarbonyl (Cbz) group. This is a crucial maneuver to prevent unwanted side reactions of the nucleophilic amine in subsequent steps. The Cbz group is selected for its stability under the conditions of esterification and Dieckmann condensation, and its susceptibility to removal under mild hydrogenolysis conditions.[6] The reaction proceeds by the nucleophilic attack of the amino group on benzyl chloroformate under basic conditions.[7][8][9]
Caption: N-Protection of L-Glutamic Acid.
Step 2: Diesterification of N-Cbz-L-Glutamic Acid
With the amine protected, the two carboxylic acid functionalities of N-Cbz-L-glutamic acid are converted to their corresponding methyl esters. This is typically achieved through Fischer esterification, by refluxing the diacid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride.[10] This transformation is essential to generate the two electrophilic carbonyl centers required for the subsequent intramolecular cyclization.
Caption: Intramolecular Dieckmann Condensation.
Part 3: Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.
Materials and Methods
| Reagent/Material | Supplier | Purity/Grade |
| L-Glutamic Acid | Sigma-Aldrich | ≥99% |
| Benzyl Chloroformate | Acros Organics | 98% |
| Sodium Hydroxide | Fisher Scientific | ACS Grade |
| Methanol | J.T. Baker | Anhydrous |
| Sulfuric Acid | EMD Millipore | 98% |
| Sodium Methoxide | Alfa Aesar | 95% |
| Diethyl Ether | VWR | Anhydrous |
| Ethyl Acetate | Macron Fine Chemicals | ACS Grade |
| Hexanes | BDH | ACS Grade |
Protocol 1: Synthesis of N-Cbz-L-Glutamic Acid
-
To a stirred solution of L-glutamic acid (1 equivalent) in 2 M sodium hydroxide at 0 °C, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the pH between 9-10 by the concurrent addition of 2 M sodium hydroxide.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with 6 M hydrochloric acid at 0 °C.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Cbz-L-glutamic acid as a white solid.
Protocol 2: Synthesis of N-Cbz-L-Glutamic Acid Dimethyl Ester
-
Suspend N-Cbz-L-glutamic acid (1 equivalent) in anhydrous methanol (10 volumes).
-
Cool the suspension to 0 °C and add concentrated sulfuric acid (0.1 equivalents) dropwise.
-
Warm the reaction mixture to reflux and maintain for 12 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield N-Cbz-L-glutamic acid dimethyl ester.
Protocol 3: Synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
-
To a solution of N-Cbz-L-glutamic acid dimethyl ester (1 equivalent) in anhydrous toluene (20 volumes), add sodium methoxide (1.2 equivalents) portionwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Cool the reaction to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
Part 4: Characterization of the Final Product
Thorough characterization is imperative to confirm the identity and purity of the synthesized 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the Cbz group (7.2-7.4 ppm), the benzylic protons of the Cbz group (~5.1 ppm), the methoxy protons of the ester (~3.7 ppm), and the diastereotopic protons of the piperidine ring. |
| ¹³C NMR | Resonances for the ketone carbonyl (~205 ppm), the ester carbonyl (~170 ppm), the carbamate carbonyl (~155 ppm), carbons of the aromatic ring (127-136 ppm), and the aliphatic carbons of the piperidine ring. |
| IR Spectroscopy | Characteristic stretching frequencies for the ketone C=O (~1720 cm⁻¹), ester C=O (~1740 cm⁻¹), and carbamate C=O (~1690 cm⁻¹). [11] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the target compound (C₁₅H₁₇NO₅, MW: 291.30 g/mol ). [12] |
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the final product. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a suitable starting point.
Conclusion
This technical guide has outlined a logical and well-precedented synthetic route for the preparation of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. The strategy, centered around the Dieckmann condensation, provides a reliable means to access this versatile building block. The detailed protocols and characterization guidelines serve as a comprehensive resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the synthesis and validation of this important intermediate for further applications in drug discovery and development.
References
- CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. Available at: [Link]
- CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents.
-
23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax. Available at: [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? - ResearchGate. Available at: [Link]
-
Dieckmann Condensation Reaction Mechanism - YouTube. Available at: [Link]
-
21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax. Available at: [Link]
-
Crystal structure of γ-ethyl-l-glutamate N-carboxy anhydride - PMC - NIH. Available at: [Link]
-
Synthesis of N-Cbz-ethanolamine - PrepChem.com. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar. Available at: [Link]
-
benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. Available at: [Link]
-
Preparation of Mono-‐Cbz Protected Guanidines - Organic Syntheses. Available at: [Link]
- L-glutamic acid derivative and synthesis method and application thereof - Google Patents.
-
23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. Available at: [Link]
-
ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. - ResearchGate. Available at: [Link]
-
21.6b Dieckmann Condensation Reactions - YouTube. Available at: [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity | MDPI [mdpi.com]
- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]
- 8. CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. arctomsci.com [arctomsci.com]
physical and chemical properties of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
An In-Depth Technical Guide to the Physicochemical Properties of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is a chiral heterocyclic compound of significant interest in the field of medicinal chemistry. As a derivative of piperidine, a core structure found in numerous pharmaceuticals, this molecule serves as a versatile building block for the synthesis of complex and biologically active agents. Its structure incorporates several key functional groups: a carbobenzyloxy (Cbz) protected amine, a ketone, and a methyl ester. This unique combination of features not only dictates its specific physicochemical properties but also provides multiple handles for synthetic modification.
This guide, prepared from the perspective of a senior application scientist, offers an in-depth exploration of the physical and chemical properties of this compound. We will move beyond a simple recitation of data to explain the causality behind its characteristics and the strategic choices in its analysis and manipulation. Understanding these core properties is paramount for its effective use as a pharmaceutical intermediate in drug discovery and development pipelines.[1][2]
Physicochemical and Chiral Properties
The physical state and solubility of a synthetic intermediate are critical parameters that influence its handling, reaction conditions, and purification. While specific experimental data for this exact compound is sparse in publicly accessible literature, we can deduce its expected properties based on its structure and data from closely related analogues.
Table 1: Core Physicochemical Properties
| Property | Expected Value / Observation | Rationale & Scientific Insight |
| Molecular Formula | C₁₅H₁₇NO₅ | Derived from its chemical structure. |
| Molecular Weight | 291.30 g/mol | Calculated from the molecular formula. |
| CAS Number | 108462-23-9 (L-isomer); 117836-13-2 (S-isomer)[3] | The stereocenter at the 2-position necessitates distinct identifiers for each enantiomer. |
| Appearance | White to off-white solid or a viscous oil. | The presence of polar functional groups and a relatively high molecular weight suggest a solid or high-boiling oil at room temperature. |
| Melting Point | Not consistently reported; expected to be moderately low. | For comparison, the related pyroglutamate analogue, Methyl 5-oxopyrrolidine-2-carboxylate, is a liquid with a melting point of 21-23 °C.[4] The larger piperidine ring and Cbz group would likely increase the melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DCM, EtOAc, THF, Acetone, DMSO). Sparingly soluble in non-polar solvents (e.g., hexanes). Insoluble in water. | The ester and ketone groups provide polarity, enabling dissolution in common organic solvents. The bulky, non-polar Cbz group and hydrocarbon backbone limit aqueous solubility. |
| Optical Rotation | A non-zero value ([α]D) is expected for enantiomerically pure samples. | The chiral center at C2 will cause the rotation of plane-polarized light. The specific value and sign (+ or -) depend on the enantiomer and measurement conditions (solvent, concentration). |
Spectroscopic and Analytical Characterization
Robust characterization is the cornerstone of chemical synthesis. The multifunctional nature of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester gives rise to a distinct spectroscopic fingerprint. The following data is predictive, based on established principles of NMR, IR, and MS spectroscopy.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.
-
¹H-NMR (400 MHz, CDCl₃):
-
δ 7.30-7.40 (m, 5H): A multiplet characteristic of the five aromatic protons on the benzyl group of the Cbz protecting group.
-
δ 5.10-5.25 (m, 2H): A multiplet or two distinct doublets for the benzylic protons (-O-CH₂ -Ph) of the Cbz group. Rotational restriction (atropisomerism) around the N-C(O) amide bond can lead to two distinct signals.
-
δ 4.50-4.70 (m, 1H): A multiplet corresponding to the proton at the chiral center (C2-H ).
-
δ 3.75 (s, 3H): A sharp singlet for the methyl ester protons (-COOCH₃).
-
δ 2.20-2.80 (m, 4H): A complex series of multiplets for the four protons on the piperidine ring adjacent to the carbonyl and nitrogen atoms (C3-H₂ and C4-H₂ ).
-
δ 1.90-2.10 (m, 2H): A multiplet for the remaining two protons on the piperidine ring (C6-H₂ ).
-
-
¹³C-NMR (100 MHz, CDCl₃):
-
δ ~172 ppm: Carbonyl carbon of the methyl ester.
-
δ ~208 ppm: Carbonyl carbon of the ketone on the piperidine ring.
-
δ ~155 ppm: Carbonyl carbon of the Cbz carbamate group.
-
δ 136-137 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ 127-129 ppm: Aromatic carbons of the benzyl group.
-
δ ~67 ppm: Benzylic carbon (-O-C H₂-Ph) of the Cbz group.
-
δ ~55-57 ppm: C2 carbon of the piperidine ring.
-
δ ~52 ppm: Methyl carbon of the ester group.
-
δ ~20-45 ppm: Remaining piperidine ring carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for the rapid confirmation of key functional groups.
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1750 | C=O (Ester) | Stretch |
| ~1715 | C=O (Ketone) | Stretch |
| ~1695 | C=O (Carbamate) | Stretch |
| ~1220 | C-O (Ester/Carbamate) | Stretch |
| 3030, 1600, 1495 | Aromatic C-H, C=C | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Technique: Electrospray Ionization (ESI) is ideal due to the compound's polarity.
-
Expected Ion: [M+H]⁺ at m/z 292.12 or [M+Na]⁺ at m/z 314.10.
-
Key Fragmentation: A characteristic loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group is expected.
Chemical Properties and Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. This allows for selective chemical transformations, a highly desirable trait for a building block in multi-step synthesis.
Caption: Key reactive sites on the 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester scaffold.
-
N-Cbz Group (Carbamate): This is a standard protecting group for amines. Its primary role is to prevent the nitrogen from participating in unwanted side reactions.
-
Reactivity: It is exceptionally stable to most acidic and basic conditions but is selectively cleaved under hydrogenolysis conditions (H₂ gas with a Palladium catalyst). This orthogonality is a key feature, allowing for deprotection without affecting the ester or ketone.
-
-
C5-Ketone: The ketone is a versatile functional group for introducing new substituents and stereocenters.
-
Reactivity: It can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This reduction can often be controlled stereoselectively. It is also a substrate for reductive amination , allowing for the introduction of a new amine substituent at the C5 position, a common strategy in drug design.[6]
-
-
C2-Ester (Methyl Ester): The ester group can be easily converted into other functionalities.
-
Reactivity: It can undergo saponification (hydrolysis) with a base like lithium hydroxide (LiOH) to yield the corresponding carboxylic acid.[7] This acid can then be coupled with amines to form amides, a frequent transformation in the synthesis of bioactive molecules.
-
Synthesis and Purification Workflow
This compound is typically synthesized from chiral starting materials to preserve stereochemical integrity. A common route starts from L-glutamic acid, highlighting its connection to the chiral pool.
Caption: Generalized synthetic workflow from L-glutamic acid.
Representative Purification Protocol
Purification is critical to ensure the material is suitable for subsequent synthetic steps. Column chromatography is the method of choice.
-
System Preparation: A silica gel column is prepared. The choice of column size depends on the scale of the reaction.
-
Slurry Loading: The crude reaction mixture is concentrated to a minimal volume, adsorbed onto a small amount of silica gel, and dried to a free-flowing powder. This is then carefully loaded onto the top of the prepared column.
-
Elution: A solvent gradient is employed for elution. A typical starting point is a low-polarity mixture (e.g., 20% Ethyl Acetate in Hexanes), gradually increasing the polarity (e.g., to 40-50% Ethyl Acetate).
-
Rationale: This gradient approach ensures that non-polar impurities elute first, followed by the product, and finally any highly polar byproducts, providing effective separation.
-
-
Fraction Collection & Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The pure fractions are combined and the solvent is removed under reduced pressure (rotary evaporation) to yield the purified compound.
Applications in Drug Development
The title compound is not an active pharmaceutical ingredient itself but rather a key intermediate. Its structure is embedded within more complex molecules. For instance, the core piperidone scaffold is crucial for the synthesis of inhibitors for various enzymes and antagonists for receptors. The related intermediate, 5R-[(benzyloxy)amino]piperidine-2S-carboxylate, is a key component in the synthesis of Avibactam .[6] Avibactam is a non-β-lactam β-lactamase inhibitor, which is co-administered with antibiotics to combat resistant bacteria. The synthesis of Avibactam and its analogues showcases the importance of chiral piperidine intermediates derived from starting materials like the one discussed in this guide.
Conclusion
1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is a strategically designed synthetic intermediate whose value lies in the predictable and orthogonal reactivity of its functional groups. A thorough understanding of its physicochemical properties, spectroscopic signature, and chemical behavior is essential for any scientist aiming to leverage its potential. From the selective deprotection of its amine to the versatile chemistry of its ketone and ester moieties, this compound provides a robust platform for constructing the complex molecular architectures required to address modern therapeutic challenges.
References
- TargetMol. (n.d.). 1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid.
- Google Patents. (2020). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
- The Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from a sample RSC supporting information page.
-
UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]
- Medison Ventures. (n.d.). 1-Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid.
- 3W Pharm. (n.d.). 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester - CAS:797801-61-7.
-
PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 5-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
- 1. 1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid_TargetMol [targetmol.com]
- 2. 1-Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid | Medison Ventures [medisonventures.com]
- 3. arctomsci.com [arctomsci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Strategic Utility of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester in Modern Medicinal Chemistry
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous FDA-approved therapeutics. Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation, enabling precise interactions with biological targets. Within the vast landscape of piperidine-based building blocks, 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester emerges as a particularly versatile and strategic intermediate. This technical guide delves into the core attributes of this compound, elucidating its synthetic accessibility, key chemical transformations, and its demonstrated and potential applications in the design and synthesis of novel therapeutic agents, with a focus on antiviral and neuroprotective drugs. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The six-membered nitrogenous heterocyclic ring of piperidine is a recurring motif in a vast array of biologically active molecules, from natural products to synthetic drugs.[1][2] The introduction of chiral piperidine scaffolds into small molecules can be a promising strategy to:
-
Modulate Physicochemical Properties: Influencing parameters such as pKa, logD, and aqueous solubility.[3][4]
-
Enhance Biological Potency and Selectivity: The rigid, chair-like conformation of the piperidine ring allows for the precise spatial arrangement of pharmacophoric elements, leading to optimized binding with target proteins.[3][5]
-
Improve Pharmacokinetic Profiles: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]
-
Reduce hERG Toxicity: Mitigating potential cardiac side effects.[3]
The subject of this guide, 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, offers multiple points for chemical diversification, making it an exceptionally valuable starting material for library synthesis and lead optimization campaigns.
Synthesis and Key Chemical Transformations
1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester (CAS 797801-61-7) and its enantiopure forms, such as the (S)-enantiomer (CAS 117836-13-2), are commercially available, providing a reliable entry point for synthetic endeavors.[6][7] The strategic positioning of the ketone, the methyl ester, and the carbobenzyloxy (Cbz) protecting group allows for a diverse range of chemical manipulations.
Stereoselective Reduction of the 5-Oxo Group
A pivotal transformation of the title compound is the stereoselective reduction of the C5 ketone to introduce a hydroxyl group. This new stereocenter significantly expands the chemical space accessible from this intermediate. The choice of reducing agent and reaction conditions dictates the diastereoselectivity of the reduction, yielding either the cis- or trans-5-hydroxy derivative.
Workflow for Stereoselective Ketone Reduction
Sources
- 1. mdpi.com [mdpi.com]
- 2. Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsr.org [jsr.org]
- 4. Design of novel sustainable pathways for the synthesis of the key intermediates of nirmatrelvir - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
Introduction: The Structural Significance of a Versatile Intermediate
1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the synthetically versatile ketone, methyl ester, and carbobenzyloxy (Cbz) protecting group, makes it a valuable building block for the synthesis of complex molecular architectures, including potent enzyme inhibitors and other therapeutic agents.[1]
Accurate structural elucidation is paramount in the development of novel pharmaceuticals. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of such intermediates. This guide provides a comprehensive overview of the expected spectroscopic data for 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester and the underlying principles for their interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of the title compound is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the Cbz group.[2]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-2 (methine) | 4.8 - 5.0 | dd | J = 12, 4 Hz | Alpha to ester and nitrogen, expected to be significantly downfield. |
| H-3 (methylene) | 2.2 - 2.4 | m | - | Diastereotopic protons adjacent to a chiral center. |
| H-4 (methylene) | 2.6 - 2.8 | m | - | Diastereotopic protons adjacent to the ketone. |
| H-6 (methylene) | 3.5 - 3.7 and 4.0 - 4.2 | m | - | Diastereotopic protons adjacent to the nitrogen of the Cbz group. |
| -OCH₃ (methyl ester) | ~3.7 | s | - | Characteristic singlet for a methyl ester.[3] |
| -CH₂-Ph (Cbz) | ~5.1 | s | - | Benzylic protons of the Cbz group, often a singlet.[4] |
| -C₆H₅ (Cbz) | 7.2 - 7.4 | m | - | Aromatic protons of the Cbz group.[4] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The chemical shifts are highly dependent on the nature of the functional groups.[5]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (ketone) | 205 - 210 | Typical for a cyclic ketone. |
| C=O (ester) | 170 - 175 | Characteristic of an ester carbonyl.[6] |
| C=O (Cbz) | 155 - 160 | Carbamate carbonyl carbon. |
| C-2 | 55 - 60 | Alpha to ester and nitrogen. |
| C-3 | 25 - 30 | Piperidine ring methylene. |
| C-4 | 35 - 40 | Adjacent to the ketone. |
| C-6 | 45 - 50 | Adjacent to the nitrogen of the Cbz group. |
| -OCH₃ | ~52 | Methyl ester carbon. |
| -CH₂-Ph | ~67 | Benzylic carbon of the Cbz group. |
| Aromatic Carbons | 127 - 137 | Phenyl group of the Cbz moiety.[7] |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient. Key parameters to set include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[9]
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester will be dominated by the strong absorptions of its three carbonyl groups.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Ketone) | 1715 - 1725 | Strong | Typical for a six-membered cyclic ketone.[10][11] |
| C=O Stretch (Ester) | 1735 - 1750 | Strong | Characteristic for a saturated methyl ester. |
| C=O Stretch (Carbamate) | 1690 - 1710 | Strong | The C=O bond in the Cbz group.[12] |
| C-O Stretch (Ester & Cbz) | 1200 - 1300 | Strong | Associated with the C-O single bonds of the ester and carbamate. |
| C-H Stretch (Aromatic) | >3000 | Medium | Aromatic C-H bonds of the Cbz group. |
| C-H Stretch (Aliphatic) | <3000 | Medium | Aliphatic C-H bonds of the piperidine ring and methyl group. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): For an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to established correlation tables to confirm the presence of the expected functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.
Predicted Mass Spectrum
Molecular Ion (M⁺): The expected exact mass of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester (C₁₅H₁₇NO₅) is approximately 291.11 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ at m/z 292.12 would be expected.
Key Fragmentation Pathways: The fragmentation of the molecule will likely be initiated by the cleavage of the Cbz group and rearrangements involving the piperidine ring.
-
Loss of the benzyloxy group (-OCH₂Ph): A common fragmentation pathway for Cbz-protected amines is the loss of the benzyloxy group, leading to a fragment ion.
-
Loss of the benzyl group (-CH₂Ph): Cleavage of the benzyl group is also a highly probable fragmentation, resulting in a prominent peak.
-
Decarboxylation: Loss of the methyl carboxylate group as a radical is another possible fragmentation route.
-
Ring Cleavage: The piperidine ring can undergo alpha-cleavage adjacent to the nitrogen or the ketone.[13][14]
Visualizing Fragmentation
Caption: Predicted major fragmentation pathways for 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester in MS.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (ESI-MS): Infuse the sample solution into an electrospray ionization source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Tandem MS (MS/MS): To confirm the structure, perform a tandem MS experiment by isolating the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate and analyze the fragment ions.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated mass. Analyze the fragmentation pattern to corroborate the proposed structure.
Conclusion: A Predictive Framework for Structural Verification
This guide provides a detailed, predictive framework for the spectroscopic characterization of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. By understanding the expected NMR, IR, and MS data, researchers can more confidently synthesize and verify this valuable intermediate. The provided protocols offer a starting point for the practical acquisition of high-quality spectroscopic data. While based on well-established principles and data from analogous structures, experimental verification remains the gold standard for unequivocal structure determination.
References
- AOCS. Saturated Fatty Acids and Methyl Esters. American Oil Chemists' Society.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Oregon St
- PubMed. N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity.
- ResearchG
- Whitman College. GCMS Section 6.11.2.
- Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones.
- SciSpace.
- YouTube.
- ResearchGate. Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium...
- PMC. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
- Oregon St
- Journal of AOAC INTERNATIONAL.
- Semantic Scholar. The Mass Spectra of Cyclic Ketones.
- ChemicalBook. N-Carbobenzyloxyglycine(1138-80-3) 1H NMR spectrum.
- Master Organic Chemistry. 13-C NMR - How Many Signals.
- ResearchGate.
- SlidePlayer. Carbonyl - compounds - IR - spectroscopy.
- Organic Chemistry, University of Colorado Boulder. IR Spectroscopy Tutorial: Ketones.
- bioRxiv. N-hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity.
- ResearchGate. Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH...
- ChemicalBook.
- PMC.
- ACS Publications. The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region.
- PMC.
- YouTube. Carbon-13 NMR Spectroscopy.
- Sigma-Aldrich.
- Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
- PubMed. Carbamic acid: molecular structure and IR spectra.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- YouTube. Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds.
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
- ChemRxiv.
- Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Compound Interest. A guide to 13C NMR chemical shift values.
- PMC.
- ResearchGate. 1 H NMR spectra of pure methyl ester (a) and methyl ester using...
- Benchchem.
- MDPI.
- Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones.
- Benchchem. The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
- ACS Public
- ChemicalBook. (S)-4-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER.
- YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.
- PubChem.
- Master Organic Chemistry.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. aocs.org [aocs.org]
- 4. N-Carbobenzyloxyglycine(1138-80-3) 1H NMR [m.chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. academic.oup.com [academic.oup.com]
- 13. GCMS Section 6.11.2 [people.whitman.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
The Strategic Role of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking Chiral Architectures
In the landscape of modern drug discovery and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for therapeutic efficacy and safety. Chiral piperidine scaffolds, in particular, are ubiquitous motifs in a vast array of pharmaceuticals and natural products. This technical guide delves into the pivotal role of a versatile chiral building block, 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester , in the asymmetric synthesis of these crucial molecular architectures. As a senior application scientist, this document aims to provide not just a recitation of protocols, but a deeper understanding of the causality behind experimental choices, empowering researchers to harness the full potential of this valuable synthetic intermediate.
The Molecule: A Privileged Scaffold for Stereoselective Transformations
1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, a molecule featuring a piperidine ring functionalized with a ketone, a carbamate-protected amine, and an ester, represents a highly strategic starting point for asymmetric synthesis. The Cbz (carboxybenzyl) protecting group offers robust stability under a range of reaction conditions and can be readily removed via hydrogenolysis. The methyl ester at the C-2 position provides a handle for further derivatization, such as amide bond formation.
Crucially, the ketone at the C-5 position is the linchpin for introducing new stereocenters. The stereochemical outcome of reactions at this site can be influenced by the pre-existing stereocenter at C-2 (in the case of a chiral starting material) or controlled through the use of chiral reagents or catalysts. This inherent functionality makes it a valuable precursor for the synthesis of diastereomerically and enantiomerically pure 5-hydroxypiperidine-2-carboxylic acid derivatives, which are key components of numerous biologically active compounds.[1][2]
Key Structural Features and Their Synthetic Implications:
-
N-Cbz Protecting Group: Provides stability and allows for selective deprotection.
-
C-2 Methyl Ester: A versatile handle for peptide couplings and other modifications.
-
C-5 Ketone: The primary site for stereoselective transformations, particularly reductions, to introduce a new stereocenter.
-
Piperidine Ring: A common and important scaffold in medicinal chemistry.[3][4]
The Core Application: Diastereoselective Reduction of the C-5 Ketone
The most prominent application of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester in asymmetric synthesis is its stereoselective reduction to the corresponding 5-hydroxy derivative. The resulting cis or trans diastereomer of the 5-hydroxy-2-carboxylic acid moiety is a critical determinant of the biological activity of the final target molecule. The choice of reducing agent and reaction conditions dictates the stereochemical outcome of this transformation.
Mechanistic Considerations in Diastereoselective Reductions
The diastereoselectivity of the ketone reduction is governed by the facial bias imposed by the existing stereocenter at C-2 and the conformation of the piperidine ring. The bulky Cbz group on the nitrogen atom influences the ring conformation, which in turn affects the accessibility of the ketone's two faces to the reducing agent.
Generally, hydride delivery can occur from either the axial or equatorial face of the ketone. The preferred trajectory is often dictated by minimizing steric hindrance and torsional strain in the transition state, as described by models such as Felkin-Anh and Cram's rule. The interplay of these factors can be finely tuned by the choice of the hydride source.
Logical Flow of Stereoselective Reduction
Sources
- 1. Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 [smolecule.com]
- 2. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of the synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, a chiral building block of significant interest in medicinal chemistry and drug development. We will delve into the foundational synthetic strategies, focusing on the prevalent route from L-glutamic acid, and provide a detailed examination of the key chemical transformations involved. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a historical perspective and practical insights into the synthesis of this important heterocyclic compound.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The specific substitution pattern of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, featuring a protected amine, a ketone, and a carboxylic acid ester at defined stereocenters, makes it a highly versatile chiral synthon for the construction of complex molecular architectures. Its utility as a constrained amino acid analogue allows for its incorporation into peptidomimetics and other biologically active molecules.
Historical Context and Early Synthetic Considerations
The history of the synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is not marked by a singular, serendipitous discovery but rather by the logical extension of well-established organic reactions to chiral starting materials. The foundational work on the synthesis of piperidines and related nitrogen heterocycles laid the groundwork for the development of routes to more complex derivatives.
Early approaches to substituted piperidines often relied on multi-step sequences from readily available starting materials. The development of methods for the asymmetric synthesis of piperidines has been a significant area of research, driven by the demand for enantiomerically pure drug candidates.
The synthesis of the target molecule is conceptually rooted in the application of classical organic reactions to a readily available chiral starting material, L-glutamic acid. This amino acid provides the carbon backbone and the inherent stereochemistry at the C2 position of the piperidine ring. The overall strategy involves the protection of the amine, esterification of the carboxylic acid groups, and a subsequent intramolecular cyclization to form the six-membered ring.
The Prevailing Synthetic Strategy: A Multi-Step Approach from L-Glutamic Acid
The most logical and widely adopted strategy for the synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester commences with the naturally occurring amino acid, L-glutamic acid. This approach is advantageous as it leverages the inherent chirality of the starting material to produce an enantiomerically enriched product. The overall synthetic pathway can be dissected into three key stages:
-
Protection and Esterification of L-Glutamic Acid: The initial steps involve the protection of the amino group and the esterification of both carboxylic acid functionalities.
-
Intramolecular Cyclization via Dieckmann Condensation: The crucial ring-forming step is achieved through a base-mediated intramolecular condensation of the resulting diester.
-
Hydrolysis and Decarboxylation (Optional): The resulting β-keto ester can be further manipulated, for instance, through hydrolysis and decarboxylation to yield the corresponding ketone.
The following sections will provide a detailed technical discussion of each of these stages.
Visualizing the Synthetic Pathway
Caption: Overall synthetic scheme from L-Glutamic Acid.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of N-Cbz-L-Glutamic Acid Dimethyl Ester
The synthesis begins with the protection of the amino group of L-glutamic acid with a benzyloxycarbonyl (Cbz) group, followed by the esterification of both carboxylic acids.
Protocol 1: N-Protection of L-Glutamic Acid
A common method for the N-protection of glutamic acid involves the use of benzyl chloroformate (Cbz-Cl) in the presence of a base.[2]
-
Reagents: L-Glutamic acid, Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH), Benzyl Chloroformate (Cbz-Cl), Water, and an organic solvent like Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve L-glutamic acid in an aqueous solution of sodium carbonate or sodium hydroxide at 0°C.
-
Slowly add benzyl chloroformate, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Acidify the reaction mixture to precipitate the N-Cbz-L-glutamic acid.
-
Filter, wash with cold water, and dry the product.
-
Protocol 2: Esterification of N-Cbz-L-Glutamic Acid
The diester can be prepared by reacting the N-protected glutamic acid with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or by using other standard esterification methods.
-
Reagents: N-Cbz-L-glutamic acid, Methanol (MeOH), Thionyl Chloride (SOCl₂).
-
Procedure:
-
Suspend N-Cbz-L-glutamic acid in methanol at 0°C.
-
Add thionyl chloride dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude N-Cbz-L-glutamic acid dimethyl ester, which can be purified by chromatography.
-
Step 2: Dieckmann Condensation for Piperidone Ring Formation
The cornerstone of this synthesis is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[3] In this case, N-Cbz-L-glutamic acid dimethyl ester undergoes cyclization in the presence of a strong base to yield the desired 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.
Mechanism of the Dieckmann Condensation
The reaction proceeds through the following steps:
-
Enolate Formation: A strong base, such as sodium methoxide (NaOMe) or sodium hydride (NaH), deprotonates the α-carbon of one of the ester groups to form an enolate.
-
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating a methoxide ion to form the cyclic β-keto ester.
-
Deprotonation of the β-Keto Ester: The newly formed β-keto ester is acidic and is deprotonated by the methoxide ion, driving the equilibrium towards the product.
-
Protonation: An acidic workup protonates the enolate to yield the final product.
Visualizing the Dieckmann Condensation Mechanism
Caption: Mechanism of the Dieckmann Condensation.
Protocol 3: Dieckmann Condensation of N-Cbz-L-Glutamic Acid Dimethyl Ester
While a specific, publicly available, detailed experimental protocol with precise yields for this exact transformation is not readily found in peer-reviewed journals, patents describe the general procedure.[4] The following is a representative protocol based on these descriptions and the general principles of the Dieckmann condensation.
-
Reagents: N-Cbz-L-glutamic acid dimethyl ester, a strong base (e.g., Sodium Methoxide, Sodium Hydride, or Sodium Ethoxide), and an aprotic solvent (e.g., Tetrahydrofuran (THF), Toluene).
-
Procedure:
-
Dissolve N-Cbz-L-glutamic acid dimethyl ester in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the strong base portion-wise at a controlled temperature (often 0°C or room temperature).
-
Stir the reaction mixture for a specified time until the cyclization is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Quench the reaction carefully with a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride).
-
Perform an aqueous workup to remove the base and salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.
-
Table 1: Key Parameters for the Dieckmann Condensation
| Parameter | Typical Conditions | Rationale |
| Base | Sodium Methoxide, Sodium Hydride, Sodium Ethoxide, Potassium tert-butoxide | A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester without competing side reactions. |
| Solvent | Tetrahydrofuran (THF), Toluene, Diethyl ether | Anhydrous, aprotic solvents are essential to prevent quenching of the enolate intermediate. |
| Temperature | 0°C to reflux | The reaction temperature is optimized to balance the rate of reaction with the potential for side reactions. |
| Reaction Time | 1 to 24 hours | Monitored by TLC or LC-MS to ensure complete conversion of the starting material. |
| Workup | Acidic quench | Neutralizes the excess base and protonates the enolate of the β-keto ester product. |
Characterization of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all expected functional groups and their connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the carbonyls of the ester, ketone, and carbamate.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the product.
Conclusion and Future Perspectives
The synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester from L-glutamic acid represents a classic example of applying fundamental organic reactions to a chiral starting material to generate a valuable and complex building block. The key transformation, the Dieckmann condensation, provides an efficient means of constructing the piperidone ring system. While the general synthetic strategy is well-established, further research could focus on the development of more efficient and environmentally benign catalytic methods for this transformation. The continued importance of chiral piperidine derivatives in drug discovery ensures that the synthesis of molecules like 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester will remain an area of active interest for synthetic and medicinal chemists.
References
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- US10662190B2 - Process for preparing 5R-[(benzyloxy)
- WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof - Google P
- 1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid - TargetMol.
- 1-Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid | Medison Ventures.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Glutamic acid protection using cbz ?
- Enantiodivergent Synthesis of Benzoquinolizidinones
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
- Claisen Condensation and Dieckmann Condens
- Dieckmann Condens
- Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templ
- Dieckmann Condens
- L-Glutamic acid dimethyl ester hydrochloride synthesis - ChemicalBook.
- Experimental and Theoretical Studies on the Rearrangement of 2‐Oxoazepane α,α‐Amino Acids into 2′‐Oxopiperidine β2,3,3‐Amino Acids: An Example of Intramolecular C
- Synthesis of glycopeptides derived from L-glutamic acid and D-fructose analogues.
- A Simple Procedure for the Transformation of L-Glutamic Acid into the Corresponding g-Aldehyde - ResearchG
- RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery.
- Synthesis of nonracemic hydroxyglutamic acids - Beilstein Journals.
- 23.
- CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google P
- 23.
- CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google P
- N-[(Benzyloxy)carbonyl]glutamic acid | C13H15NO6 | CID 219352 - PubChem.
- Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones - Organic Chemistry Portal.
- N-Cbz-L-glutamic acid CAS#: 1155-62-0 - ChemicalBook.
- 7.
Sources
understanding the stereochemistry of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
An In-Depth Technical Guide to the Stereochemistry of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the architecture of numerous pharmaceuticals.[1] The introduction of stereocenters onto this privileged ring system allows for highly specific and nuanced modulation of pharmacological activity, profoundly influencing a drug's efficacy, potency, and safety profile.[1][2] This guide provides a comprehensive technical overview of the stereochemical landscape of a key chiral building block: 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. We will explore its structural features, conformational dynamics, and the critical analytical methodologies required for its unambiguous stereochemical assignment. This document is intended to serve as an expert resource for researchers leveraging this and similar piperidine derivatives in drug discovery and development.
Molecular Structure and Inherent Stereochemical Complexity
1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, hereafter referred to as Cbz-5-oxo-pipecolate , possesses a single stereocenter at the C2 position. This gives rise to two enantiomers: (S)-1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester and (R)-1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.
-
C2 Stereocenter: The primary determinant of the molecule's classification as (R) or (S). The spatial arrangement of the carboxymethyl group relative to the piperidine ring dictates its interaction with chiral biological targets.
-
N1-Cbz Group: The bulky N-benzyloxycarbonyl (Cbz) protecting group plays a crucial role in the molecule's conformational preferences. Due to amide resonance, the N1-C(O) bond has partial double-bond character, restricting rotation and influencing the ring's geometry.
-
C5-Oxo Group: The ketone at the C5 position introduces a planar sp² center, which flattens the corresponding portion of the piperidine ring and can influence the overall conformational equilibrium.
The distinct three-dimensional arrangement of these functional groups is critical, as enantiomers can exhibit significantly different pharmacological and toxicological properties.[1][3] Therefore, rigorous control and analysis of the enantiomeric composition are mandated in pharmaceutical development.
Conformational Analysis of the Piperidine Ring
The six-membered piperidine ring is not planar and primarily adopts low-energy chair conformations to minimize torsional and steric strain. For Cbz-5-oxo-pipecolate, the substituents heavily influence the equilibrium between the two possible chair conformers.
The substituents at C2 (carboxymethyl) and N1 (Cbz) are sterically demanding. In a chair conformation, substituents can be oriented either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring). The conformer that places the bulkiest groups in the equatorial position is generally favored to minimize unfavorable 1,3-diaxial interactions.
For the (S)-enantiomer, the two primary chair conformations are shown below. The equilibrium is expected to strongly favor Conformer A , where the large C2-carboxymethyl group occupies the more stable equatorial position.
Sources
preliminary biological activity screening of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester derivatives
<_Step_2>
Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in numerous natural alkaloids and synthetic pharmaceuticals has earned it the designation of a "privileged scaffold."[1][2] This structural motif is present in over twenty classes of drugs, highlighting its versatility and importance in therapeutic design.[1][3] The unique stereochemical and physicochemical properties of the piperidine moiety contribute to its utility in drug design.[1] The saturated nature of the ring allows for a stable chair conformation, enabling the precise three-dimensional arrangement of substituents, which is critical for optimal interactions with biological targets.[1] Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor, and when protonated at physiological pH, as a hydrogen bond donor, allowing for the fine-tuning of a molecule's solubility and lipophilicity.[1][4]
The therapeutic applications of piperidine derivatives are extensive and varied, encompassing anticancer, antiviral, antimicrobial, and neuroprotective properties.[2][5][6] In oncology, piperidine moieties are integral components of many anticancer drugs, modulating critical signaling pathways, inducing apoptosis, and interacting directly with DNA.[2][7] The adaptability of the piperidine scaffold allows for the development of targeted therapies against a range of cancers, including breast, prostate, colon, and lung cancer.[8][9]
This technical guide focuses on the preliminary biological activity screening of a specific class of piperidine derivatives: 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl esters. The guide will provide a comprehensive framework for researchers, scientists, and drug development professionals, detailing the synthesis of these compounds, the design of a screening cascade, in-depth protocols for relevant in vitro assays, and strategies for data analysis and hit identification. By understanding the foundational principles and practical methodologies outlined herein, researchers can effectively explore the therapeutic potential of this promising class of molecules.
Synthesis and Characterization of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester Derivatives
The synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester derivatives serves as the initial step in the exploration of their biological activities. The core structure, 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, can be synthesized through various established organic chemistry methodologies.[10][11] The general synthetic approach often involves the cyclization of appropriate precursors to form the piperidine ring, followed by functionalization at key positions.
A plausible synthetic route can start from readily available chiral precursors, such as amino acids, to introduce stereochemical control at the C-2 position. The piperidine ring can be constructed through reactions like the Dieckmann condensation or other intramolecular cyclization strategies. The carboxybenzyl (Cbz) protecting group on the nitrogen atom provides stability during subsequent reactions and can be removed under specific conditions if required for further derivatization. The ketone at the C-5 position and the methyl ester at the C-2 position offer opportunities for a wide range of chemical modifications to generate a library of derivatives.
General Synthetic Scheme:
Caption: General synthetic workflow for derivatives.
Characterization: Upon successful synthesis, each derivative must be rigorously characterized to confirm its structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., carbonyls, amides).
-
Purity Analysis: High-performance liquid chromatography (HPLC) is employed to assess the purity of the synthesized compounds, which is crucial for accurate biological evaluation.
Design of the Preliminary Biological Activity Screening Cascade
A well-designed screening cascade is essential for the efficient and cost-effective evaluation of a library of novel compounds.[12][13] The cascade should be structured in a tiered approach, starting with broad, high-throughput primary assays to identify initial "hits," followed by more specific secondary and tertiary assays to confirm activity and elucidate the mechanism of action.[14][15]
Screening Cascade Workflow:
Caption: Tiered screening cascade for novel compounds.
Rationale for Assay Selection: Given the broad therapeutic potential of piperidine derivatives, the primary screening should encompass assays relevant to major disease areas.[6][8]
-
Anticancer Activity: Cancer remains a leading cause of mortality worldwide, and the piperidine scaffold is present in many anticancer agents.[7][16] A primary screen against a panel of cancer cell lines is therefore a logical starting point.
-
Antimicrobial Activity: The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents.[17][18] Screening against a representative panel of Gram-positive and Gram-negative bacteria is a critical component of a comprehensive preliminary evaluation.
-
Enzyme Inhibition: Many drugs exert their effects by inhibiting specific enzymes.[19][20] Including an enzyme inhibition assay in the primary screen can provide early insights into the potential mechanism of action.
In Vitro Assay Methodologies
Detailed and validated protocols are crucial for generating reliable and reproducible data. The following sections provide step-by-step methodologies for key primary screening assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] It is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[12]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.[2]
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]
Protocol:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in appropriate broth media overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.[12]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]
Enzyme Inhibition Assay: A Generic Kinase Assay
Protein kinases are a major class of drug targets, particularly in oncology. A generic kinase assay can be used for primary screening.[20][23]
Protocol:
-
Reagent Preparation: Prepare a reaction buffer, the target kinase, a generic substrate (e.g., a fluorescently labeled peptide), and ATP.
-
Compound Addition: Add the test compounds to a 96-well plate.
-
Reaction Initiation: Add the kinase, substrate, and ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Signal Detection: Measure the product formation using an appropriate detection method (e.g., fluorescence polarization, luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to a no-compound control and determine the IC₅₀ values.
Data Analysis and Hit Identification
The data generated from the primary screening assays must be carefully analyzed to identify promising "hits."
Data Presentation:
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Hypothetical Anticancer Activity of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester Derivatives (IC₅₀ in µM)
| Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Compound 1 | 15.2 | 25.8 | 18.5 |
| Compound 2 | 2.5 | 5.1 | 3.8 |
| Compound 3 | >50 | >50 | >50 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Table 2: Hypothetical Antimicrobial Activity of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester Derivatives (MIC in µg/mL)
| Derivative | S. aureus | E. coli |
| Compound 1 | 32 | 64 |
| Compound 2 | 8 | 16 |
| Compound 3 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 |
Hit Criteria: Establish clear criteria for what constitutes a "hit." For example, a hit in the anticancer screen might be a compound with an IC₅₀ value below 10 µM against at least one cell line. For the antimicrobial screen, a hit could be a compound with an MIC below 32 µg/mL.
Structure-Activity Relationship (SAR) Insights
Preliminary SAR analysis can provide valuable information for guiding the synthesis of more potent and selective derivatives.[24][25][26]
Hypothetical SAR Observations:
-
Substitution at C-5: Modifications at the C-5 position may significantly impact biological activity. For instance, the introduction of a bulky aromatic group via reductive amination could enhance anticancer activity by promoting interactions with a hydrophobic pocket in the target protein.
-
Modification at C-2: The methyl ester at the C-2 position can be converted to a variety of amides. The nature of the amine used in the amidation reaction could influence both potency and physicochemical properties.
SAR Visualization:
Caption: Hypothetical Structure-Activity Relationships.
Conclusion
The represents a critical first step in the potential development of novel therapeutic agents. This guide has provided a comprehensive framework for this process, from synthesis and characterization to the design and execution of a robust screening cascade. By adhering to the principles of scientific integrity and employing the detailed methodologies outlined, researchers can effectively identify promising lead compounds for further investigation and optimization. The versatility of the piperidine scaffold, combined with a systematic approach to screening, holds significant promise for the discovery of new drugs to address unmet medical needs.[4][27][28]
References
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information.
- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). BenchChem.
- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). BenchChem.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). Scilit.
- Structure-activity relationship (SAR) of piperidinyl piperidine analogues. (n.d.). BenchChem.
- Comparative Analysis of the Biological Activity of Acetylpiperidine Derivatives. (n.d.). BenchChem.
- What are the biological activities of piperidine?. (2025). BIOSYNCE.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
- A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin". (n.d.). BenchChem.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- What is an Inhibition Assay?. (n.d.). Biobide.
- Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. (2024). PubMed.
- Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. (2020). PubMed.
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
- Universal enzyme inhibition measurement could boost drug discovery. (2018). Clinical Trials Arena.
- Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ResearchGate.
- Efficacy of Piperidine-Containing Compounds in Oncology: A Comparative Analysis. (n.d.). BenchChem.
- 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. (n.d.). BenchChem.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate.
- functional in vitro assays for drug discovery. (2023). YouTube.
- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
- Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate.
- Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. (n.d.). PubMed Central.
- Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information.
- Piperine and Derivatives: Trends in Structure-Activity Relationships. (n.d.). PubMed.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed Central.
- Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules. (n.d.). MDPI.
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). PubMed Central.
- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI.
- Screening and identification of novel biologically active natural compounds. (n.d.). Taylor & Francis Online.
- Screening and identification of novel biologically active natural compounds. (2017). PubMed Central.
- Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. (2022). Frontiers.
- Design and Synthesis of Novel Antimicrobial Agents. (2023). PubMed Central.
- Discovery of Novel Antibiotics as Covalent Inhibitors of Fatty Acid Synthesis. (2020). ACS Publications.
- 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. (n.d.). Sunway Pharm Ltd.
- (R)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER. (n.d.). ChemBK.
- Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. (2009). PubMed.
- Synthesis of Esters from Carboxylic Acids and Derivatives. (2024). Thieme.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). PubMed Central.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PubMed Central.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed Central.
- Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. (2024). MDPI.
Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in numerous natural alkaloids and synthetic pharmaceuticals has earned it the designation of a "privileged scaffold."[1][2] This structural motif is present in over twenty classes of drugs, highlighting its versatility and importance in therapeutic design.[1][3] The unique stereochemical and physicochemical properties of the piperidine moiety contribute to its utility in drug design.[1] The saturated nature of the ring allows for a stable chair conformation, enabling the precise three-dimensional arrangement of substituents, which is critical for optimal interactions with biological targets.[1] Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor, and when protonated at physiological pH, as a hydrogen bond donor, allowing for the fine-tuning of a molecule's solubility and lipophilicity.[1][4]
The therapeutic applications of piperidine derivatives are extensive and varied, encompassing anticancer, antiviral, antimicrobial, and neuroprotective properties.[2][5][6] In oncology, piperidine moieties are integral components of many anticancer drugs, modulating critical signaling pathways, inducing apoptosis, and interacting directly with DNA.[2][7] The adaptability of the piperidine scaffold allows for the development of targeted therapies against a range of cancers, including breast, prostate, colon, and lung cancer.[8][9]
This technical guide focuses on the preliminary biological activity screening of a specific class of piperidine derivatives: 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl esters. The guide will provide a comprehensive framework for researchers, scientists, and drug development professionals, detailing the synthesis of these compounds, the design of a screening cascade, in-depth protocols for relevant in vitro assays, and strategies for data analysis and hit identification. By understanding the foundational principles and practical methodologies outlined herein, researchers can effectively explore the therapeutic potential of this promising class of molecules.
Synthesis and Characterization of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester Derivatives
The synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester derivatives serves as the initial step in the exploration of their biological activities. The core structure, 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, can be synthesized through various established organic chemistry methodologies.[10][11] The general synthetic approach often involves the cyclization of appropriate precursors to form the piperidine ring, followed by functionalization at key positions.
A plausible synthetic route can start from readily available chiral precursors, such as amino acids, to introduce stereochemical control at the C-2 position. The piperidine ring can be constructed through reactions like the Dieckmann condensation or other intramolecular cyclization strategies. The carboxybenzyl (Cbz) protecting group on the nitrogen atom provides stability during subsequent reactions and can be removed under specific conditions if required for further derivatization. The ketone at the C-5 position and the methyl ester at the C-2 position offer opportunities for a wide range of chemical modifications to generate a library of derivatives.
General Synthetic Scheme:
Caption: General synthetic workflow for derivatives.
Characterization: Upon successful synthesis, each derivative must be rigorously characterized to confirm its structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., carbonyls, amides).
-
Purity Analysis: High-performance liquid chromatography (HPLC) is employed to assess the purity of the synthesized compounds, which is crucial for accurate biological evaluation.
Design of the Preliminary Biological Activity Screening Cascade
A well-designed screening cascade is essential for the efficient and cost-effective evaluation of a library of novel compounds.[12][13] The cascade should be structured in a tiered approach, starting with broad, high-throughput primary assays to identify initial "hits," followed by more specific secondary and tertiary assays to confirm activity and elucidate the mechanism of action.[14][15]
Screening Cascade Workflow:
Caption: Tiered screening cascade for novel compounds.
Rationale for Assay Selection: Given the broad therapeutic potential of piperidine derivatives, the primary screening should encompass assays relevant to major disease areas.[6][8]
-
Anticancer Activity: Cancer remains a leading cause of mortality worldwide, and the piperidine scaffold is present in many anticancer agents.[7][16] A primary screen against a panel of cancer cell lines is therefore a logical starting point.
-
Antimicrobial Activity: The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents.[17][18] Screening against a representative panel of Gram-positive and Gram-negative bacteria is a critical component of a comprehensive preliminary evaluation.
-
Enzyme Inhibition: Many drugs exert their effects by inhibiting specific enzymes.[19][20] Including an enzyme inhibition assay in the primary screen can provide early insights into the potential mechanism of action.
In Vitro Assay Methodologies
Detailed and validated protocols are crucial for generating reliable and reproducible data. The following sections provide step-by-step methodologies for key primary screening assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] It is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[12]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.[2]
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]
Protocol:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in appropriate broth media overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.[12]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]
Enzyme Inhibition Assay: A Generic Kinase Assay
Protein kinases are a major class of drug targets, particularly in oncology. A generic kinase assay can be used for primary screening.[20][23]
Protocol:
-
Reagent Preparation: Prepare a reaction buffer, the target kinase, a generic substrate (e.g., a fluorescently labeled peptide), and ATP.
-
Compound Addition: Add the test compounds to a 96-well plate.
-
Reaction Initiation: Add the kinase, substrate, and ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Signal Detection: Measure the product formation using an appropriate detection method (e.g., fluorescence polarization, luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to a no-compound control and determine the IC₅₀ values.
Data Analysis and Hit Identification
The data generated from the primary screening assays must be carefully analyzed to identify promising "hits."
Data Presentation:
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Hypothetical Anticancer Activity of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester Derivatives (IC₅₀ in µM)
| Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Compound 1 | 15.2 | 25.8 | 18.5 |
| Compound 2 | 2.5 | 5.1 | 3.8 |
| Compound 3 | >50 | >50 | >50 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Table 2: Hypothetical Antimicrobial Activity of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester Derivatives (MIC in µg/mL)
| Derivative | S. aureus | E. coli |
| Compound 1 | 32 | 64 |
| Compound 2 | 8 | 16 |
| Compound 3 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 |
Hit Criteria: Establish clear criteria for what constitutes a "hit." For example, a hit in the anticancer screen might be a compound with an IC₅₀ value below 10 µM against at least one cell line. For the antimicrobial screen, a hit could be a compound with an MIC below 32 µg/mL.
Structure-Activity Relationship (SAR) Insights
Preliminary SAR analysis can provide valuable information for guiding the synthesis of more potent and selective derivatives.[24][25][26]
Hypothetical SAR Observations:
-
Substitution at C-5: Modifications at the C-5 position may significantly impact biological activity. For instance, the introduction of a bulky aromatic group via reductive amination could enhance anticancer activity by promoting interactions with a hydrophobic pocket in the target protein.
-
Modification at C-2: The methyl ester at the C-2 position can be converted to a variety of amides. The nature of the amine used in the amidation reaction could influence both potency and physicochemical properties.
SAR Visualization:
Caption: Hypothetical Structure-Activity Relationships.
Conclusion
The represents a critical first step in the potential development of novel therapeutic agents. This guide has provided a comprehensive framework for this process, from synthesis and characterization to the design and execution of a robust screening cascade. By adhering to the principles of scientific integrity and employing the detailed methodologies outlined, researchers can effectively identify promising lead compounds for further investigation and optimization. The versatility of the piperidine scaffold, combined with a systematic approach to screening, holds significant promise for the discovery of new drugs to address unmet medical needs.[4][27][28]
References
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). Scilit. Retrieved from [Link]
-
What are the biological activities of piperidine?. (2025). BIOSYNCE. Retrieved from [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Retrieved from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]
-
What is an Inhibition Assay?. (n.d.). Biobide. Retrieved from [Link]
-
Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. (2024). PubMed. Retrieved from [Link]
-
Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. (2020). PubMed. Retrieved from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]
-
Universal enzyme inhibition measurement could boost drug discovery. (2018). Clinical Trials Arena. Retrieved from [Link]
-
Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ResearchGate. Retrieved from [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. Retrieved from [Link]
-
functional in vitro assays for drug discovery. (2023). YouTube. Retrieved from [Link]
-
Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). PubMed. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved from [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information. Retrieved from [Link]
-
Piperine and Derivatives: Trends in Structure-Activity Relationships. (n.d.). PubMed. Retrieved from [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules. (n.d.). MDPI. Retrieved from [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). PubMed Central. Retrieved from [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. Retrieved from [Link]
-
Screening and identification of novel biologically active natural compounds. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Screening and identification of novel biologically active natural compounds. (2017). PubMed Central. Retrieved from [Link]
-
Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. (2022). Frontiers. Retrieved from [Link]
-
Design and Synthesis of Novel Antimicrobial Agents. (2023). PubMed Central. Retrieved from [Link]
-
Discovery of Novel Antibiotics as Covalent Inhibitors of Fatty Acid Synthesis. (2020). ACS Publications. Retrieved from [Link]
-
(R)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER. (n.d.). ChemBK. Retrieved from [Link]
-
Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. (2009). PubMed. Retrieved from [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed Central. Retrieved from [Link]
-
Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. (2024). MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives | Scilit [scilit.com]
- 10. 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester - CAS:797801-61-7 - Sunway Pharm Ltd [3wpharm.com]
- 11. chembk.com [chembk.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 18. Frontiers | Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics [frontiersin.org]
- 19. blog.biobide.com [blog.biobide.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules [mdpi.com]
- 22. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Universal enzyme inhibition measurement could boost drug discovery - Clinical Trials Arena [clinicaltrialsarena.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
A Technical Guide to Methyl 1-(Benzyloxycarbonyl)-5-oxopiperidine-2-carboxylate: Synthesis and Applications
This guide provides an in-depth overview of methyl 1-(benzyloxycarbonyl)-5-oxopiperidine-2-carboxylate, a key chiral intermediate in pharmaceutical synthesis. We will explore its chemical identity, a robust synthesis protocol with mechanistic insights, and its critical role in the development of advanced therapeutic agents.
Compound Identification and Physicochemical Properties
Methyl 1-(benzyloxycarbonyl)-5-oxopiperidine-2-carboxylate is a piperidine derivative featuring a carbobenzyloxy (Cbz) protecting group on the nitrogen, a ketone at the 5-position, and a methyl ester at the 2-position. This trifunctionalized scaffold is a valuable building block in medicinal chemistry. The stereochemistry at the 2-position is crucial for its applications, with the (S)-enantiomer being frequently utilized.
A critical first step in any research endeavor is the unambiguous identification of the chemical entity. The specific CAS (Chemical Abstracts Service) number for the (S)-enantiomer is 117836-13-2.[1] Different stereoisomers or racemic mixtures will have distinct CAS numbers.[2][3]
Table 1: Compound Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-benzyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate | ChemBK[3] |
| Synonym(s) | (S)-1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester | Arctom[1] |
| CAS Number | 117836-13-2 ((S)-enantiomer) | Arctom[1] |
| Molecular Formula | C₁₅H₁₇NO₅ | ChemBK[3] |
| Molecular Weight | 291.30 g/mol | ChemBK[3] |
Synthesis via Intramolecular Cyclization: The Dieckmann Condensation
The construction of the 5-oxopiperidine ring system is efficiently achieved through an intramolecular cyclization reaction known as the Dieckmann condensation.[4][5] This reaction involves a diester that, in the presence of a strong base, undergoes an intramolecular Claisen condensation to form a cyclic β-keto ester.[6][7]
The synthesis begins with a suitably protected L-glutamic acid derivative, which serves as the chiral precursor. The reaction proceeds by forming an enolate at the α-carbon of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group to form the six-membered piperidine ring.[4][8]
Mechanistic Rationale
The choice of a strong, non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide, is critical.[6] The base must be strong enough to deprotonate the α-carbon to initiate the reaction, but it should not readily participate in side reactions like saponification of the ester groups. The reaction is driven to completion by the formation of a highly stabilized enolate of the resulting β-keto ester product, which is protonated during acidic workup.[8]
Diagram 1: Mechanism of the Dieckmann Condensation
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester - CAS:797801-61-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. chembk.com [chembk.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Application Note: The Strategic Use of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester in the Enantioselective Synthesis of Novel Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, a versatile chiral building block, in the synthesis of diverse alkaloid scaffolds. We will move beyond simple procedural lists to examine the causality behind experimental choices, offering field-proven insights into its application. The protocols described herein are designed to be self-validating, supported by authoritative references to ensure scientific integrity.
Introduction: The Piperidine Scaffold and the Utility of a Chiral Synthon
The piperidine ring is a privileged scaffold in medicinal chemistry and a core structural motif in a vast array of natural products, including numerous biologically active alkaloids.[1][2] Its prevalence drives a continuous demand for efficient and stereocontrolled synthetic methods. Piperidin-4-ones, in particular, are valuable intermediates because the ketone functionality provides a versatile handle for introducing substituents and constructing more complex molecular architectures.[1]
(S)-1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester emerges as a highly valuable starting material for several key reasons:
-
Pre-installed Chirality: The stereocenter at the C2 position provides a crucial starting point for enantioselective synthesis, influencing subsequent stereochemical outcomes.
-
Orthogonal Protecting Groups: The Cbz (Carboxybenzyl) group on the nitrogen and the methyl ester at C2 are robust yet can be selectively removed under different conditions, allowing for precise synthetic planning.
-
Multiple Reactive Centers: The presence of a ketone, an ester, and a protected amine within one molecule offers multiple avenues for selective chemical manipulation, enabling the divergent synthesis of various alkaloid frameworks.
This document will detail the strategic application of this synthon, focusing on key transformations that unlock its synthetic potential.
Synthetic Strategy Overview: A Divergent Approach
The core strategy for utilizing 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester involves the selective manipulation of its three key functional groups. The ketone at C5 is the primary site for introducing structural diversity, while the ester and carbamate groups are leveraged for subsequent cyclization and functionalization steps.
Caption: Divergent synthetic pathways from the core piperidone synthon.
Key Transformation I: Diastereoselective Ketone Reduction
The reduction of the C5 ketone is often the first and most critical step, as it sets a new stereocenter at C5. The choice of reducing agent is paramount as it dictates the diastereoselectivity of the resulting alcohol (axial vs. equatorial). This stereochemical relationship is fundamental to the final conformation and bioactivity of the target alkaloid.
Causality Behind Reagent Choice:
-
Sterically Undemanding Reagents (e.g., NaBH₄): These reagents typically favor axial attack on the carbonyl, leading to the equatorial alcohol. This pathway is often preferred under kinetic control due to less steric hindrance from the axial hydrogens at C3 and C1.
-
Sterically Demanding Reagents (e.g., L-Selectride®): These bulky reagents preferentially attack from the less hindered equatorial face, resulting in the formation of the axial alcohol. This outcome is crucial for synthesizing alkaloids where a cis-relationship between the C2 and C5 substituents is required.
Table 1: Comparison of Reducing Agents for Ketone Reduction
| Reagent | Typical Solvent | Temperature (°C) | Typical Outcome | Diastereomeric Ratio (cis:trans) |
| NaBH₄ | Methanol | 0 to 25 | Equatorial-OH (trans) | ~3:1 to 5:1 |
| L-Selectride® | THF | -78 | Axial-OH (cis) | >20:1 |
| K-Selectride® | THF | -78 | Axial-OH (cis) | >20:1 |
Protocol 1: Diastereoselective Reduction to cis-5-Hydroxy Piperidine
This protocol favors the formation of the axial alcohol, a key intermediate for alkaloids like monomorine I.[3][4]
Materials:
-
(S)-1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting piperidone (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-Selectride® solution (1.2 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cis-alcohol.
Key Transformation II: Olefination for Side-Chain Introduction
Introducing an exocyclic double bond at the C5 position via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction is a powerful strategy for carbon-carbon bond formation. This transformation is foundational for the synthesis of alkaloids bearing alkyl side chains, such as the solenopsin family of fire ant venoms.
Caption: Simplified workflow of the Wittig olefination reaction.
Protocol 2: Wittig Olefination at the C5 Position
This protocol provides a general guideline for introducing a simple alkylidene group. The specific phosphonium salt can be varied to build more complex side chains.
Materials:
-
(S)-1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF. Cool to 0 °C.
-
Add n-BuLi (1.4 equiv) dropwise. The solution will turn a characteristic deep orange/red color. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.
-
Olefination: In a separate flame-dried flask, dissolve the starting piperidone (1.0 equiv) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and add the solution of the piperidone dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Triphenylphosphine oxide (TPPO) will be a major byproduct.
-
Purify the crude material by flash column chromatography. A non-polar eluent system is often required to separate the product from TPPO.
Key Transformation III: Annulation via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of alkaloid synthesis, enabling the construction of tetrahydro-β-carboline and tetrahydroisoquinoline ring systems.[2][5][6] While the starting piperidone itself is not a direct substrate, its derivatives are. After Cbz deprotection (e.g., via catalytic hydrogenation), the resulting secondary amine can be coupled with a suitable aldehyde-containing fragment (like tryptamine for β-carbolines) to prepare for this key cyclization.
The reaction proceeds via the formation of an iminium ion, which is then attacked by an electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution.[6]
Conceptual Workflow for Indolizidine Synthesis:
-
Reduce Ketone: Convert the C5-ketone to a hydroxyl group.
-
Functional Group Interconversion: Convert the C2-ester to a suitable group for cyclization (e.g., an aldehyde or a leaving group).
-
Deprotect Amine: Remove the Cbz group to free the piperidine nitrogen.
-
Cyclization: Induce intramolecular cyclization (N-alkylation) to form the bicyclic indolizidine core.
This multi-step sequence highlights how the initial stereocenters installed using the chiral piperidone guide the formation of complex, polycyclic alkaloid frameworks.[3][7]
Conclusion
1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is a powerful and versatile chiral building block for the asymmetric synthesis of novel alkaloids. Its strategic value lies in the multiple, orthogonally-protected functional groups that allow for a wide range of selective transformations. By carefully choosing reagents and reaction sequences, researchers can control the introduction of new stereocenters and build complex mono- and polycyclic piperidine-containing structures. The protocols and strategies outlined in this note provide a robust framework for leveraging this synthon in drug discovery and natural product synthesis.
References
-
Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 68(5), 1919–1928. [Link]
-
Amat, M., et al. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. PubMed. [Link]
-
Amat, M., et al. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. Semantic Scholar. [Link]
-
Wang, Q., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications. [Link]
-
Ivashchenko, O. O., et al. (2021). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health. [Link]
-
Stockigt, J., et al. (2011). The Pictet-Spengler Reaction. Angewandte Chemie International Edition. [Link]
-
Passarella, D., et al. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. ResearchGate. [Link]
-
Kaur, H. (2020). Piperidine ring-containing secondary metabolites from a variety of sources. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pictet-Spengler Reaction [ebrary.net]
- 7. Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester as a Versatile Precursor for Constrained Amino Acids
Abstract
In modern drug discovery and peptide science, the use of conformationally constrained amino acids is a cornerstone strategy for enhancing the therapeutic properties of peptides.[1][2] By reducing the inherent flexibility of linear peptides, researchers can achieve improved receptor affinity, target selectivity, metabolic stability, and bioavailability.[3][4] This guide details the application of a highly versatile chiral building block, 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester , as a precursor for synthesizing a diverse range of substituted pipecolic acid derivatives. These derivatives serve as invaluable tools for constructing peptidomimetics and other complex molecular architectures. We provide detailed, field-tested protocols for the stereoselective transformation of this precursor and its subsequent integration into peptide scaffolds.
The Strategic Advantage of Conformational Constraint
Peptides are nature's ligands, regulating countless biological processes through protein-protein interactions (PPIs).[4] However, their therapeutic potential is often hindered by rapid proteolytic degradation and poor membrane permeability. Constraining a peptide's structure "locks" it into a bioactive conformation, which offers several key advantages:
-
Increased Potency: Pre-organizing the peptide into its active shape reduces the entropic penalty upon binding to its target, leading to higher affinity.[1]
-
Enhanced Stability: The rigid structure provides steric hindrance against proteolytic enzymes, extending the peptide's half-life in vivo.[4]
-
Improved Selectivity: A fixed conformation can improve discrimination between receptor subtypes, reducing off-target effects.
-
Scaffolding for Drug Design: Constrained amino acids act as templates to map the pharmacophoric elements of a ligand, guiding the design of small-molecule drugs.[5]
Pipecolic acid, a six-membered ring homolog of proline, and its derivatives are particularly effective for inducing turns and stable secondary structures in peptides.[6][7] The precursor, 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, provides a synthetically tractable entry point to a variety of functionally rich pipecolic acid analogs.
Profile of the Precursor: 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
This key intermediate offers a unique combination of functionalities, making it an ideal starting point for divergent synthesis. The C5-ketone is a prime site for introducing further diversity, while the orthogonal N-Cbz and C-terminal methyl ester protecting groups allow for selective manipulation during peptide synthesis.
| Property | Value | Source |
| CAS Number | 797801-61-7 (racemic), 117836-13-2 ((S)-enantiomer) | [8][9] |
| Molecular Formula | C₁₅H₁₇NO₅ | [8] |
| Molecular Weight | 291.30 g/mol | [8] |
| Appearance | Typically a solid | - |
| Key Features | - Stereocenter at C2 | |
| - Reactive ketone at C5 for derivatization | ||
| - Orthogonal protecting groups (Cbz and Methyl Ester) |
Synthetic Pathways from the Precursor
The true utility of this building block lies in the diverse transformations possible at the C5-ketone. The following diagram illustrates the primary synthetic routes to generate valuable constrained amino acid derivatives.
Caption: Synthetic utility of the C5-oxo precursor.
Application Protocol 1: Stereoselective Synthesis of 5-Hydroxypipecolic Acid Derivatives
The reduction of the C5-ketone introduces a hydroxyl group and a new stereocenter. The stereochemical outcome is highly dependent on the choice of reducing agent, which dictates whether the hydride attacks from the sterically less hindered equatorial face or the axial face. This protocol provides a method for achieving high diastereoselectivity.
Rationale and Key Considerations
The piperidine ring exists in a dynamic equilibrium of chair conformations. The bulky C2-ester group preferentially occupies an equatorial position.
-
Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These reagents typically favor axial attack on the carbonyl, leading to the formation of an equatorial hydroxyl group. This is often the thermodynamically favored product.[10]
-
Bulky Hydride Reagents (e.g., L-Selectride®): Sterically demanding reagents preferentially attack from the less hindered equatorial face, resulting in an axial hydroxyl group, the kinetically favored product.
Controlling this stereochemistry is critical as the orientation of the hydroxyl group will significantly influence the conformational preferences of the final peptide.
Detailed Experimental Protocol
This protocol is adapted from established methods for the stereoselective reduction of cyclic ketones.[10]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) or Methanol (MeOH) to a concentration of 0.1 M. Cool the solution to the appropriate temperature using an ice bath (0 °C) or a dry ice/acetone bath (-78 °C).
-
Scientist's Note: The choice of solvent and temperature is crucial. For NaBH₄, MeOH at 0 °C is effective. For bulkier reagents like L-Selectride, THF at -78 °C is standard to maximize selectivity and prevent side reactions.
-
-
Addition of Reducing Agent: Add the selected reducing agent (see table below) dropwise to the stirred solution over 15-20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate/Hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion (typically 1-4 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or acetone at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-hydroxypipecolic acid derivative.
Data Summary: Influence of Reducing Agent
| Reducing Agent | Conditions | Expected Major Diastereomer | Typical Yield |
| Sodium Borohydride (NaBH₄) | MeOH, 0 °C | trans-(2S,5S)-OH (Equatorial OH) | >90% |
| L-Selectride® | THF, -78 °C | cis-(2S,5R)-OH (Axial OH) | >85% |
Application Protocol 2: Incorporation into a Peptide Backbone
Once the desired constrained amino acid is synthesized, it must be prepared for solid-phase peptide synthesis (SPPS). This involves selective deprotection of the N- and C-termini and subsequent coupling.
Workflow for SPPS Integration
Caption: Protecting group strategy for SPPS integration.
Detailed Experimental Protocol
This protocol outlines the key steps to prepare the synthesized amino acid for standard Fmoc-based SPPS.
Step 1: Saponification of the Methyl Ester
-
Dissolution: Dissolve the N-Cbz protected hydroxypipecolic methyl ester (1.0 eq) in a 3:1 mixture of THF/water.
-
Hydrolysis: Add lithium hydroxide (LiOH, ~1.5 eq) and stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.
-
Acidification & Extraction: Cool the mixture in an ice bath and acidify to pH ~3 with 1 M HCl. Extract the product with EtOAc, dry the combined organic layers over Na₂SO₄, and concentrate to yield the carboxylic acid.
Step 2: N-Terminus Protecting Group Exchange (Cbz to Fmoc)
-
Cbz Deprotection (Hydrogenolysis): Dissolve the N-Cbz carboxylic acid from Step 1 in MeOH or EtOAc. Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight). Purge the flask with hydrogen gas (H₂) and stir under a hydrogen atmosphere (balloon) until the reaction is complete (monitored by TLC). Filter the reaction through Celite® to remove the catalyst and concentrate the filtrate.
-
Fmoc Protection: Dissolve the resulting free amine in a suitable solvent (e.g., 10% aqueous sodium carbonate and dioxane). Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester, 1.1 eq) and stir vigorously at room temperature for several hours.
-
Workup: After completion, acidify the reaction mixture and extract with EtOAc. Purify by column chromatography to yield the final N-Fmoc protected constrained amino acid, ready for SPPS.
Step 3: Solid-Phase Peptide Synthesis (SPPS) Coupling
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the growing peptide chain.[11]
-
Activation & Coupling: In a separate vessel, pre-activate the N-Fmoc constrained amino acid (1.5-2.0 eq) with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an additive like HOBt (Hydroxybenzotriazole) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).[12][13]
-
Scientist's Note: The pre-activation step is critical to form a highly reactive ester, minimizing side reactions and ensuring efficient coupling, especially with sterically hindered constrained amino acids.[14]
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents. Repeat the cycle for subsequent amino acid additions.
Conclusion
1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is a powerful and versatile precursor for the synthesis of conformationally constrained pipecolic acid analogs. The protocols outlined herein provide a robust framework for its stereoselective derivatization into hydroxylated variants and subsequent incorporation into peptides. By leveraging these advanced building blocks, researchers in drug development can design next-generation peptide therapeutics with superior pharmacological profiles.[15][16]
References
-
Cowell, S. M., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry. Available at: [Link]
-
Gante, J., et al. (1995). Novel Constrained CCK-B Dipeptoid Antagonists Derived From Pipecolic Acid. Journal of Medicinal Chemistry. Available at: [Link]
-
Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]
-
PeptiDream. (2015). Constrained Peptides in Drug Discovery and Development. SciSpace. Available at: [Link]
-
Bio-Synthesis Inc. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. Available at: [Link]
-
Watson, P. S., et al. (2000). Asymmetric Synthesis of Pipecolic Acid and Derivatives. ChemInform. Available at: [Link]
-
Zhang, Y., et al. (2026). Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. Biotechnology and Bioengineering. Available at: [Link]
-
D'hooghe, M., et al. (2010). Synthesis of Hydroxylated Pipecolic Acids and Conformationally Constrained Derivatives. FLORE. Available at: [Link]
-
Corre, L. L., et al. (2005). Synthesis of 5-substituted pipecolic acid derivatives as new conformationally constrained ornithine and arginine analogues. Semantic Scholar. Available at: [Link]
-
Couty, F., & Evano, G. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids. Available at: [Link]
-
Zhang, Y., et al. (2026). Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. ResearchGate. Available at: [Link]
-
S̆tampel', V. V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]
- Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
-
Banfi, L., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]
-
Williams, P. D., et al. (1996). 2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase. Journal of Medicinal Chemistry. Available at: [Link]
-
Thomas, E. J., et al. (2012). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2023). Modified Scheme to access 2‐piperidine carboxylates. ResearchGate. Available at: [Link]
-
AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. AnaSpec. Available at: [Link]
-
Del Seppia, G., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
-
Forgo, P., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. PMC. Available at: [Link]
-
Csonka, R., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]
-
ChemBK. (2024). 1-methyl-piperidine-3-carboxylic acid methyl ester. ChemBK. Available at: [Link]
-
González, L. J., et al. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX. Available at: [Link]
-
Chem-Impex. (n.d.). Piperazine-1-carboxylic acid methyl ester. Chem-Impex. Available at: [Link]
-
ResearchGate. (2012). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. ResearchGate. Available at: [Link]
-
Wróblewska, Z. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]
-
National Institutes of Health. (2015). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. Available at: [Link]
-
Aapptec Peptides. (n.d.). Unusual Amino Acids Archives. Aapptec. Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 5. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel constrained CCK-B dipeptoid antagonists derived from pipecolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester - CAS:797801-61-7 - Sunway Pharm Ltd [3wpharm.com]
- 9. arctomsci.com [arctomsci.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Custom Peptide Synthesis [peptide2.com]
- 13. bachem.com [bachem.com]
- 14. mdpi.com [mdpi.com]
- 15. Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Diastereoselective Reduction of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
Introduction: The Significance of Stereocontrolled Piperidine Synthesis
Substituted piperidines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity. The reduction of a keto group on the piperidine ring, such as in 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, introduces a new stereocenter. Therefore, controlling the stereochemical outcome of this reduction is paramount for the synthesis of specific stereoisomers of downstream compounds, such as 5-hydroxypiperidine-2-carboxylic acid derivatives, which are valuable chiral building blocks.[1][2] This application note provides a detailed experimental guide for the diastereoselective reduction of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, focusing on achieving high stereochemical control through the selection of appropriate reducing agents.
Understanding the Stereochemical Challenge: Axial vs. Equatorial Attack
The reduction of the ketone in the piperidine ring can theoretically yield two diastereomers: the cis and the trans isomer, referring to the relative orientation of the newly formed hydroxyl group and the pre-existing ester group at the C2 position. The stereochemical outcome is dictated by the trajectory of the hydride delivery to the carbonyl carbon.
Hydride attack can occur from two faces:
-
Axial Attack: The hydride approaches from the top or bottom face of the ring, parallel to the axial C-H bonds. This leads to the formation of an equatorial alcohol.
-
Equatorial Attack: The hydride approaches from the side of the ring, in the plane of the chair conformation. This results in an axial alcohol.
The preferred pathway is influenced by a combination of steric and electronic factors. For simple, unhindered hydride reagents like sodium borohydride (NaBH₄), a mixture of products is often obtained, as the energy difference between the two transition states is small. However, by employing sterically demanding hydride reagents, a high degree of stereoselectivity can be achieved.[3][4][5]
Strategic Approach: Reagent Selection for Diastereoselectivity
Protocol 1: Diastereoselective Reduction using L-Selectride® (Lithium tri-sec-butylborohydride)
L-Selectride® is a sterically hindered hydride donor renowned for its high stereoselectivity in the reduction of cyclic ketones.[6][7] The bulky sec-butyl groups favor equatorial attack on the piperidone ring to avoid steric clashes with the axial hydrogens, leading predominantly to the formation of the axial alcohol. In the context of our substrate, this translates to the preferential formation of the trans diastereomer.
Reaction Scheme:
Experimental Protocol:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure trans-1-Cbz-5-hydroxy-piperidine-2-carboxylic acid methyl ester.
Data Presentation:
| Reagent | Temperature | Typical Diastereomeric Ratio (trans:cis) |
| L-Selectride® | -78 °C | >19:1 |
Characterization of Diastereomers:
The cis and trans diastereomers can be distinguished using ¹H NMR spectroscopy. Key diagnostic signals include the coupling constants of the proton at C5 (bearing the hydroxyl group). In the trans isomer (equatorial ester, axial hydroxyl), the C5 proton is typically axial and will exhibit large axial-axial couplings to the neighboring axial protons. In the cis isomer (equatorial ester, equatorial hydroxyl), the C5 proton is equatorial and will show smaller equatorial-axial and equatorial-equatorial couplings.
Protocol 2: Non-Selective Reduction using Sodium Borohydride (for comparative purposes)
Sodium borohydride (NaBH₄) is a milder and less sterically hindered reducing agent compared to L-Selectride®.[8] Consequently, it exhibits lower diastereoselectivity in the reduction of cyclic ketones, typically affording a mixture of axial and equatorial alcohols.[5] This protocol is provided for comparative analysis.
Reaction Scheme:
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester (1.0 eq) in methanol (MeOH) to a concentration of 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of NH₄Cl.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting mixture of diastereomers can be analyzed by ¹H NMR to determine the ratio.
Data Presentation:
| Reagent | Temperature | Typical Diastereomeric Ratio (trans:cis) |
| Sodium Borohydride | 0 °C to RT | ~1:1 to 3:1 |
Visualization of the Reaction Mechanism and Workflow
Mechanism of Stereoselection
The choice of hydride reagent dictates the stereochemical outcome of the reduction.
Caption: Comparison of hydride attack pathways.
Experimental Workflow
A generalized workflow for the diastereoselective reduction is presented below.
Caption: Workflow for L-Selectride reduction.
Alternative Strategies and Future Directions
Catalytic Hydrogenation
Catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) can also be employed for the reduction of ketones. The stereochemical outcome of this reaction can be influenced by the catalyst and reaction conditions. Furthermore, under more forcing conditions, catalytic hydrogenation can also cleave the Cbz protecting group.[9] This could potentially be developed into a one-pot reduction and deprotection sequence. However, careful optimization would be required to control the selectivity.
Chelation-Controlled Reductions
In substrates with a suitably positioned chelating group, it is possible to achieve high diastereoselectivity through chelation control.[10][11][12] Reagents like zinc borohydride (Zn(BH₄)₂) can coordinate to both the carbonyl oxygen and another heteroatom, leading to hydride delivery from a specific face. While the Cbz group in our substrate is not ideally positioned for chelation with the C5 ketone, this strategy is worth considering for other substituted piperidones.
Conclusion
The diastereoselective reduction of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is a critical transformation for accessing stereochemically defined building blocks for drug discovery. The use of a sterically demanding hydride reagent, such as L-Selectride®, provides a reliable and highly selective method for the synthesis of the trans-5-hydroxy diastereomer. This application note provides a robust and reproducible protocol for this transformation, along with a comparative, non-selective method using sodium borohydride. The principles and procedures outlined herein are applicable to a broader range of substituted piperidone reductions, enabling researchers to synthesize target molecules with high stereochemical purity.
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Beilstein Journals. (n.d.). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. [Link]
-
ACS Publications. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. [Link]
-
PubMed. (2014). A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions. [Link]
-
Grokipedia. (n.d.). L-selectride. [Link]
-
Chem-Station. (2017). L/N/K-Selectride. [Link]
-
ResearchGate. (n.d.). Synthesis of epimeric carboxylic ester cis‐/trans‐8 and acid.... [Link]
-
Organic Chemistry Portal. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. [Link]
-
PubMed. (2002). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. [Link]
-
Harvard University. (n.d.). Chem 115. [Link]
-
Semantic Scholar. (1956). The Stereochemistry of Hydride Reductions. [Link]
-
DAV University. (n.d.). Module II Reduction Reactions. [Link]
-
NIH. (n.d.). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. [Link]
- Google Patents. (n.d.). EP2889288A1 - METHOD FOR PRODUCING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID DERIVATIVE, AND METHOD FOR PURIFYING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID.
-
PubMed. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
YouTube. (2020). Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. [Link]
Sources
- 1. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2889288A1 - METHOD FOR PRODUCING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID DERIVATIVE, AND METHOD FOR PURIFYING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. grokipedia.com [grokipedia.com]
- 7. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 8. mdpi.com [mdpi.com]
- 9. davuniversity.org [davuniversity.org]
- 10. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 11. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
reaction conditions for the deprotection of the Cbz group from 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
An Application Guide to the Selective Deprotection of the Cbz Group from 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
Abstract
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine-protecting group in modern organic synthesis, prized for its stability under a range of conditions. Its effective and selective removal is a critical step in the synthesis of complex molecules, particularly in pharmaceutical development. This application note provides a detailed guide for researchers on the , a substrate featuring multiple functional groups. We will explore the mechanistic underpinnings of common deprotection strategies, provide detailed, field-proven protocols, and discuss the critical parameters for achieving high-yield, chemoselective transformation.
Introduction: The Strategic Importance of Cbz Deprotection
The Cbz group offers robust protection for amines, being orthogonal to many other common protecting groups like Boc and Fmoc.[1] Its removal is typically achieved under reductive or strong acidic conditions. The choice of method is paramount when dealing with a multi-functionalized substrate such as 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. The presence of a ketone and a methyl ester necessitates a deprotection strategy that is highly chemoselective to avoid unwanted side reactions such as ketone reduction or ester hydrolysis.
This guide provides a comparative analysis of the most effective methods for this specific transformation, focusing on catalytic hydrogenolysis, transfer hydrogenation, and acid-mediated cleavage.
Core Mechanisms of Cbz Group Cleavage
Understanding the reaction mechanism is fundamental to troubleshooting and optimizing reaction conditions. The two primary pathways for Cbz removal are hydrogenolysis and acidolysis.
-
Hydrogenolysis: This is a reductive cleavage of the benzylic C-O bond. The reaction proceeds via the adsorption of the Cbz-protected amine and hydrogen onto a catalyst surface (typically Palladium).[2] This leads to the cleavage of the C-O bond, forming toluene and a transient carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[1][2]
-
Acidolysis: Under strong acidic conditions, such as with HBr in acetic acid, the carbamate oxygen is protonated.[1] This activation facilitates the cleavage of the benzyl group, often through an Sₙ2-type mechanism, to release the free amine after decarboxylation.[1]
Caption: Key mechanistic pathways for Cbz group removal.
Recommended Deprotection Protocols
For the target substrate, 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, maintaining the integrity of the ketone and methyl ester is the primary objective. The following protocols are presented in order of general preference for this type of substrate.
Protocol 1: Catalytic Hydrogenolysis with H₂ Gas
This method is the gold standard due to its mild, neutral conditions, which are highly compatible with both the ketone and methyl ester functionalities.[3]
Principle: Catalytic hydrogenation directly cleaves the Cbz group without the need for harsh reagents, minimizing side reactions. Palladium on carbon (Pd/C) is the most common and cost-effective catalyst.[4][5]
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a clean, dry hydrogenation vessel, add 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester (1.0 eq).
-
Dissolution: Dissolve the substrate in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) to a concentration of approximately 0.1 M.[6]
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Palladium on carbon (Pd/C) at a catalyst loading of 5-10 mol%.[2]
-
Expert Insight: Use of wet (50% water) Pd/C is recommended to mitigate its pyrophoric nature when dry.
-
-
Hydrogenation: Securely seal the vessel. Purge the atmosphere with hydrogen gas (H₂) three times before maintaining a positive pressure of H₂ (typically 1 atm via a balloon, or up to 40-50 psi in a Parr apparatus).[6]
-
Reaction: Vigorously stir the mixture at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material.[2] Reaction times can vary from 4 to 24 hours.[5]
-
Work-up: Once the reaction is complete, carefully purge the vessel with an inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[6]
-
Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate in vacuo to yield the crude product, which can be purified further if necessary.
Protocol 2: Catalytic Transfer Hydrogenation
This method is an excellent and often safer alternative to using hydrogen gas, especially for scaling up reactions, as it avoids handling flammable H₂.[2]
Principle: A hydrogen donor molecule, such as ammonium formate or formic acid, generates hydrogen in situ on the palladium catalyst surface.[4][7]
Detailed Step-by-Step Protocol:
-
Dissolution: Dissolve 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester (1.0 eq) in methanol or ethanol (~0.1 M).
-
Reagent Addition: Add 10% Pd/C (5-10 mol%). Then, add ammonium formate (HCOONH₄) in portions (3-5 equivalents).[2]
-
Expert Insight: The addition of ammonium formate can be exothermic. Portion-wise addition helps control the reaction temperature, which is crucial to prevent potential reduction of the ketone.
-
-
Reaction: Stir the mixture at room temperature. Gentle heating (e.g., to 40 °C) can be applied if the reaction is sluggish, but this increases the risk of side reactions.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often faster than those using H₂ gas.
-
Work-up and Isolation: The work-up is identical to Protocol 1. Filter through Celite® to remove the catalyst and concentrate the filtrate. An aqueous work-up may be necessary to remove residual formate salts.
Protocol 3: Acid-Mediated Cleavage with HBr in Acetic Acid
This method should be reserved for cases where the substrate is incompatible with hydrogenation (e.g., contains other reducible groups not present in the target molecule). For the specified substrate, this method carries a higher risk of methyl ester hydrolysis.
Principle: A strong acid cleaves the Cbz group. This method is effective but less chemoselective for the target substrate.[8]
Detailed Step-by-Step Protocol:
-
Dissolution: Dissolve the Cbz-protected compound (1.0 eq) in glacial acetic acid.
-
Reagent Addition: At 0 °C, add a solution of 33% hydrobromic acid (HBr) in acetic acid (e.g., 5-10 equivalents of HBr).[2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 to 16 hours.[2]
-
Monitoring: Track the reaction via TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is typically concentrated in vacuo. The residue is then triturated with diethyl ether to precipitate the product as its hydrobromide salt.
-
Expert Insight: Careful control of reaction time and temperature is critical to minimize hydrolysis of the methyl ester. Subsequent neutralization with a mild base during an aqueous work-up will be required to obtain the free amine.
-
Experimental Workflow and Progress Monitoring
A systematic workflow is essential for reproducible results. The reaction progress should always be carefully monitored to avoid over-running the reaction and causing side-product formation.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
Introduction
Enantiomerically pure piperidine derivatives are pivotal structural motifs in a vast array of pharmaceuticals and bioactive natural products. Their rigid conformational framework and the stereochemical information encoded within their chiral centers are often critical for specific molecular recognition and biological activity. One such valuable building block is the (S)-1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, a versatile intermediate for the synthesis of constrained peptide mimics, enzyme inhibitors, and other complex molecular architectures.
This comprehensive guide provides a detailed, field-proven protocol for the large-scale synthesis of this target molecule, commencing from the readily available and inexpensive chiral pool starting material, L-glutamic acid. The synthetic strategy is built upon a robust three-step sequence: N-protection, diesterification, and a subsequent intramolecular Dieckmann condensation. This application note is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both scalability and reproducibility.
Synthetic Strategy Overview
The synthesis of enantiomerically pure 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is achieved through a strategically designed three-step process that leverages the inherent chirality of L-glutamic acid. This "chiral pool" approach is both economical and efficient for large-scale production, as it obviates the need for chiral resolutions or asymmetric catalysis.
The overall synthetic transformation can be visualized as follows:
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of Intermediates
Step 1: N-Protection of L-Glutamic Acid
Scientific Rationale: The first step involves the protection of the primary amine of L-glutamic acid with a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a robust protecting group that is stable to a wide range of reaction conditions, yet can be readily removed by catalytic hydrogenolysis. This protection is crucial to prevent side reactions involving the amino group in the subsequent esterification and cyclization steps. The Schotten-Baumann reaction conditions, employing benzyl chloroformate in an aqueous basic solution, are well-suited for large-scale applications due to their simplicity and high yields.[1][2]
Protocol: Large-Scale Synthesis of N-Cbz-L-Glutamic Acid
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Eq. |
| L-Glutamic Acid | 147.13 | 10.0 | 67.97 | 1.0 |
| Sodium Carbonate | 105.99 | 14.4 | 135.86 | 2.0 |
| Water | 18.02 | 100 | - | - |
| Benzyl Chloroformate | 170.59 | 12.2 | 71.52 | 1.05 |
| Toluene | - | 50 | - | - |
| Hydrochloric Acid (conc.) | - | As needed | - | - |
Procedure:
-
To a 200 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add water (100 L) and sodium carbonate (14.4 kg). Stir until all solids have dissolved and cool the solution to 0-5 °C using a circulating chiller.
-
Slowly add L-glutamic acid (10.0 kg) to the cold sodium carbonate solution. Stir until a clear solution is obtained.
-
In a separate vessel, dissolve benzyl chloroformate (12.2 kg) in toluene (50 L).
-
Add the benzyl chloroformate solution to the aqueous amino acid solution via the addition funnel over a period of 2-3 hours, maintaining the internal temperature at 0-5 °C. Vigorous stirring is essential during the addition to ensure efficient mixing.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the layers. Wash the aqueous layer with toluene (2 x 25 L) to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Cool the aqueous layer to 0-5 °C in an ice bath and slowly acidify to pH 2 with concentrated hydrochloric acid. A white precipitate of N-Cbz-L-glutamic acid will form.
-
Collect the precipitate by filtration, wash with cold water (3 x 20 L), and dry under vacuum at 50-60 °C to a constant weight.
Expected Yield: 17.5 - 18.5 kg (91-96%) of a white crystalline solid.
Step 2: Diesterification of N-Cbz-L-Glutamic Acid
Scientific Rationale: The subsequent step is the conversion of both carboxylic acid functionalities of N-Cbz-L-glutamic acid to their corresponding methyl esters. A common and scalable method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride. Thionyl chloride is particularly effective as it reacts with the carboxylic acids to form acyl chloride intermediates, which are then rapidly esterified by methanol. The gaseous HCl and SO2 byproducts are easily removed, driving the reaction to completion.
Protocol: Large-Scale Synthesis of N-Cbz-L-Glutamic Acid Dimethyl Ester
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Eq. |
| N-Cbz-L-Glutamic Acid | 281.27 | 10.0 | 35.54 | 1.0 |
| Methanol | 32.04 | 50.0 | 1560.5 | Excess |
| Thionyl Chloride | 118.97 | 9.3 | 78.19 | 2.2 |
Procedure:
-
To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add methanol (50.0 kg). Cool the methanol to 0-5 °C.
-
Slowly add thionyl chloride (9.3 kg) to the cold methanol via the addition funnel over 1-2 hours, maintaining the temperature below 10 °C. This exothermic reaction generates methyl sulfite and HCl in situ.
-
Once the addition is complete, slowly add N-Cbz-L-glutamic acid (10.0 kg) in portions to the reaction mixture.
-
After the addition of the amino acid derivative, slowly warm the reaction mixture to reflux (approximately 65 °C) and maintain at this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol and volatile byproducts under reduced pressure.
-
Dissolve the resulting oily residue in ethyl acetate (50 L) and wash with a saturated aqueous solution of sodium bicarbonate (3 x 20 L) to neutralize any remaining acid.
-
Wash the organic layer with brine (20 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the product as a viscous oil.
Expected Yield: 10.5 - 11.0 kg (95-99%) of a colorless to pale yellow oil.
Part 2: Dieckmann Condensation for Piperidone Ring Formation
Scientific Rationale: The final and key step in the synthesis is the intramolecular Dieckmann condensation of the N-Cbz-L-glutamic acid dimethyl ester.[3][4] This reaction involves the deprotonation of an α-carbon of one of the ester groups to form an enolate, which then attacks the carbonyl carbon of the other ester group in an intramolecular fashion. The subsequent elimination of a methoxide ion forms the cyclic β-keto ester. A strong base is required to drive the reaction to completion by deprotonating the acidic proton of the newly formed β-keto ester.[5] Sodium methoxide is a suitable base for this transformation, and toluene is an appropriate solvent for conducting the reaction at elevated temperatures.
Figure 2: Mechanism of the Dieckmann Condensation.
Protocol: Large-Scale Synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Eq. |
| N-Cbz-L-Glutamic Acid Dimethyl Ester | 309.32 | 10.0 | 32.33 | 1.0 |
| Sodium Methoxide | 54.02 | 1.9 | 35.17 | 1.09 |
| Toluene | - | 100 | - | - |
| Acetic Acid | 60.05 | As needed | - | - |
Procedure:
-
To a 200 L stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add toluene (100 L) and sodium methoxide (1.9 kg).
-
Heat the suspension to 80-90 °C with stirring under a nitrogen atmosphere.
-
In a separate vessel, dissolve N-Cbz-L-glutamic acid dimethyl ester (10.0 kg) in toluene (20 L).
-
Slowly add the solution of the diester to the hot sodium methoxide suspension over a period of 2-3 hours. Methanol will be generated as a byproduct and can be removed by distillation if the reactor is equipped with a distillation head.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to 0-5 °C and slowly quench by adding a mixture of acetic acid and water until the pH is neutral (pH ~7).
-
Transfer the mixture to a separatory funnel and wash the organic layer with water (2 x 30 L) and then with brine (30 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Expected Yield: 7.5 - 8.5 kg (80-90%) of a white to off-white solid.
Part 3: Product Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Specification |
| Appearance | White to off-white solid |
| Melting Point | To be determined |
| ¹H NMR | Consistent with the structure of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester |
| ¹³C NMR | Consistent with the structure of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester |
| HPLC Purity | ≥ 98% |
| Optical Rotation | To be determined in a suitable solvent |
Conclusion
The protocol detailed in this application note provides a robust and scalable method for the synthesis of enantiomerically pure 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester from L-glutamic acid. The use of a chiral pool starting material and well-established, high-yielding reactions makes this synthetic route amenable to large-scale production. The scientific rationale provided for each step is intended to empower researchers to troubleshoot and optimize the process for their specific needs. This versatile building block can be a valuable asset in the development of novel therapeutics and other advanced chemical entities.
References
-
Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494. [Link]
-
Synthesis of Step A: N-[(1,1-dimethylethoxy)carbonyl]-L-glutamic acid-5-methyl ester. [Link]
- CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid.
-
Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. [Link]
- CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.
-
Pyroglutamic Acid Peptides. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. Chemistry LibreTexts. [Link]
-
Dieckmann condensation. Wikipedia. [Link]
-
Dieckmann Condensation. SynArchive. [Link]
Sources
Application Notes and Protocols for Solid-Phase Peptide Synthesis using 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
Introduction: Expanding the Peptidomimetic Toolkit with a Conformationally Constrained Keto-Proline Analog
In the landscape of modern drug discovery and chemical biology, the synthesis of peptides and peptidomimetics with tailored structural and functional properties is of paramount importance. Non-canonical amino acids are frequently incorporated to enhance proteolytic stability, improve bioavailability, and enforce specific secondary structures.[1] 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester emerges as a valuable building block, serving as a conformationally restricted analog of proline. The presence of a ketone functionality at the 5-position introduces a unique site for bio-orthogonal conjugation or further chemical modification, while the piperidine ring expands the conformational space compared to the five-membered ring of proline.[2][3]
This document provides a comprehensive guide for the effective incorporation of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. We will delve into the critical aspects of N-terminal Cbz deprotection on a solid support, optimized coupling strategies for this sterically demanding building block, and potential challenges and their solutions. The protocols outlined herein are designed to be robust and adaptable for researchers in peptide chemistry and drug development.
Core Principles and Strategic Considerations
The successful integration of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester into a growing peptide chain hinges on several key considerations that differ from standard Fmoc- or Boc-based SPPS.
-
Orthogonality of Protecting Groups: The N-terminal benzyloxycarbonyl (Cbz) group must be removed under conditions that do not cleave the peptide from the resin or remove side-chain protecting groups.[4][5] This necessitates a departure from the typical acid-labile (Boc) or base-labile (Fmoc) Nα-protection strategies.
-
Steric Hindrance: The piperidine ring structure, coupled with the Cbz group, presents significant steric bulk. This can impede coupling efficiency, requiring more potent activation reagents and potentially longer reaction times or the use of microwave assistance to drive the reaction to completion.[6][7]
-
Reactivity of the Ketone: The carbonyl group at the 5-position is a potential site for undesired side reactions. While generally stable under standard SPPS conditions, its reactivity should be considered, especially during prolonged exposure to certain reagents. This ketone also offers a valuable post-synthetic modification handle.[8][9]
-
Methyl Ester Hydrolysis: The C-terminal methyl ester must be saponified to a free carboxylic acid prior to its activation and coupling to the subsequent amino acid in the sequence.
Experimental Protocols
Protocol 1: Resin Loading and Preparation
This protocol assumes the synthesis begins with the loading of the first amino acid onto a suitable resin, followed by the incorporation of the title compound. For this example, we will use a standard Wang resin for C-terminal acid peptides.
-
Resin Selection and Swelling:
-
Loading of the First Amino Acid (Standard Fmoc Chemistry):
-
Follow standard protocols for loading the first Fmoc-protected amino acid onto the chosen resin. For Wang resin, DIC/DMAP or MSNT/N-Me-imidazole activation is commonly used.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[1]
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to ensure complete removal of piperidine.
-
Protocol 2: Saponification of the Methyl Ester
Prior to coupling, the methyl ester of 1-Cbz-5-oxo-piperidine-2-carboxylic acid must be hydrolyzed.
-
Reagent Preparation: Prepare a 1 M solution of lithium hydroxide (LiOH) in a 3:1 mixture of Methanol:Water.
-
Saponification Reaction:
-
Dissolve 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester in the 3:1 MeOH:H₂O solvent system.
-
Add 1.2 equivalents of the 1 M LiOH solution dropwise while stirring at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Acidify the reaction mixture to pH ~3 with 1 N HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Cbz-5-oxo-piperidine-2-carboxylic acid.
-
Protocol 3: Coupling of 1-Cbz-5-oxo-piperidine-2-carboxylic acid
This protocol details the coupling of the saponified title compound to the resin-bound peptide chain.
Reagents and Solvents:
-
1-Cbz-5-oxo-piperidine-2-carboxylic acid (from Protocol 2)
-
Coupling Reagents: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation:
-
In a separate vessel, dissolve 3 equivalents of 1-Cbz-5-oxo-piperidine-2-carboxylic acid and 2.9 equivalents of HBTU (or HATU) in DMF.
-
Add 6 equivalents of DIPEA to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the reaction vessel containing the deprotected resin-bound peptide.
-
Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of this building block, longer coupling times may be necessary.[6] Microwave-assisted coupling can be employed to enhance efficiency and reduce reaction times.[6]
-
-
Monitoring the Coupling:
-
Perform a Kaiser test or a similar qualitative test to check for the presence of free primary amines. A negative result indicates a complete reaction.
-
If the test is positive, a second coupling may be required.
-
-
Washing:
-
After a successful coupling, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Workflow for coupling 1-Cbz-5-oxo-piperidine-2-carboxylic acid.
Protocol 4: On-Resin Cbz-Group Deprotection
The removal of the Cbz group is a critical step. Catalytic hydrogenolysis, the most common method for Cbz cleavage, is not feasible in standard SPPS setups.[4] Therefore, alternative chemical methods are required.
Method A: HBr in Acetic Acid (Harsh Conditions)
This method is effective but can lead to side-chain protecting group cleavage if not carefully controlled. It is best suited for robust peptides.
-
Reagent: 33% HBr in acetic acid.
-
Procedure:
-
Swell the resin in DCM.
-
Treat the resin with the 33% HBr/AcOH solution for 30-60 minutes at room temperature.
-
Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally with DMF and DCM.
-
Method B: Thiol-mediated Deprotection (Milder Conditions)
A milder alternative involves nucleophilic attack by a thiol at the benzylic carbon of the Cbz group.[11]
-
Reagents:
-
Thiophenol or another suitable thiol.
-
Base: Potassium carbonate (K₂CO₃) or another non-nucleophilic base.
-
Solvent: DMF.
-
-
Procedure:
-
Swell the resin in DMF.
-
Treat the resin with a solution of 10 equivalents of thiophenol and 5 equivalents of K₂CO₃ in DMF.
-
Heat the reaction to 50 °C for 2-4 hours.
-
Wash the resin extensively with DMF and DCM to remove the thiol and byproducts.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Cbz-deprotection strategies on solid support.
Troubleshooting and Advanced Considerations
| Problem | Potential Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of the piperidine derivative. | - Extend coupling time to 6-12 hours.- Perform a second coupling.- Use microwave-assisted SPPS to improve reaction kinetics.[6]- Switch to a more potent coupling reagent like COMU. |
| Epimerization | Over-activation or prolonged exposure to base. | - Minimize pre-activation time.- Use an additive like Oxyma Pure to suppress racemization. |
| Side Reactions at Ketone | Reaction with piperidine during Fmoc-deprotection of a previous residue. | - Ensure thorough washing after Fmoc-deprotection.- If problematic, consider temporary protection of the ketone (e.g., as a ketal), though this adds synthetic complexity. |
| Low Yield after Cleavage | Incomplete deprotection of the Cbz group at each cycle. | - Ensure deprotection conditions are sufficient. For Method B, longer reaction times or higher temperatures may be needed.- Analyze a small resin sample by LC-MS after deprotection to confirm complete removal. |
Post-Synthetic Modification of the Ketone Handle
The ketone functionality at the 5-position provides a versatile handle for post-synthetic modifications, such as oxime ligation.[8] This allows for the attachment of reporter molecules, imaging agents, or other functionalities after the peptide has been synthesized and purified.
Conclusion
1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is a promising building block for the synthesis of complex peptidomimetics. While its incorporation requires departure from standard Fmoc-SPPS protocols, particularly concerning the N-terminal deprotection step, the strategies outlined in this guide provide a robust framework for its successful use. Careful selection of coupling reagents, optimization of reaction times, and the choice of an appropriate Cbz-deprotection method are critical for achieving high-yield synthesis of peptides containing this unique keto-proline analog. The synthetic versatility offered by the ketone handle further enhances its utility in the development of novel peptide-based therapeutics and research tools.
References
-
Choudhary, A., Kamer, K. J., Shoulders, M. D., & Raines, R. T. (2015). 4-ketoproline: An electrophilic proline analog for bioconjugation. Biopolymers, 104(2), 110-5. Available from: [Link]
-
Flegel, M., & Gatos, D. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Electronic Conference on Synthetic Organic Chemistry. Available from: [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]
-
Götze, S., et al. (2019). Solid-phase peptide synthesis of the cyclic peptidomimetic 4 via on-resin cyclization. ResearchGate. Available from: [Link]
-
Nagase, T., et al. (1988). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. Chemical & Pharmaceutical Bulletin, 36(3), 993-1001. Available from: [Link]
- Google Patents. (2020). WO2020111238A1 - Deprotection method and resin removal method in solid-phase reaction for peptide compound or amide compound, and method for producing peptide compound.
- Sewald, N., & Jakubke, H. D. (2009). Synthesis of Peptides Containing Proline Analogues. In Peptides: Chemistry and Biology. Wiley-VCH.
-
Turner, J. J., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. Available from: [Link]
-
Van der Veken, P., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(12), 4813–4826. Available from: [Link]
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.
-
Tzani, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5988. Available from: [Link]
-
Scientific Update. (2023). To Deprotect and Serve. Available from: [Link]
-
Bédard, F., & Biron, E. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 146. Available from: [Link]
-
Touré, B. B., & Hall, D. G. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. Available from: [Link]
-
Lau, Y. H., & Spring, D. R. (2016). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 45(14), 3765-3783. Available from: [Link]
-
White, T. R., & Appella, D. H. (2021). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules, 26(11), 3326. Available from: [Link]
- Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
-
Acta Crystallographica Section C. (1999). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Available from: [Link]
-
PubChem. (n.d.). 5-Oxopiperidine-2-carboxylic acid. National Institutes of Health. Available from: [Link]
-
Al-Blewi, F. F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5104. Available from: [Link]
-
Kairystė, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3767. Available from: [Link]
-
Corrales, L., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 33, 36-43. Available from: [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link]
-
Al-Obeidi, F., & Al-Hilal, T. A. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 5, 142-149. Available from: [Link]
-
Armstrong, R. W., & Tempest, P. A. (1996). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Journal of the American Chemical Society, 118(31), 7291-7292. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. WO2020111238A1 - Deprotection method and resin removal method in solid-phase reaction for peptide compound or amide compound, and method for producing peptide compound - Google Patents [patents.google.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-ketoproline: An electrophilic proline analog for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. scientificupdate.com [scientificupdate.com]
protocols for the purification of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester by column chromatography
An Application Note on the Chromatographic Purification of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
Introduction: The Significance of a Versatile Chiral Building Block
1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is a pivotal intermediate in synthetic organic chemistry and drug development. Its rigid piperidine scaffold, coupled with orthogonal protecting groups (Cbz and methyl ester) and a reactive ketone functionality, makes it a valuable chiral building block for constructing complex nitrogen-containing heterocycles. These motifs are central to a wide range of biologically active molecules.
The successful synthesis of this intermediate often yields a crude product containing unreacted starting materials, byproducts, and reagent-related impurities. Achieving high purity (>95%) is critical for subsequent synthetic steps and to ensure the integrity of biological screening data. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel flash column chromatography, emphasizing the scientific rationale behind each step to ensure reproducibility and efficiency.
Principle of Separation: Normal-Phase Chromatography
The purification strategy hinges on normal-phase flash column chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation is governed by the differential adsorption of compounds from the crude mixture onto the silica surface.
-
The Stationary Phase: Silica gel is a porous, high-surface-area form of silicon dioxide (SiO₂). Its surface is populated with acidic silanol groups (Si-OH), which act as polar interaction sites.
-
Compound Polarity: The target molecule, 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, possesses several polar functional groups (a ketone and a methyl ester) and a large, non-polar benzyloxycarbonyl (Cbz) group. This moderate overall polarity makes it well-suited for silica gel chromatography.
-
The Elution Process: A mixture of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate) is used as the mobile phase. Less polar impurities, having weaker interactions with the silica gel, will travel through the column more quickly. The target compound will adsorb more strongly and thus elute later. Highly polar impurities will be retained on the column for the longest duration. By carefully selecting the solvent ratio, a clean separation can be achieved.
A crucial aspect of this specific molecule is the Cbz protecting group on the piperidine nitrogen. This group forms a carbamate, which significantly suppresses the basicity of the nitrogen atom.[1] This is advantageous as it prevents the strong acid-base interactions with the acidic silanol groups of the silica gel that typically cause significant peak tailing in the chromatography of free piperidines.[2][3]
Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development
Before committing the entire crude product to a column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.[2][3] This Rƒ value ensures that the compound moves efficiently through the column without eluting too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and long run times).
Protocol: TLC Analysis
-
Preparation: Dissolve a small sample of the crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (e.g., Merck Kieselgel 60 F₂₅₄).[4]
-
Development: Place the spotted plate in a TLC chamber containing a pre-equilibrated solvent system. Test various ratios of Hexanes and Ethyl Acetate.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots. The Cbz group contains a benzene ring, making the compound UV-active. Visualization can be done under a UV lamp (254 nm).[4] Staining with potassium permanganate (KMnO₄) can also be used as a secondary method.
-
Optimization: Adjust the solvent ratio until the spot corresponding to the product has an Rƒ of ~0.3. Increasing the proportion of ethyl acetate will increase the Rƒ of all components.
| Parameter | Description | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ TLC Plates | Industry standard for method development; fluorescent indicator aids in UV visualization.[4] |
| Mobile Phase | Hexanes/Ethyl Acetate Mixtures | Provides a good polarity range for moderately polar compounds. Common starting ratios are 9:1, 4:1, 7:3.[2][5][6] |
| Target Rƒ | ~0.2 - 0.4 | This range typically translates to an optimal elution volume (3-5 column volumes) in flash chromatography, leading to good separation and sharp peaks.[2][3] |
| Visualization | UV Light (254 nm) | The aromatic Cbz group strongly absorbs UV light, making this a non-destructive and effective visualization method.[4] |
Detailed Protocol: Flash Column Chromatography
This protocol is designed for purifying approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different amounts.
Materials and Reagents
-
Crude 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
-
Silica gel for flash chromatography (e.g., 230-400 mesh)
-
Hexanes (or Petroleum Ether), HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Dichloromethane (DCM), HPLC grade (for sample loading)
-
Glass column with stopcock
-
Collection tubes/flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Purification Procedure
-
Column Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the least polar eluent mixture determined by TLC (e.g., 9:1 Hexanes/EtOAc).[2] For ~1g of crude, use approximately 40-50g of silica.
-
With the stopcock closed, pour the slurry into the column.
-
Open the stopcock to drain some solvent, and gently tap the column to ensure even packing and remove air bubbles. Add more eluent as needed, never allowing the top of the silica bed to run dry.
-
Once packed, add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude product (~1g) in a minimal amount of a suitable solvent, such as DCM or the mobile phase itself.[3] Using a solvent stronger than the mobile phase should be done sparingly to avoid compromising the initial separation.
-
Using a pipette, carefully apply the dissolved sample solution to the top of the silica bed.
-
Open the stopcock and allow the sample to absorb onto the silica, just until the liquid level meets the top of the sand.
-
Carefully add a small amount of the mobile phase to wash the sides of the column and ensure the entire sample is on the bed. Repeat this wash once.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the sample through the column, applying gentle pressure with a pump or inert gas if necessary (flash chromatography).[7]
-
Maintain a constant flow rate. The choice of isocratic versus gradient elution depends on the separation observed on TLC.
-
Isocratic Elution: If all impurities are well-separated from the product on the TLC plate, elute with the optimized, constant solvent mixture.
-
Gradient Elution: If impurities are close to the product, start with a slightly less polar mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity (e.g., to 30% EtOAc in Hexanes) over the course of the separation.
-
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of numbered fractions (e.g., 10-20 mL per fraction).[2]
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
Develop the TLC plate in the optimized solvent system and visualize under UV light to identify which fractions contain the purified product.
-
-
Product Isolation:
Purification Workflow Visualization
Caption: Workflow for the purification of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.
Troubleshooting Guide
| Problem | Potential Cause(s) | Proposed Solution(s) |
| Poor Separation / Co-elution | 1. Eluent is too polar. 2. Column is overloaded. 3. Sample band was too diffuse. | 1. Re-optimize TLC with a less polar solvent system. Use a shallow gradient elution. 2. Use a larger column with more silica gel (aim for a 1:40 to 1:100 ratio of crude mass to silica mass). 3. Use a less soluble solvent for loading or perform dry loading (adsorb crude onto silica before loading). |
| Significant Peak Tailing | 1. Residual basicity of the compound interacting with acidic silica. 2. Channeling in the column packing. | 1. While unlikely for a Cbz-protected amine, if tailing is observed, add 0.5-1% triethylamine to the mobile phase to neutralize acidic sites on the silica.[2][3] 2. Repack the column, ensuring a homogenous slurry and avoiding air bubbles. |
| Low Product Recovery | 1. Compound is highly retained on the column. 2. Compound instability on silica. | 1. After eluting the product, flush the column with a much more polar solvent (e.g., 100% Ethyl Acetate or 5% Methanol in DCM) to check if any product remains. 2. Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography).[2] |
| Product Elutes Too Quickly (Rƒ near 1) | Eluent is too polar. | Decrease the percentage of the polar solvent (Ethyl Acetate) in the mobile phase. |
| Product Does Not Move from Baseline (Rƒ near 0) | Eluent is not polar enough. | Increase the percentage of the polar solvent (Ethyl Acetate) in the mobile phase. |
References
- Technical Support Center: Purification of Piperidine Derivatives. (n.d.). Benchchem.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. (n.d.). Benchchem.
- Synthetic Routes for Producing Chiral Piperidine Derivatives: Application Notes and Protocols. (2025). Benchchem.
- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (2025). Benchchem.
- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). Molecules.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central.
- 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. (n.d.). Sunway Pharm Ltd.
- Piperidines ESI-revised3. (n.d.). The Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Application and Protocols for the Use of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester in Protease Inhibitor Synthesis
Introduction: The Strategic Value of the Piperidine Scaffold in Protease Inhibitor Design
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, including viral replication, blood coagulation, and cancer progression. Consequently, the development of potent and selective protease inhibitors remains a cornerstone of modern drug discovery. Within this field, certain molecular frameworks, known as "privileged scaffolds," are recurrently found in successful therapeutic agents due to their ability to present functional groups in a precise three-dimensional arrangement, optimizing interactions with the enzyme's active site.
The piperidine ring is one such privileged scaffold. Its conformational flexibility, combined with the ability to introduce substituents at multiple positions, allows for the fine-tuning of a molecule's pharmacological profile. Piperidine derivatives are present in numerous approved drugs, where they often serve to improve solubility, metabolic stability, and oral bioavailability while providing a rigid anchor for binding to target proteins.[1][2] This application note provides a detailed technical guide on the utility of methyl 1-(benzyloxycarbonyl)-5-oxopiperidine-2-carboxylate , a versatile chiral building block, in the synthesis of advanced protease inhibitors, with a focus on Hepatitis C Virus (HCV) NS3/4A protease.
Featured Building Block: 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
Methyl 1-(benzyloxycarbonyl)-5-oxopiperidine-2-carboxylate (also referred to as 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester) is a highly valuable synthetic intermediate. Its key features include:
-
Chiral Center: The C2 position provides a defined stereochemistry, which is crucial for specific interactions with the chiral environment of a protease active site.
-
Orthogonal Protection: The nitrogen is protected by a benzyloxycarbonyl (Cbz) group, which is stable under a variety of reaction conditions but can be readily removed via catalytic hydrogenation. The carboxyl group is present as a methyl ester, offering another site for selective modification.
-
Reactive Ketone: The C5-oxo group is the key reactive handle for introducing structural diversity. It is an ideal site for transformations such as reductive amination, allowing for the installation of various side chains that can be tailored to interact with specific pockets (e.g., S2, S3, or S4) of the target protease.
Application in the Synthesis of a Macrocyclic HCV NS3/4A Protease Inhibitor
To illustrate the utility of this building block, we present a representative, multi-step synthetic strategy toward a potent macrocyclic protease inhibitor, conceptually based on the synthesis of Vaniprevir (MK-7009).[3][4] The overall workflow involves two main phases:
-
Functionalization of the Piperidine Core: Introduction of a key side chain at the C5 position via reductive amination.
-
Macrocycle Assembly and Final Elaboration: Coupling of the functionalized piperidine with other key fragments, followed by ring-closing metathesis (RCM) and final derivatization.
Protocol 1: Diastereoselective Reductive Amination of the Piperidine Core
This protocol describes the conversion of the C5-ketone into a protected amino group with a pendent olefin, which is required for the subsequent macrocyclization. The choice of a chiral amine and reducing agent is critical for controlling the stereochemistry at the newly formed C5 center.
Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. It proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Using sodium triacetoxyborohydride [NaBH(OAc)₃] is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure and often provides good diastereoselectivity.
Materials:
-
(S)-1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
-
(R)-1-(Naphthalen-1-yl)ethanamine
-
Sodium triacetoxyborohydride [NaBH(OAc)₃]
-
Acetic Acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester (1.0 eq). Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Addition: Add (R)-1-(naphthalen-1-yl)ethanamine (1.1 eq) to the solution, followed by glacial acetic acid (2.0 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired diastereomeric 5-amino-piperidine derivative.
Protocol 2: Macrocyclization and Final Assembly
This protocol outlines the subsequent steps adapted from the modular synthesis of Vaniprevir, demonstrating how the functionalized piperidine core is incorporated into the final macrocyclic inhibitor.[3]
Materials:
-
Product from Protocol 1
-
Key fragments: P1-containing acylsulfonamide and the P2-P4 diene linker acid (pre-synthesized as described in literature[3])
-
Grubbs' second-generation catalyst
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen (H₂) gas
-
Anhydrous solvents: Dichloromethane (DCM), Toluene, Methanol
Step-by-Step Procedure:
-
Cbz-Deprotection (Conceptual Step): The Cbz group on the piperidine nitrogen would be removed via catalytic hydrogenation (H₂, 10% Pd/C in methanol) to yield a secondary amine. This step would typically precede coupling with the P2-P4 linker acid.
-
Amide Coupling: Couple the secondary amine with the pre-formed P2-P4 diene linker acid using a standard peptide coupling agent like HATU in the presence of a non-nucleophilic base such as DIPEA in an anhydrous solvent like DCM. This forms the linear diene precursor for macrocyclization.
-
Ring-Closing Metathesis (RCM): Dissolve the linear diene precursor in anhydrous, degassed toluene (at high dilution, typically ~0.001 M, to favor intramolecular cyclization). Add Grubbs' second-generation catalyst (10-15 mol%) and heat the mixture (e.g., to 80-100 °C) under an inert atmosphere. Monitor the reaction by LC-MS for the formation of the macrocycle.
-
Purification of Macrocycle: Upon completion, cool the reaction, concentrate it, and purify by flash column chromatography to isolate the macrocyclic core.
-
Ester Hydrolysis & Final Coupling: Hydrolyze the methyl ester at the C2 position of the piperidine ring using a base like lithium hydroxide (LiOH). Couple the resulting carboxylic acid with the P1 fragment (e.g., a cyclopropyl acylsulfonamide amine) using HATU/DIPEA to complete the inhibitor structure.
-
Final Deprotection & Purification: If any other protecting groups are present on the coupled fragments, remove them under appropriate conditions. The final protease inhibitor is then purified to a high degree using reverse-phase HPLC.
Mechanism of Action: Targeting the HCV NS3/4A Protease
The synthesized macrocyclic inhibitor is designed to be a potent, competitive, and reversible inhibitor of the HCV NS3/4A serine protease. This viral enzyme is essential for cleaving the HCV polyprotein into mature non-structural proteins required for viral replication.
The inhibitor binds non-covalently in the active site of the protease, spanning several substrate-binding pockets (typically P1 to P4).
-
P1 Pocket: The cyclopropyl acylsulfonamide group is designed to occupy the S1 pocket, which accommodates the residue C-terminal to the cleavage site.
-
Piperidine Scaffold (P2/P3): The piperidine ring serves as a rigidifying element within the P2 and P3 binding sites, positioning the substituents for optimal hydrophobic and/or hydrogen bonding interactions.
-
Macrocyclic Constraint (P2-P4): The macrocycle pre-organizes the inhibitor into a bioactive conformation that mimics the extended beta-strand of the natural substrate. This reduces the entropic penalty of binding, leading to higher affinity and potency.[4]
Quantitative Data: Potency of Piperidine-Containing Protease Inhibitors
The incorporation of piperidine scaffolds has led to the development of highly potent inhibitors against various proteases. The table below summarizes the inhibitory activities of selected compounds from the literature that feature a piperidine or related heterocyclic core.
| Compound/Class | Target Protease | Activity Type | Potency Value | Reference |
| Vaniprevir (MK-7009) | HCV NS3/4A (gt 1b) | Ki | 0.09 nM | McCauley et al., 2010[3] |
| Piperidine-derived HIV Inhibitor (22a) | HIV-1 Protease | IC₅₀ | 3.61 nM | Wang et al., 2020[5] |
| Thrombin Inhibitor (Compound 10) | Thrombin (fIIa) | Ki | 6 nM | de Candia et al., 2013 |
| Factor Xa Inhibitor (Compound 2h) | Factor Xa | IC₅₀ | 11 nM | Mochizuki et al., 2008[1] |
| Neutral Thrombin Inhibitor (20a) | Thrombin | IC₅₀ | 10 nM (biochemical) | Matter et al., 2020 |
| Piperidine Diamine fXa Inhibitor (2k) | Factor Xa | IC₅₀ | 26 nM | Mochizuki et al., 2008[2] |
Conclusion and Future Perspectives
Methyl 1-(benzyloxycarbonyl)-5-oxopiperidine-2-carboxylate is a powerful and versatile building block for medicinal chemistry, particularly in the realm of protease inhibitor development. The C5-oxo functionality provides a strategic point for introducing molecular complexity and tailoring structure-activity relationships through well-established reactions like reductive amination. The protocols outlined herein provide a robust framework for transforming this starting material into complex, macrocyclic structures with high therapeutic potential. As demonstrated by the success of molecules like Vaniprevir, the strategic incorporation of the piperidine scaffold is a field-proven approach to enhancing the potency and drug-like properties of next-generation protease inhibitors.
References
-
McCauley, J. A., McIntyre, C. J., Rudd, M. T., Nguyen, K. T., Romano, J. J., Butcher, J. W., et al. (2010). Discovery of vaniprevir (MK-7009), a macrocyclic hepatitis C virus NS3/4a protease inhibitor. Journal of Medicinal Chemistry, 53(6), 2443–2463. [Link]
-
Mochizuki, A., Nakamoto, Y., Naito, H., Uoto, K., & Ohta, T. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(2), 782–787. [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Mochizuki, A., et al. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(2), 782-7. [Link]
-
Wang, L., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLoS One, 15(7), e0235483. [Link]
-
de Candia, M., et al. (2013). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. Molecules, 20(7), 12795-12817. [Link]
-
Matter, H., et al. (2020). Design, Synthesis, and Pharmacological Characterization of a Neutral, Non-Prodrug Thrombin Inhibitor with Good Oral Pharmacokinetics. Journal of Medicinal Chemistry, 63(21), 12719-12739. [Link]
-
McCauley, J. A., et al. (2012). Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor. ACS Medicinal Chemistry Letters, 3(3), 185-189. [Link]
-
Vaniprevir - Wikipedia. (n.d.). [Link]
-
Vaniprevir - Grokipedia. (n.d.). [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Vaniprevir - Wikipedia [en.wikipedia.org]
- 3. Discovery of vaniprevir (MK-7009), a macrocyclic hepatitis C virus NS3/4a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]
- 5. What is the mechanism of Vaniprevir? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
Welcome to the technical support center for the synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthetic step. As a key building block in medicinal chemistry, achieving a high yield of this piperidone derivative is often critical for project timelines and success.
This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. We will focus on the most common and effective synthetic route: the intramolecular Dieckmann condensation.
Reaction Overview: The Dieckmann Condensation Pathway
The synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is achieved via a Dieckmann condensation, an intramolecular version of the Claisen condensation.[1][2] This reaction involves the base-catalyzed cyclization of a linear diester to form a cyclic β-keto ester.[3] For this target molecule, the required starting material is N-Cbz-L-glutamic acid dimethyl ester.
The mechanism proceeds through several key steps:
-
Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form a nucleophilic enolate.[1]
-
Intramolecular Attack: The enolate attacks the carbonyl carbon of the other ester group, forming a new carbon-carbon bond and creating the six-membered piperidine ring.[4]
-
Expulsion of Leaving Group: The resulting tetrahedral intermediate collapses, expelling a methoxide ion.
-
Final Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyls. The methoxide by-product (or another equivalent of base) rapidly removes this proton, forming a highly stabilized enolate. This final, essentially irreversible deprotonation is the thermodynamic driving force for the entire reaction.[4]
-
Acidic Work-up: A final protonation step during aqueous work-up yields the desired product.
Caption: Figure 1: Mechanism of Dieckmann Condensation
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction has stalled, showing very low conversion of the starting material. What are the primary causes?
A1: Low or no conversion is almost always linked to the base or the reaction conditions. Here are the most probable culprits and how to address them:
-
Inactive Base: Strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK) are highly reactive and sensitive to moisture and air.
-
Cause: The base may have degraded during storage. NaH, for example, will appear as a white powder instead of a gray dispersion if it has been passivated by oxidation.
-
Solution: Use a fresh bottle of the base or titrate a sample to determine its true activity. For NaH, ensure the mineral oil is properly washed away with anhydrous hexanes before use, and perform all transfers under an inert atmosphere (Nitrogen or Argon).
-
-
Presence of Protic Contaminants: The enolate intermediate is a strong base and will be instantly quenched by any protic source, regenerating the starting material and consuming your base.[4]
-
Cause: Non-anhydrous solvent (e.g., THF with >50 ppm water), "wet" starting material, or glassware that was not properly dried.
-
Solution: Use a freshly distilled, anhydrous solvent or a solvent from a sealed system (e.g., passed through a solvent purification system). Dry your starting diester under high vacuum for several hours before use. Flame-dry all glassware under vacuum and cool under an inert atmosphere.
-
-
Insufficient Base: The reaction requires at least one full equivalent of base to drive the equilibrium towards the product by forming the final, stabilized enolate.[3]
-
Cause: Using a catalytic amount of base or miscalculating the stoichiometry.
-
Solution: Use 1.05 to 1.2 equivalents of base to ensure the reaction goes to completion. This accounts for any minor protic impurities and ensures the final deprotonation step occurs efficiently.
-
-
Incorrect Reaction Temperature:
-
Cause: The reaction temperature may be too low for the chosen base/solvent system, preventing the initial deprotonation from occurring at a reasonable rate.
-
Solution: While some highly reactive bases like LDA can work at low temperatures, systems with NaH in THF or toluene often require gentle heating (40-60 °C) to initiate the reaction. Monitor the reaction for signs of hydrogen gas evolution (with NaH) as an indicator of initiation.
-
Q2: My reaction is messy. I see multiple by-products on my TLC and LC-MS analysis. How can I improve the selectivity?
A2: Side product formation is typically due to competing reaction pathways. The key is to favor the intramolecular cyclization over other possibilities.
-
Intermolecular Condensation (Dimerization):
-
Cause: This occurs when one molecule's enolate reacts with the ester of another molecule instead of its own. It is highly concentration-dependent.[5]
-
Solution: Employ high-dilution conditions. Run the reaction at a low concentration (e.g., 0.05 - 0.1 M). A slow addition of the starting diester via a syringe pump to a solution of the base can further suppress this side reaction by keeping the instantaneous concentration of the diester low.
-
-
Transesterification:
-
Cause: This happens if you use an alkoxide base where the alkyl group does not match the ester in your substrate (e.g., using sodium ethoxide with a methyl ester).[1] This leads to a mixture of methyl and ethyl esters, complicating purification.
-
Solution: Match the base to the ester (use sodium methoxide for a methyl ester). Alternatively, and often preferably, use a non-nucleophilic base that cannot transesterify. Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are excellent choices.[5]
-
-
Reverse Dieckmann Reaction (Cleavage):
-
Cause: If the final β-keto ester product is not immediately deprotonated to the stabilized enolate, the reaction can be reversible, especially at higher temperatures.[3] The presence of nucleophilic alkoxide can attack the ketone and cleave the ring.
-
Solution: As mentioned in Q1, ensure you use at least a full equivalent of a strong base. This keeps the product "locked" as the enolate until the acidic work-up.
-
Caption: Figure 2: Troubleshooting Workflow for Low Yield
Frequently Asked Questions (FAQs)
Q: What is the optimal base and solvent combination for this synthesis?
A: The "best" combination depends on your scale and available resources, but some pairings are consistently more successful than others.
| Base | Recommended Solvent | Pros | Cons |
| Sodium Hydride (NaH) | Anhydrous THF, Toluene | Inexpensive, non-nucleophilic, by-product (H₂) is a gas. | Can be slow to react, requires washing to remove mineral oil, exothermic reaction requires care. |
| Potassium tert-Butoxide (t-BuOK) | Anhydrous THF, t-BuOH | Very strong base, fast reaction times, sterically hindered to reduce side reactions.[5] | Highly hygroscopic, can be more expensive. |
| Lithium Diisopropylamide (LDA) | Anhydrous THF | Very strong, non-nucleophilic, effective at low temperatures (-78 °C), which can improve selectivity. | Must be prepared fresh or carefully titrated before use, requires cryogenic temperatures. |
| Sodium Methoxide (NaOMe) | Anhydrous Methanol, THF | Inexpensive, matches the methyl ester group. | Can promote reverse reaction if not used in stoichiometric excess; methanol solvent can interfere. |
Recommendation: For robust, scalable, and high-yielding results, Sodium Hydride in anhydrous THF is a highly reliable and cost-effective choice.
Q: How should I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most effective method.
-
Mobile Phase: A good starting point is a 30-50% Ethyl Acetate in Hexanes mixture.
-
Visualization: The Cbz group is UV-active, making visualization under a UV lamp straightforward. You can also use a potassium permanganate stain.
-
What to Look For: The starting diester will be less polar (higher Rf) than the product β-keto ester. A completed reaction will show the disappearance of the starting material spot and the appearance of a new, lower-Rf spot for the product. Take a small aliquot from the reaction, quench it carefully with a few drops of saturated ammonium chloride, extract with ethyl acetate, and spot the organic layer.
Q: What is the best procedure for work-up and purification?
A: Proper work-up is crucial to isolate the product without causing degradation.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) to quench any unreacted base. Caution: If using NaH, this will evolve hydrogen gas.
-
Acidification: Once the quenching is complete, add 1 M HCl dropwise until the aqueous layer is acidic (pH ~3-4). This protonates the product enolate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like Ethyl Acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate (to remove any acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically an oil or semi-solid. Purification via flash column chromatography on silica gel (using an Ethyl Acetate/Hexanes gradient) is the most effective method to obtain a highly pure product.
Experimental Protocols
Protocol 1: Optimized Synthesis via Dieckmann Condensation
This protocol assumes a starting scale of 10 mmol of N-Cbz-L-glutamic acid dimethyl ester.
Reagents & Equipment:
-
N-Cbz-L-glutamic acid dimethyl ester (10 mmol, 1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 12 mmol, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF, 100 mL)
-
Saturated aqueous NH₄Cl, 1 M HCl, Ethyl Acetate, Hexanes
-
Flame-dried, three-neck round-bottom flask with a reflux condenser, magnetic stir bar, and nitrogen/argon inlet.
Procedure:
-
Preparation: Under a positive pressure of nitrogen, add NaH to the reaction flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time via cannula. Place the flask under high vacuum for 20 minutes to remove residual hexanes.
-
Solvent Addition: Add 50 mL of anhydrous THF to the flask containing the washed NaH.
-
Substrate Addition: Dissolve the N-Cbz-L-glutamic acid dimethyl ester in 50 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at room temperature over 30 minutes.
-
Reaction: After the addition is complete, gently heat the reaction mixture to 50 °C. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 2-4 hours.
-
Work-up: Follow the work-up procedure detailed in the FAQ section.
-
Purification: Purify the crude residue by flash column chromatography (Silica gel, 20-40% Ethyl Acetate in Hexanes gradient) to yield the product as a colorless oil or white solid.
| Parameter | Recommended Value | Rationale |
| Substrate Concentration | 0.1 M | Minimizes intermolecular side reactions.[5] |
| Base Stoichiometry | 1.1 - 1.2 equivalents | Drives the reaction to completion by forming the product enolate.[3] |
| Temperature | 50 °C (for NaH/THF) | Provides sufficient activation energy without promoting decomposition. |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents quenching of the base and enolate intermediates. |
References
- DTIC. (n.d.). Piperidine Synthesis.
- Alfa Chemistry. (n.d.). Dieckmann Condensation.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Organic Reactions. (n.d.). The Dieckmann Condensation.
- Pharmacy Freak. (2025). Named Reactions: Dieckmann condensation MCQs With Answer.
- YouTube. (2019). Dieckmann condensation.
- Wikipedia. (n.d.). Dieckmann condensation.
- Organic Chemistry Tutor. (n.d.). Dieckmann Condensation.
- Sunway Pharm Ltd. (n.d.). 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.
- Sigma-Aldrich. (n.d.). 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester | 797801-61-7.
Sources
Technical Support Center: Purification of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
Welcome to the technical support center for the synthesis and purification of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Overview of Synthesis and Purification Challenges
1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is a valuable building block in medicinal chemistry. Its synthesis often involves a Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[1][2][3][4] While the synthesis is well-established, the subsequent purification of the target compound can present several challenges. These difficulties can range from the removal of unreacted starting materials and reaction byproducts to managing the stability of the β-keto ester functionality. This guide will address these specific issues with practical, step-by-step solutions.
Synthesis Workflow Overview
Caption: General workflow for the synthesis and purification of the target compound.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.
Problem 1: Low Yield After Aqueous Workup
Symptom: You observe a significantly lower than expected yield of the crude product after extraction from the aqueous phase.
Possible Causes & Solutions:
-
Incomplete Quenching: The Dieckmann condensation is performed under basic conditions, which deprotonates the acidic α-proton of the resulting β-keto ester to form a stable enolate.[3] If the reaction mixture is not sufficiently acidified during the quench, the product will remain in its enolate form, which is highly water-soluble and will be lost to the aqueous phase during extraction.
-
Solution: Ensure the pH of the aqueous layer is acidic (pH 3-4) after the quench. Use a pH meter or pH paper to verify. Add the acidic solution slowly while monitoring the temperature, as the neutralization can be exothermic.
-
-
Hydrolysis of the Ester: Prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the methyl ester to the corresponding carboxylic acid.[5] This carboxylic acid impurity may complicate the purification process.
-
Solution: Perform the acidic quench at a low temperature (0-5 °C) and minimize the time the product is in contact with the acidic aqueous phase. Proceed with the extraction promptly after quenching.
-
-
Emulsion Formation: The presence of salts and potentially basic starting materials can lead to the formation of a stable emulsion during extraction, trapping the product and making phase separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite® can be effective.
-
Problem 2: Difficulty in Removing Starting Diester by Chromatography
Symptom: Flash column chromatography does not effectively separate the product from the unreacted acyclic diester starting material.
Possible Causes & Solutions:
-
Similar Polarity: The starting diester and the cyclized β-keto ester product can have very similar polarities, leading to overlapping spots on a TLC plate and co-elution during column chromatography.
-
Solution 1: Optimize Eluent System: Systematically screen different solvent systems for your flash chromatography. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). A shallow gradient or isocratic elution with a finely tuned solvent ratio may be necessary.
-
Solution 2: Recrystallization: If chromatography is ineffective, recrystallization can be a powerful alternative. The more ordered crystal lattice of the desired product may exclude the less symmetrical starting material.
-
Recommended Solvents for Recrystallization:
-
Isopropyl alcohol (IPA)
-
Ethyl acetate/Hexane mixture
-
Toluene
-
-
-
Problem 3: Product Decomposition on Silica Gel
Symptom: You observe significant streaking on the TLC plate and a lower than expected recovery of the product after flash chromatography, with new, more polar spots appearing.
Possible Causes & Solutions:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can promote the decomposition of sensitive compounds like β-keto esters. The enol form of the β-keto ester can be particularly susceptible to decomposition on silica.
-
Solution 1: Neutralize Silica Gel: Prepare a slurry of the silica gel in the chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites.
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica, like diol- or cyano-bonded silica.
-
Solution 3: Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency. "Dry loading" the crude product onto a small amount of silica can also help to minimize the time the bulk of the material is exposed to the stationary phase.
-
Problem 4: Presence of a Decarboxylated Impurity
Symptom: You identify an impurity that corresponds to the loss of the methoxycarbonyl group.
Possible Causes & Solutions:
-
Harsh Reaction or Workup Conditions: The β-keto ester can undergo decarboxylation under harsh acidic or basic conditions, particularly with heating.
-
Solution: Maintain careful temperature control throughout the reaction, quench, and workup. Avoid strong acids or bases if possible. If the decarboxylated impurity is present in significant amounts, a re-purification by chromatography or recrystallization may be necessary.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal base for the Dieckmann condensation in this synthesis?
A1: While sodium ethoxide has been traditionally used, sterically hindered, non-nucleophilic bases are often preferred to minimize side reactions.[1] Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a common and effective choice. Potassium tert-butoxide (t-BuOK) is also a good option.
Q2: How can I monitor the progress of the Dieckmann condensation?
A2: The reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot of the reaction mixture and analyzing it by LC-MS or ¹H NMR. On TLC, you should see the disappearance of the starting diester spot and the appearance of a new, often slightly more polar, product spot.
Q3: My purified product is an oil, but the literature reports it as a solid. What should I do?
A3: It is possible that your product is of high purity but is slow to crystallize. Try the following techniques:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid material from a previous batch, add a tiny crystal to the oil to induce crystallization.
-
Solvent Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexane or diethyl ether) and stir or sonicate the mixture. This can often induce precipitation of the solid.
Q4: What are the key characterization data for 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester?
A4: The structure of the purified product should be confirmed by spectroscopic methods.
-
¹H NMR: Expect to see characteristic peaks for the Cbz protecting group (aromatic protons and benzylic CH₂), the piperidine ring protons, and the methyl ester singlet. The presence of the ketone will shift the adjacent protons downfield.
-
¹³C NMR: Look for the carbonyl carbons of the ketone, ester, and carbamate, as well as the aromatic and aliphatic carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected molecular weight should be observed.
Characterization Data Summary
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons (~7.3 ppm), Benzylic CH₂ (~5.2 ppm), Methyl ester singlet (~3.7 ppm), Piperidine ring protons (various shifts) |
| ¹³C NMR | Ketone C=O (~205 ppm), Ester C=O (~170 ppm), Carbamate C=O (~155 ppm) |
| Mass Spec (ESI+) | [M+H]⁺, [M+Na]⁺ |
IV. Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Flash Chromatography
-
Weigh the required amount of silica gel for your column.
-
Prepare the eluent mixture you plan to use for the chromatography.
-
In a fume hood, create a slurry of the silica gel in a portion of the eluent.
-
Add triethylamine to the slurry to a final concentration of 0.5% (v/v). For example, add 0.5 mL of triethylamine for every 100 mL of eluent used to make the slurry.
-
Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.
-
Pack the column with the neutralized silica gel slurry as you normally would.
-
Run the chromatography using an eluent that also contains 0.5% triethylamine.
Protocol 2: Recrystallization of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
-
Place the crude or semi-pure product in a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., isopropyl alcohol) to dissolve the solid completely. The solution should be near saturation.
-
If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered through a short plug of Celite®.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Purification Decision Tree
Caption: Decision tree for selecting a suitable purification strategy.
V. References
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from
-
Alfa Chemistry. (n.d.). Dieckmann Condensation. Retrieved from
-
Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from
-
Khan Academy. (2019, January 14). Dieckmann condensation [Video]. YouTube. Retrieved from
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from
-
Sunway Pharm Ltd. (n.d.). 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. Retrieved from
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from
-
PubMed. (2009, November 6). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Retrieved from
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved from
Sources
side reactions observed during the synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
Welcome to our dedicated technical support guide for the synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. This valuable chiral building block is a key intermediate in the development of various pharmaceutical agents.[1] Its synthesis, typically achieved via a Dieckmann condensation, is a powerful transformation but one that is often accompanied by challenging side reactions that can impact yield, purity, and stereochemical integrity.
This guide is structured as a series of troubleshooting questions and answers, reflecting the real-world challenges encountered in the laboratory. We will delve into the mechanistic origins of these side reactions and provide field-proven protocols and strategies to mitigate them, ensuring the robust and reliable synthesis of your target compound.
Core Synthesis Pathway: The Dieckmann Condensation
The formation of the 5-oxopiperidine ring system from a linear diester precursor is an intramolecular Claisen condensation, also known as the Dieckmann condensation.[2][3][4][5] The reaction involves the base-mediated formation of an enolate which then attacks the second ester group intramolecularly to form the cyclic β-keto ester product.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most frequent issues encountered during the synthesis. Each question is designed to tackle a specific experimental observation, providing a mechanistic explanation and actionable solutions.
Q1: My reaction yield is low, and I observe significant loss of stereochemical purity (epimerization) at the C-2 position. What is happening and how can I prevent it?
A1: Mechanistic Insight & Causality
This is the most critical side reaction for this specific molecule. The hydrogen atom at the C-2 position (the α-carbon to the methyl ester) is chiral. During the reaction, the strong base required for the condensation can deprotonate this position, forming a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to racemization or epimerization of your stereocenter.
The extent of epimerization is highly dependent on the reaction conditions. Factors that prolong the lifetime of the enolate or facilitate proton exchange will exacerbate the problem.
Troubleshooting & Optimization Protocol:
-
Base Selection: The choice of base is paramount. While traditional bases like sodium ethoxide (NaOEt) in ethanol will cause significant epimerization due to the protic solvent, modern approaches offer much greater control. Sterically hindered, non-nucleophilic bases in aprotic solvents are strongly recommended.[4]
-
Temperature Control: Enolate formation and subsequent reactions are faster at higher temperatures. However, lower temperatures (-78 °C to 0 °C) significantly reduce the rate of epimerization.
-
Solvent Purity: The reaction must be performed under strictly anhydrous conditions. Any trace of water or alcohol can act as a proton source, facilitating epimerization. Ensure solvents are freshly distilled or sourced from a sealed system.
| Base | Solvent | Typical Temp. | Advantages | Disadvantages |
| NaH | THF, Toluene | 0 °C to RT | Inexpensive, strong | Heterogeneous, can be slow, requires careful handling |
| NaOEt | Ethanol | RT to Reflux | Classic method | High risk of epimerization and transesterification |
| KHMDS | THF | -78 °C to 0 °C | Highly soluble, powerful, low temp | More expensive, moisture-sensitive |
| LDA | THF | -78 °C to 0 °C | Strong, non-nucleophilic | Must be freshly prepared or titrated |
Recommended Protocol to Minimize Epimerization:
-
Dry all glassware in an oven and assemble under an inert atmosphere (Argon or Nitrogen).
-
Use anhydrous THF as the solvent.
-
Cool the solution of the starting diester in THF to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents) dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl.
-
Proceed with a standard aqueous workup and extraction.
Q2: My purification is complicated by a high molecular weight impurity. Could this be an intermolecular side product?
A2: Mechanistic Insight & Causality
Yes, this is a classic competing reaction in any intramolecular process. The Dieckmann condensation (intramolecular) competes directly with the standard Claisen condensation (intermolecular). Instead of the enolate attacking the other end of its own molecule, it can attack the ester of a different molecule, leading to the formation of a dimer.
This side reaction is governed by kinetics and concentration. At high concentrations, the probability of two different molecules colliding is high, favoring the intermolecular pathway.
Troubleshooting & Optimization Protocol:
The solution is to employ high-dilution conditions . By significantly increasing the volume of solvent, you decrease the concentration of the substrate, making it statistically more likely for the reactive ends of a single molecule to find each other before encountering another substrate molecule.
-
Increase Solvent Volume: A typical starting point is to use a concentration of 0.01-0.05 M. If dimerization is still observed, decrease the concentration further.
-
Slow Addition: Instead of adding the base to the substrate, consider the reverse: use a syringe pump to slowly add a solution of the starting diester to a solution of the base in a large volume of solvent. This technique, known as "pseudo high-dilution," keeps the instantaneous concentration of the unreacted substrate very low.
Q3: I'm observing product decomposition, potentially via decarboxylation, during workup or purification. How can I improve stability?
A3: Mechanistic Insight & Causality
The product, a β-keto ester, is susceptible to decomposition, particularly decarboxylation (or more accurately, decarbomethoxylation). This process does not happen directly from the ester. It requires a two-step sequence:
-
Hydrolysis: The methyl ester is first hydrolyzed to a carboxylic acid, forming a β-keto acid. This is often promoted by harsh acidic or basic conditions during the workup.
-
Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses CO₂ upon gentle heating, often through a cyclic six-membered transition state, to yield a ketone.[6][7][8]
Aggressive acidic workups (e.g., using concentrated HCl) or purification methods involving high heat (e.g., high-temperature distillation) can trigger this unwanted cascade.
Troubleshooting & Optimization Protocol:
-
Mild Workup: Quench the reaction with a buffered or mild acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute (1 M) solution of sodium bisulfate (NaHSO₄). Avoid strong mineral acids.
-
Temperature Control: Perform all extractions and solvent removal steps at or below room temperature. Use a rotary evaporator with a water bath set no higher than 30-40 °C.
-
Purification Strategy: Avoid distillation. The preferred method for purifying 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
-
What is the role of the final acidic workup? The Dieckmann condensation is an equilibrium process. To drive it to completion, a full equivalent of a strong base is used. The base deprotonates the acidic C-H bond between the two carbonyls of the newly formed β-keto ester product, forming a stable enolate. This effectively removes the product from the equilibrium, pulling the reaction forward.[9] The final acidic workup is required to protonate this enolate and yield the neutral β-keto ester product.[9][10]
-
Can I use a different protecting group instead of Cbz? Yes. The Boc (tert-butoxycarbonyl) group is a common alternative. It is stable to the basic conditions of the Dieckmann condensation. The choice of protecting group depends on the overall synthetic strategy and the desired deprotection conditions for subsequent steps.
-
How do I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system such as 30-50% ethyl acetate in hexanes. The product will be more polar than the starting diester. Stain with potassium permanganate (KMnO₄), as the product β-keto ester will show a bright yellow spot.
References
-
Dieckmann Condensation . (2023). Chemistry LibreTexts. [Link]
-
Dieckmann condensation . Wikipedia. [Link]
-
Dieckmann Condensation . NROChemistry. [Link]
-
Dieckmann Condensation . Organic Chemistry Tutor. [Link]
-
Dieckmann Condensation Reaction Mechanism . (2018). The Organic Chemistry Tutor - YouTube. [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters . AK Lectures. [Link]
-
9.4: β-Ketoacids Decarboxylate . (2021). Chemistry LibreTexts. [Link]
-
Decarboxylation . Chemistry Steps. [Link]
-
Decarboxylation . (2022). Master Organic Chemistry. [Link]
-
Dieckmann Condensation . Organic Chemistry Portal. [Link]
Sources
- 1. 1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid_TargetMol [targetmol.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Dieckmann Condensation | NROChemistry [nrochemistry.com]
Technical Support Center: Optimization of Reaction Parameters for the Synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. This key heterocyclic building block is typically synthesized via an intramolecular Dieckmann condensation. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize reaction parameters, maximize yield and purity, and overcome common experimental challenges.
The Synthetic Pathway: An Overview
The synthesis of the target molecule, a cyclic β-keto ester, is achieved through the Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[1][2][3] In this reaction, a diester is treated with a strong base to induce cyclization. The choice of base, solvent, temperature, and reaction concentration are critical parameters that dictate the success of the synthesis, influencing reaction rate, yield, and the impurity profile.
Reaction Mechanism: The Dieckmann Condensation
The reaction proceeds through several key steps:
-
Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form an enolate.[1][4][5]
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[5]
-
Alkoxide Elimination: The intermediate collapses, reforming the carbonyl bond and eliminating an alkoxide (in this case, methoxide) to yield the cyclic β-keto ester.
-
Product Deprotonation: The newly formed β-keto ester is significantly more acidic than the starting material. The base present in the reaction mixture deprotonates it, forming a stabilized enolate. This final, irreversible acid-base step is the thermodynamic driving force that shifts the equilibrium towards the product.[6]
-
Acidic Workup: A final acidification step protonates the enolate to yield the neutral 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.
Caption: Workflow of the Dieckmann Condensation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q: My reaction yield is very low, or I'm recovering only starting material. What went wrong?
A: Low to no conversion is a common issue often traced back to the base or reaction conditions.
-
Cause 1: Inactive or Inappropriate Base. The first mechanistic step is the deprotonation at the α-carbon to form an enolate.[3] If the base is not strong enough or has degraded due to improper storage, this initial step will fail. Sodium hydride (NaH) can be passivated by an oxide layer, and alkoxides like potassium tert-butoxide (KOtBu) are hygroscopic.
-
Solution: Always use a fresh, high-purity base from a recently opened container. If using NaH, wash it with anhydrous hexanes to remove the mineral oil and any surface oxidation before use. For KOtBu, ensure it is handled under an inert atmosphere (e.g., in a glovebox).
-
-
Cause 2: Insufficient Base. The reaction requires at least one full equivalent of base. The deprotonation of the final β-keto ester product is the thermodynamic driving force of the reaction.[5] Using a catalytic amount of base will result in a poor yield as the equilibrium will not be driven to completion.
-
Solution: Use 1.05 to 1.2 equivalents of a strong base to ensure complete deprotonation of the product and drive the reaction forward.
-
-
Cause 3: Presence of Moisture. Protic impurities like water or methanol in the solvent or on the glassware will quench the strong base, halting the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Q: I'm observing multiple spots on my TLC plate, and the final product is impure. What are the likely side products and how can I avoid them?
A: Side product formation is typically due to competing intermolecular reactions or product decomposition.
-
Cause 1: Intermolecular Condensation. If the reaction concentration is too high, the enolate from one molecule can react with the ester of another molecule, leading to dimerization or polymerization instead of the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions. A typical starting concentration is 0.1 M or lower. This can be achieved by slowly adding the starting diester via a syringe pump to a solution of the base in the reaction solvent. This technique maintains a low concentration of the substrate, favoring the intramolecular pathway.[4]
-
-
Cause 2: Transesterification. If an alkoxide base (e.g., sodium ethoxide) is used that does not match the ester group (methyl ester), transesterification can occur, leading to a mixture of products.
-
Solution: For the synthesis of a methyl ester, it is best to use a non-nucleophilic, sterically hindered base like potassium tert-butoxide (t-BuOK) or a hydride base like sodium hydride (NaH) in an aprotic solvent such as THF or toluene.[4] This completely avoids the possibility of transesterification.
-
-
Cause 3: Decarboxylation. β-keto esters are susceptible to hydrolysis and subsequent decarboxylation, especially when heated under acidic or basic conditions.[7][8][9] This side reaction will lead to the formation of 1-Cbz-piperidin-3-one.
-
Solution: Maintain a low reaction temperature. Perform the aqueous workup under cold conditions (e.g., with an ice bath) and use a mild acid (e.g., saturated NH₄Cl solution or cold, dilute HCl) for neutralization. Avoid prolonged heating or exposure to strong acids/bases during workup and purification.[7]
-
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting guide for the synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
Welcome to the technical support center for the synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis. Here, we will address common challenges in a question-and-answer format, providing in-depth, field-proven insights to ensure the success of your experiments.
Introduction to the Synthesis
The synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is a critical process in the development of various pharmaceutical intermediates. The most common and effective method for creating the piperidine ring is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[1][2] This reaction is catalyzed by a base and results in the formation of a β-keto ester.[3] The stability of the resulting five or six-membered ring structures makes this a preferred method.[2][4]
This guide will focus on troubleshooting the common issues encountered during the synthesis of this important molecule.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: My Dieckmann condensation is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
Answer:
Low yields in a Dieckmann condensation can be attributed to several factors. Let's break down the most common culprits and their solutions:
-
Sub-optimal Base Selection: The choice of base is critical. While sodium ethoxide is a traditional choice, sterically hindered bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) often provide better yields by minimizing side reactions.[1] The base should be strong enough to deprotonate the α-carbon of the ester, forming the necessary enolate intermediate.[2]
-
Reaction Conditions: The reaction is sensitive to temperature and solvent. Running the reaction at lower temperatures can help to reduce side reactions.[1] Anhydrous (dry) solvents are essential, as any moisture can quench the base and hinder the reaction. Toluene and tetrahydrofuran (THF) are commonly used solvents.[1]
-
Purity of Starting Materials: Ensure your starting diester, N-Cbz-L-glutamic acid dimethyl ester, is of high purity. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, a small, additional amount of base may be required to drive it to completion.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing a significant amount of a hydrolyzed byproduct, the dicarboxylic acid. What causes this and how can it be prevented?
Answer:
The formation of the dicarboxylic acid is a result of ester hydrolysis. This is a common side reaction, especially if the reaction conditions are not carefully controlled.
-
Cause: The presence of water in the reaction mixture is the primary cause of hydrolysis. The base used in the Dieckmann condensation can also promote the hydrolysis of the ester groups.[5]
-
Prevention:
-
Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions. This includes using dry solvents and freshly opened or properly stored reagents.
-
Base Choice: Using a non-nucleophilic, sterically hindered base like potassium tert-butoxide can reduce the likelihood of hydrolysis compared to smaller alkoxides like sodium ethoxide.
-
Work-up Procedure: During the aqueous work-up, it is important to neutralize the reaction mixture carefully. Prolonged exposure to acidic or basic conditions can lead to further hydrolysis.[6]
-
Question 3: My final product is difficult to purify. What are some effective purification strategies?
Answer:
Purification of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester can be challenging due to the presence of starting material and byproducts.
-
Column Chromatography: This is the most common and effective method for purification. A silica gel column with a gradient elution system of ethyl acetate and hexanes is typically used. The polarity of the solvent system can be adjusted to achieve optimal separation.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used to obtain a highly pure product. A solvent system of ethyl acetate and hexanes or diethyl ether and hexanes often works well.
-
Acid-Base Extraction: An acid-base extraction can be employed during the work-up to remove acidic or basic impurities. Washing the organic layer with a mild acid, such as a dilute solution of hydrochloric acid, can remove any remaining basic impurities. A subsequent wash with a mild base, like a saturated solution of sodium bicarbonate, will remove any acidic byproducts.
Purification Workflow
Caption: A typical purification workflow for the target compound.
Question 4: I am concerned about decarboxylation of my β-keto ester product. How can I avoid this?
Answer:
Decarboxylation is a common reaction for β-keto acids, which can be formed if the ester is hydrolyzed.[7][8] The resulting β-keto acid is unstable and can lose carbon dioxide upon heating.[9]
-
Avoid High Temperatures: During the work-up and purification, avoid excessive heating. Concentrate your product under reduced pressure at a moderate temperature.
-
Control pH: Both acidic and basic conditions can promote hydrolysis and subsequent decarboxylation.[5] It is best to maintain a neutral pH as much as possible after the initial reaction quench.
-
Prompt Purification: Do not let the crude product sit for extended periods, especially if it is not in a neutral state. Proceed with purification as soon as possible after the reaction is complete.
Experimental Protocol: A Validated Approach
Below is a detailed, step-by-step methodology for the synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| N-Cbz-L-glutamic acid dimethyl ester | 309.32 | 10.0 g | 32.3 |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 4.35 g | 38.8 |
| Anhydrous Toluene | - | 200 mL | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Ethyl Acetate | - | For extraction & chromatography | - |
| Hexanes | - | For chromatography | - |
Procedure:
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add N-Cbz-L-glutamic acid dimethyl ester (10.0 g, 32.3 mmol) and anhydrous toluene (200 mL).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (4.35 g, 38.8 mmol) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexanes).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench with 1 M hydrochloric acid until the pH is approximately 7.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).
-
Characterization: Combine the pure fractions and concentrate to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Master Organic Chemistry. Decarboxylation. [Link]
-
Reactivity in Chemistry. CX7b. Enolates: Decarboxylation. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]
-
Organic Reactions. The Dieckmann Condensation. [Link]
-
Chemistry Steps. Decarboxylation. [Link]
-
YouTube. Dieckmann condensation. [Link]
-
Grokipedia. Dieckmann condensation. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
Wikipedia. Dieckmann condensation. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. aklectures.com [aklectures.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Decarboxylation - Chemistry Steps [chemistrysteps.com]
Technical Support Portal: Alternative Purification Methods for 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, chemists, and drug development professionals who are working with 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester and similar chiral building blocks. Standard purification by silica gel chromatography can often present challenges such as poor separation, product degradation, or the inability to resolve stereoisomers. This document provides a series of troubleshooting guides and detailed protocols for alternative purification methods to help you achieve your desired product purity and yield.
Part 1: Troubleshooting Standard Silica Gel Chromatography
Before abandoning silica gel chromatography, it's often beneficial to troubleshoot the existing method. Many common issues can be resolved with minor adjustments.
Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What is the cause and how can I fix it?
A: Streaking is often caused by strong interactions between your compound and the acidic silanol groups on the silica surface. The ketone and ester functionalities in your molecule can contribute to this issue.
-
Causality: The Lewis acidic sites on silica can chelate with the carbonyl groups, while residual water on the silica can lead to hydrolysis, especially over long exposure times. This causes slow, uneven movement on the stationary phase.
-
Solution 1: Mobile Phase Modifiers: Add a small percentage (0.1-1%) of a polar modifier to your eluent. For a neutral molecule like this, a small amount of methanol can help to block the active sites on the silica, improving peak shape.
-
Solution 2: Deactivate the Silica: Prepare a slurry of your silica gel in the chosen eluent system and add 1% triethylamine to neutralize the acidic sites. After stirring, remove the excess solvent and pack the column as usual. This is particularly effective if you have any basic impurities.
Q2: I'm struggling to separate my target compound from a closely-related impurity. How can I improve the resolution?
A: Improving resolution (Rs) requires manipulating the three key factors of chromatography: efficiency (N), selectivity (α), and retention (k).
-
Increase Efficiency: Use a smaller particle size silica gel (e.g., 25-40 µm instead of 40-63 µm). Ensure your column is packed uniformly without any channels.
-
Optimize Selectivity: This is the most powerful tool. Change the solvent system entirely. If you are using a standard ethyl acetate/hexane system, try switching to dichloromethane/methanol or using an ether as the polar component. Different solvents interact differently with your compound and the silica, altering the separation factor.
-
Adjust Retention: If your Rf is too high (>0.4), decrease the polarity of your eluent to allow for more interactions with the stationary phase, which can improve the separation of closely eluting spots.
Q3: My yield after column chromatography is significantly lower than expected, and I see new spots on the TLC of my collected fractions. Is my compound degrading?
A: Yes, degradation on silica is a possibility for complex molecules. The carbamate (Cbz) group can be sensitive to strong acids, and the ester can hydrolyze.
-
Diagnosis: Run a simple stability test. Dissolve a small amount of your crude material in your chosen eluent, add a scoop of silica gel, and stir for a few hours at room temperature. Monitor the mixture by TLC or LC-MS every hour to see if new impurities form.
-
Solution 1: Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel. This will prevent acid-catalyzed degradation.
-
Solution 2: Minimize Contact Time: Run the column faster by using a slightly more polar solvent system or applying positive pressure. The less time your compound spends on the column, the lower the chance of degradation.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for silica gel chromatography.
Part 2: Alternative Purification Strategies
When troubleshooting is insufficient, a change in purification strategy is required. Below are three robust alternatives to standard column chromatography.
Strategy 1: Recrystallization
Recrystallization is a powerful and highly scalable technique for purifying solid compounds. It is ideal when the product constitutes the major component of the crude material and a suitable solvent system can be identified.
Q: My crude product is a solid. When should I choose recrystallization over chromatography?
A: Opt for recrystallization when you need high purity on a large scale and want to avoid the cost and solvent waste of chromatography. It's most effective for removing small amounts of impurities that have different solubility profiles from your product. A successful recrystallization can often yield material >99.5% pure in a single step.
-
Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent from the list below, dropwise, until the solid just dissolves at the solvent's boiling point. Start with about 0.5 mL.
-
Hot Dissolution: Heat the tubes in a water or sand bath. If the solid doesn't dissolve, add more solvent in small increments. If it dissolves immediately at room temperature, the solvent is unsuitable for single-solvent recrystallization.
-
Cooling & Observation: Once dissolved, remove the tube from the heat and let it cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.
-
Evaluation: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Polarity | Notes |
|---|---|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good for polar compounds. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium | Common, effective choice. |
| Ethers | Diethyl Ether, MTBE | Low-Medium | Use with caution due to volatility. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Low | Often used as the anti-solvent. |
| Ketones | Acetone | Medium-High | Can be reactive; use with care. |
| Chlorinated | Dichloromethane (DCM) | Medium | High solubility for many organics. |
If a single solvent is not effective, try a binary solvent system (e.g., dissolve in a small amount of hot DCM or Ethyl Acetate and add Heptane dropwise until turbidity persists).
Strategy 2: Supercritical Fluid Chromatography (SFC)
SFC is a modern chromatographic technique that uses supercritical CO₂, often mixed with a small amount of an organic co-solvent, as the mobile phase. It is an excellent alternative to HPLC, offering speed, efficiency, and environmental benefits.[1][2]
Q: What are the main advantages of SFC for purifying piperidine derivatives?
A: For compounds like yours, SFC offers several key benefits:
-
Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates and faster column equilibration, dramatically reducing purification times compared to HPLC.[3][4]
-
Green Chemistry: SFC drastically reduces the consumption of organic solvents, making it a more sustainable and cost-effective choice, especially at scale.[1][2]
-
Improved Efficiency: SFC often provides superior peak shapes and higher efficiency for nitrogen-containing compounds like piperidines.[1]
-
Simplified Workup: The CO₂ mobile phase evaporates upon depressurization, leaving the purified compound in the co-solvent, which simplifies post-purification processing.
-
Instrumentation: An analytical or preparative SFC system equipped with a UV or MS detector.
-
Column Selection: Start with a standard achiral column (e.g., a Diol or 2-Ethylpyridine phase). These stationary phases offer good selectivity for a wide range of compounds.
-
Initial Screening:
-
Co-solvent: Methanol is a common starting point.
-
Gradient: Run a fast analytical gradient (e.g., 5% to 50% Methanol in CO₂ over 5 minutes).
-
Flow Rate: Typically 3-4 mL/min for analytical scale.
-
Back Pressure: Maintain at ~120-150 bar.
-
Temperature: Set to 35-40 °C.
-
-
Optimization: Based on the screening run, adjust the gradient to improve the separation around your target compound. If separation is still poor, screen other co-solvents (e.g., Ethanol, Acetonitrile).
-
Scale-Up: Once an optimized analytical method is established, it can be geometrically scaled to a larger preparative column for bulk purification.
Part 3: The Critical Issue of Chiral Purity
If your synthetic route does not control stereochemistry, you will have a mixture of stereoisomers. Separating enantiomers or diastereomers requires specialized chiral purification techniques.
Q: My synthesis is not stereoselective. How can I separate the different stereoisomers of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester?
A: Chiral chromatography is the industry standard for resolving stereoisomers. Both Chiral HPLC and Chiral SFC are highly effective. Given the advantages mentioned previously, Chiral SFC is often the preferred method.[1][5]
-
Mechanism: Chiral chromatography relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, forming transient diastereomeric complexes. This differential interaction leads to different retention times, allowing for their separation.
-
Column Screening is Key: There is no reliable way to predict which CSP will work best for a novel compound. An efficient approach is to screen a set of complementary columns. A typical primary screening set includes columns based on derivatized cellulose or amylose, such as Chiralcel OD-H, OJ-H, or Chiralpak AD-H, AS-H.
Caption: Workflow for chiral separation method development.
Part 4: Summary & Method Selection Guide
Choosing the right purification method depends on your specific needs, including the scale of your synthesis, required purity, available equipment, and whether chiral separation is necessary.
Table 2: Comparison of Alternative Purification Methods
| Parameter | Recrystallization | Standard Chromatography | Preparative SFC/HPLC |
|---|---|---|---|
| Scale | Excellent (mg to multi-kg) | Good (mg to kg) | Fair (mg to hundreds of g) |
| Resolution | Variable; impurity-dependent | Good | Excellent |
| Speed | Fast (for established protocol) | Slow | Very Fast (SFC) / Moderate (HPLC) |
| Solvent Usage | Low | High | Low (SFC) / High (HPLC) |
| Cost | Low | Moderate | High (equipment) |
| Chiral Separation | Possible (diastereomers) | No (enantiomers) | Yes (with chiral column) |
| Best For... | High purity solids at large scale | General purpose purification | High purity, chiral separation, speed |
This guide provides a framework for addressing common purification challenges. By understanding the underlying chemical principles and systematically exploring these alternatives, you can develop a robust and efficient purification strategy for 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester and other challenging intermediates.
References
- Technical Support Center: Purification of Chiral Piperidine Derivatives - Benchchem.
- Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed.
- Basic Principles for Purification Using Supercritical Fluid Chromatography | Waters.
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
- Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed.
- Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis – AOCS.
- Piperidines ESI-revised3 - The Royal Society of Chemistry.
- A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates - Benchchem.
- US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents.
- Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 3. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
strategies to improve the stereoselectivity in 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester synthesis
Introduction
Welcome to the technical support guide for the stereoselective synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. This valuable chiral building block is a key intermediate in the development of various pharmaceutical agents, where precise control of stereochemistry is paramount for biological activity and safety. The presence of a stereocenter at the C2 position, adjacent to a carboxylate, and a ketone at the C5 position presents unique challenges in synthesis, including controlling enantioselectivity and preventing post-reaction epimerization.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed for researchers, chemists, and drug development professionals to diagnose issues in their synthetic routes and implement effective, evidence-based strategies to enhance stereochemical purity.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: My synthesis is producing a racemic or poorly selective mixture of the target piperidine. What are the primary reaction pathways and control elements I should consider?
A1: Achieving high stereoselectivity in this synthesis fundamentally depends on forcing the reaction to proceed through a diastereomeric transition state with a significant energy difference. The most common routes to this piperidine scaffold involve an intramolecular cyclization, such as a Mannich or Michael-type reaction. The key is to introduce chirality either in the substrate, the catalyst, or the reagents.
-
Biosynthesis-Inspired Approach: Nature often uses enzymes to create chiral piperidines from linear amino acids like L-lysine, proceeding through a cyclic imine intermediate (Δ¹-piperideine)[1][2]. Synthetic strategies can mimic this by using a chiral starting material or by employing a chiral catalyst to control the cyclization of a δ-amino carbonyl precursor[1][2].
-
Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, are highly effective for asymmetric Mannich and Michael reactions.[2][3] These catalysts form chiral enamines or iminiums with the substrate, creating a sterically defined environment that directs the approach of the nucleophile or electrophile, thus controlling the formation of the C2 stereocenter.[4][5]
-
Metal Catalysis: Chiral metal complexes (e.g., using Rhodium, Palladium, or Copper) with chiral ligands can orchestrate the stereochemical outcome.[6][7] For instance, Rh-catalyzed asymmetric reductive Heck reactions have been used to create 3-substituted piperidines with excellent enantioselectivity, a strategy that can be adapted.[6]
Your first step in troubleshooting should be to identify the stereochemistry-determining step in your specific protocol and evaluate how effectively chirality is being transferred.
Q2: I am using an organocatalyzed intramolecular Michael addition, but the enantiomeric excess (ee) is low. How can I optimize the reaction?
A2: Low enantiomeric excess in an organocatalyzed reaction often points to issues with the catalyst's efficacy, reaction conditions, or competing non-selective background reactions. Here are key parameters to investigate:
-
Catalyst Choice & Loading:
-
Catalyst Structure: Proline is a common choice, but its derivatives can offer superior performance. For example, diarylprolinol silyl ethers are often more effective in creating a sterically hindered environment. Evaluate catalysts with different steric and electronic properties.
-
Catalyst Loading: Insufficient catalyst loading (<5 mol%) may allow the uncatalyzed, non-selective background reaction to dominate. Conversely, excessively high loading can sometimes lead to catalyst aggregation or side reactions. We recommend screening catalyst loading in the range of 10-20 mol%.
-
-
Solvent Effects: The solvent plays a critical role in the stability of the transition state and catalyst solubility.
-
Polar aprotic solvents like DMSO or DMF can stabilize charged intermediates, which may be beneficial.
-
Non-polar solvents like toluene or dichloromethane can enhance the influence of the catalyst's chiral scaffold by promoting a more organized transition state.
-
A solvent screen is essential. Start with common solvents such as CH2Cl2, CHCl3, Toluene, and THF.
-
-
Temperature Control:
-
Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) generally increases selectivity. This is because the difference in activation energy between the two diastereomeric transition states becomes more significant relative to the available thermal energy. However, this will also decrease the reaction rate, so a balance must be found.
-
-
Additives/Co-catalysts:
-
Acids or bases can act as co-catalysts. In proline-catalyzed reactions, a weak acid is sometimes added to facilitate catalyst turnover. Water can also play a complex role, sometimes enhancing and sometimes diminishing selectivity; ensure your reagents are appropriately dried if anhydrous conditions are required.
-
Below is a troubleshooting workflow for this specific problem:
Caption: Troubleshooting workflow for low enantioselectivity.
Q3: After purification, I'm observing a decrease in stereochemical purity over time or during workup. What could be causing this epimerization?
A3: The proton at the C2 position of your target molecule is acidic due to its position alpha to both the ester carbonyl and the piperidine nitrogen. This makes it susceptible to epimerization (inversion of the stereocenter) under either acidic or basic conditions. The C5-oxo group can further enhance this acidity.
Troubleshooting Epimerization:
-
Workup Conditions: Avoid prolonged exposure to strong acids or bases during the aqueous workup. Use mild reagents like saturated ammonium chloride (NH4Cl) for quenching or dilute acids like 0.1 M HCl for pH adjustment. Ensure the organic phase is quickly dried and the solvent removed under reduced pressure at low temperature.
-
Purification Method: Standard silica gel chromatography can be problematic. The slightly acidic nature of silica gel can catalyze epimerization on the column.
-
Mitigation Strategy 1: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), in the eluent system.
-
Mitigation Strategy 2: Use an alternative stationary phase, such as alumina (neutral or basic) or a C18 reversed-phase column.
-
Mitigation Strategy 3: Minimize time on the column. Use flash chromatography with slightly higher pressure to expedite elution.
-
-
Storage: Store the purified product in a neutral, aprotic solvent at low temperatures (e.g., -20 °C) to minimize degradation.
The choice of base and solvent is critical if you are intentionally trying to cause epimerization to favor a thermodynamically more stable isomer.[8] For preventing it, the opposite conditions—neutral pH, low temperatures, and aprotic environments—are key.
Q4: How does the N-protecting group (Cbz) influence the stereoselectivity, and are there better alternatives?
A4: The N-protecting group is not just a passive spectator; it exerts significant influence through steric and electronic effects.
-
Steric Hindrance: The bulky Carboxybenzyl (Cbz) group can influence the conformation of the piperidine ring in the transition state. This steric bulk can be exploited to favor the formation of one diastereomer over another. For example, it can direct an incoming reagent to the less hindered face of a molecule.
-
Conformational Rigidity: Urethane-type protecting groups like Cbz and Boc (tert-butyloxycarbonyl) can restrict the conformational flexibility of the nitrogen atom and the adjacent bonds. This can lead to a more ordered and predictable transition state, which is often beneficial for stereoselectivity. In some cases, the Boc group is preferred as its removal conditions (acidic) are orthogonal to the Cbz group's removal (hydrogenolysis).
-
Electronic Effects: The Cbz group is electron-withdrawing, which can impact the nucleophilicity of the nitrogen and the acidity of adjacent protons.
If you suspect the Cbz group is not providing sufficient stereodirection, consider screening other protecting groups. The choice can significantly impact yield and enantioselectivity.[9]
| Protecting Group | Key Feature | Typical Cleavage | Potential Impact |
| Cbz | Bulky aromatic urethane | Hydrogenolysis (Pd/C, H₂) | Good for inducing rigidity; can direct stereochemistry. |
| Boc | Bulky aliphatic urethane | Acidolysis (TFA, HCl) | Common alternative, offers different steric profile. |
| Fmoc | Very bulky fluorenyl-based | Base (Piperidine) | Often used for steric bulk, but cleavage is basic. |
| Benzyl (Bn) | Less bulky than Cbz/Boc | Hydrogenolysis (Pd/C, H₂) | Less conformationally restricting than urethanes. |
Experimental Protocols
Protocol 1: General Procedure for Organocatalyzed Asymmetric Intramolecular Michael Addition
This protocol provides a starting point for optimizing the stereoselective cyclization to form the piperidine ring.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the linear amino-ester precursor (1.0 eq).
-
Solvent & Catalyst Addition: Dissolve the substrate in the chosen anhydrous solvent (e.g., Toluene, 0.1 M concentration). Add the chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 20 mol%).
-
Reaction Initiation: If required, add any co-catalyst or additive at this stage.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-water bath and stir for 5 minutes.
-
Cyclization: Add the base required to initiate cyclization (e.g., a mild organic base) dropwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with an organic solvent (e.g., Ethyl Acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography using a neutralized silica gel or an alternative stationary phase as discussed in Q3.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the final product using chiral HPLC or SFC.
Sources
- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
stability issues of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester under different conditions
Welcome to the technical support guide for 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester (CAS: 79781-61-7). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a complex molecule with multiple reactive sites, understanding its stability is paramount to achieving successful and reproducible experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles.
Molecule Overview: Understanding the "Why"
Before troubleshooting, it is essential to recognize the key structural features of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, as each functional group presents distinct stability considerations.
-
N-Cbz (Benzyloxycarbonyl) Group: A common amine protecting group. While robust under many conditions, it is susceptible to cleavage via hydrogenolysis and strong acids.[1][2]
-
Methyl Ester: Prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid or carboxylate salt.[3][4]
-
5-Oxo (Ketone) Group: Introduces acidic protons on the adjacent carbons (C4 and C6). Under basic conditions, this can lead to enolate formation, potentially resulting in side reactions or epimerization.
-
Chiral Center (C2): The stereochemical integrity at this position is critical. Harsh conditions, particularly strong bases, can pose a risk of racemization.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the general handling and stability of the compound.
Q1: What are the optimal storage conditions for this compound? A: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[5] It should be protected from moisture and light. One supplier notes a shelf life of over 1000 days under these conditions.[6]
Q2: What are the primary degradation pathways I should be aware of? A: The three most common degradation pathways are:
-
Acid-catalyzed hydrolysis of the methyl ester to the carboxylic acid.[7][8]
-
Base-catalyzed saponification of the methyl ester to the carboxylate salt.[4][8]
-
Cleavage of the Cbz protecting group , typically via hydrogenolysis or treatment with strong acids like HBr in acetic acid.[1][9]
Q3: Is this compound stable in common organic solvents? A: The compound shows good stability in common aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate (EtOAc), and acetonitrile (ACN) when stored under anhydrous conditions. Protic solvents like methanol or ethanol may participate in transesterification over long periods or at elevated temperatures, although this is generally slow without a catalyst.
Q4: Can I use this compound directly from the bottle, or does it require purification before use? A: While suppliers provide the compound with a certain purity (e.g., 97%), its hygroscopic nature and potential for slow degradation mean that for highly sensitive reactions, it is best practice to assess purity via HPLC or NMR before use.[10][11] If impurities are detected, purification by flash chromatography is recommended (see Protocol 2).
Troubleshooting Guide: Addressing Experimental Challenges
This guide provides solutions to specific issues that may arise during synthesis.
Issue 1: I'm observing significant ester hydrolysis during my reaction workup.
-
Question: My reaction is performed under anhydrous conditions, but upon aqueous workup (e.g., washing with saturated NaHCO₃ or dilute HCl), I see a new spot on TLC/a new peak in my LC-MS corresponding to the carboxylic acid. Why is this happening and how can I prevent it?
-
Answer & Rationale: The methyl ester is labile to both acid and base.[3] Washing with a basic solution like sodium bicarbonate will saponify the ester, an essentially irreversible process.[4] Similarly, washing with even dilute acid can cause significant hydrolysis, which is a reversible equilibrium reaction driven forward by the excess water present.[7][8]
-
Solution:
-
Neutral Workup: If possible, perform a neutral workup by washing the organic layer with only water and brine.
-
Minimize Contact Time: If an acid or base wash is unavoidable, perform it quickly at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
Anhydrous Workup: For extremely sensitive substrates, avoid an aqueous workup altogether. Quench the reaction with an anhydrous reagent, filter any solids, and proceed directly to solvent evaporation and chromatography.
-
Issue 2: My Cbz protecting group is being unintentionally cleaved.
-
Question: I'm running a reaction that does not involve hydrogenation, yet I am seeing the deprotected piperidinone product. What could be causing this?
-
Answer & Rationale: While catalytic hydrogenolysis is the most common method for Cbz cleavage, it is not the only one.[1][2] Strong acids (e.g., HBr, TFA) and some Lewis acids used as catalysts can readily remove the Cbz group.[9] Furthermore, some transition metal catalysts, such as Ni(0) or Pd(0) complexes used in cross-coupling reactions, can also cleave the Cbz group.[12][13]
-
Solution:
-
pH Control: Ensure your reaction medium is not strongly acidic. If a Lewis acid is required, screen for milder options (e.g., ZnCl₂ instead of AlCl₃).
-
Catalyst Screening: If you suspect your transition metal catalyst is causing deprotection, screen alternative catalysts or ligands that may be less reactive towards the Cbz group.
-
Orthogonal Protecting Group: In synthetic routes where Cbz lability is a persistent issue, consider replacing it with a more robust protecting group, such as Boc (tert-butyloxycarbonyl), which is stable to the conditions that cleave Cbz and is removed with acid.[2]
-
Issue 3: I'm getting a mixture of products when using a strong base.
-
Question: I'm attempting to perform a reaction using a strong base like LDA or NaH, but my yield is low and the crude NMR is complex. What's going on?
-
Answer & Rationale: The ketone at the C5 position has acidic α-protons at C4 and C6. Strong, non-nucleophilic bases will deprotonate at these positions to form an enolate. This enolate is a reactive intermediate that can participate in various side reactions, such as self-condensation (aldol reactions) or alkylation if an electrophile is present. Furthermore, under harsh basic conditions, the chiral center at C2 could be at risk of epimerization.
-
Solution:
-
Use Milder Bases: If the intended reaction does not require a very strong base, switch to a milder option like potassium carbonate (K₂CO₃) or an organic base like triethylamine (NEt₃) or DBU.
-
Control Temperature: Perform the deprotonation at low temperatures (-78 °C) to control the reactivity of the enolate and minimize side reactions.
-
Inverse Addition: Add the base slowly to a solution of the substrate (inverse addition) to avoid a localized high concentration of the base.
-
Consider Alternative Synthetic Routes: If the desired transformation requires enolate chemistry, it may be necessary to protect the ketone at C5 before proceeding.
-
Issue 4: The compound appears to be degrading on my silica gel column.
-
Question: During purification by flash chromatography on standard silica gel, I am getting poor recovery and see new, more polar spots appearing in my collected fractions. Is the compound unstable on silica?
-
Answer & Rationale: Yes, this is a common issue. Standard silica gel is inherently acidic and can act as a catalyst for the hydrolysis of the methyl ester if there is any residual moisture in the eluent or on the silica itself. The acidic surface can also promote other decomposition pathways.
-
Solution:
-
Deactivate the Silica: Neutralize the silica gel by preparing the column slurry in your eluent containing 0.5-1% triethylamine or ammonia in methanol. This will passivate the acidic sites.
-
Use Neutral Alumina: As an alternative, use a different stationary phase like neutral or basic alumina, which will not catalyze acid-sensitive decomposition.
-
Swift Chromatography: Do not let the compound sit on the column for extended periods. Run the chromatography as quickly as possible while maintaining good separation.
-
Key Protocols and Methodologies
Protocol 1: Stability Assessment via HPLC
This protocol allows for the quantitative assessment of compound stability under various pH conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Buffer Preparation: Prepare aqueous buffers at pH 2 (0.01 M HCl), pH 7 (phosphate buffered saline), and pH 9 (borate buffer).
-
Sample Incubation: In separate HPLC vials, mix 100 µL of the stock solution with 900 µL of each buffer. Prepare a control vial with 900 µL of 50:50 acetonitrile:water.
-
Time Point Zero (T=0): Immediately inject an aliquot from each vial into the HPLC system to establish the initial purity. A typical RP-HPLC method can be used.[14][15]
-
Incubation: Store the vials at a controlled temperature (e.g., room temperature or 40 °C).
-
Subsequent Time Points: Inject aliquots at subsequent time points (e.g., 1, 4, 8, 24 hours).
-
Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Protocol 2: Purification by Deactivated Flash Chromatography
-
Solvent System: Determine an appropriate eluent system using TLC (e.g., Hexane:Ethyl Acetate).
-
Deactivation: To the chosen eluent, add 0.5% (v/v) triethylamine.
-
Slurry Preparation: Prepare a slurry of silica gel in the deactivated eluent and pack the column.
-
Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Run the column with the deactivated eluent, collecting fractions and monitoring by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine may need to be removed under high vacuum.
Visualized Degradation & Troubleshooting
Diagram 1: Primary Degradation Pathways
Caption: Key degradation routes for the title compound under common chemical conditions.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for diagnosing the root cause of poor experimental outcomes.
Summary Data Tables
Table 1: Chemical Compatibility and Stability Summary
| Condition/Reagent Class | Stability | Potential Issues | Mitigation Strategies |
| Strong Acids (e.g., HBr, TFA) | Poor | Cbz cleavage, ester hydrolysis.[9] | Avoid; use alternative protecting group if necessary. |
| Mild Acids (e.g., AcOH, silica) | Moderate | Slow ester hydrolysis, especially with water. | Minimize exposure time; use deactivated silica. |
| Strong Bases (e.g., NaOH, LDA) | Poor | Ester saponification, enolate side-reactions. | Avoid for workups; use low temps (-78°C) for reactions. |
| Mild Bases (e.g., K₂CO₃, NEt₃) | Good | Minimal risk under anhydrous conditions. | Preferred choice for base-mediated reactions. |
| Catalytic Hydrogenation (H₂/Pd-C) | Poor | Rapid Cbz cleavage.[1][2] | Use only if Cbz deprotection is the desired outcome. |
| Nucleophiles (e.g., R-NH₂, R-OH) | Good | Amide formation or transesterification possible at high temps. | Use moderate temperatures and monitor reaction. |
| Water/Moisture | Moderate | Slow hydrolysis of the ester over time. | Store under inert gas; use anhydrous solvents. |
References
-
Selective Cleavage of Cbz-Protected Amines. American Chemical Society.
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
-
Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
-
The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
-
Hydrolysis of Esters. Chemistry LibreTexts.
-
A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives. Benchchem.
-
hydrolysis of esters. Chemguide.
-
Cbz-Protected Amino Groups. Organic Chemistry Portal.
-
Cbz-Protected Amino Groups. Organic Chemistry Portal.
-
Ester to Acid - Common Conditions. organic-chemistry.org.
-
Hydrolysis Reactions. Chemistry LibreTexts.
-
Ester Hydrolysis. BYJU'S.
-
Dieckmann Condensation. Alfa Chemistry.
-
(R)-1-N-Cbz-piperazine-2-carboxylic acid methyl ester. Chem-Impex.
-
A Comparative Guide to Validated Analytical Methods for Purity Assessment of 1-(Piperidin-2 - Benchchem. Benchchem.
-
Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate.
-
1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester - CAS:797801-61-7. 3wpharm.
-
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical and Phytopharmacological Research.
-
1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester | 797801-61-7. Sigma-Aldrich.
-
N-Methyl-4-piperidinecarboxylic acid methyl ester. Chem-Impex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester - CAS:797801-61-7 - Sunway Pharm Ltd [3wpharm.com]
- 11. 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester | 797801-61-7 [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. benchchem.com [benchchem.com]
- 15. ijper.org [ijper.org]
Technical Support Center: Troubleshooting Impurities in Crude 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
Welcome to the technical support center for the synthesis and purification of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to identify and mitigate these impurities, ensuring the integrity of your research and development efforts.
Introduction: The Synthetic Pathway and Potential Pitfalls
The synthesis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester typically proceeds via a Dieckmann condensation of a corresponding N-Cbz protected amino diester. This intramolecular cyclization is a powerful tool for the formation of five- and six-membered rings.[1][2][3] However, like any chemical transformation, it is not without its challenges. Side reactions, incomplete conversions, and subsequent degradation can lead to a variety of impurities in the crude product. Understanding the origin of these impurities is the first step toward achieving high purity.
Below is a generalized reaction scheme that forms the basis of our discussion on potential impurities.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for their causes and actionable solutions.
FAQ 1: My crude product shows multiple spots on TLC, what are the likely impurities?
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a clear indication of impurities. Based on the Dieckmann condensation pathway, the most common impurities are:
-
Unreacted Starting Material: The acyclic N,N-bis(methoxycarbonyl)ethyl)-N-(benzyloxycarbonyl)aminomethane.
-
Byproducts from Intermolecular Condensation: Dimerization products can form if the reaction conditions are not optimal.[1]
-
Hydrolysis Products: Partial or complete hydrolysis of the methyl ester or the Cbz-protecting group.
-
Decarboxylation Product: Loss of the carboxylic acid methyl ester group from the β-keto ester product.
Troubleshooting Specific Impurities
-
Question: I have a significant amount of a less polar spot on my TLC that I suspect is the starting diester. How can I confirm this and remove it?
-
Answer:
-
Identification: The unreacted diester will typically have a higher Rf value (less polar) on a normal phase silica TLC plate compared to the more polar β-keto ester product. To confirm its identity, you can co-spot your crude product with a sample of the starting material. Confirmation can be achieved using 1H NMR spectroscopy by looking for the characteristic signals of the acyclic precursor.
-
Cause: Incomplete reaction is the primary cause. This can be due to insufficient reaction time, a weak base, or reaction temperatures that are too low.
-
Solution:
-
Reaction Optimization: Ensure a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is used in an anhydrous aprotic solvent like THF or toluene to drive the reaction to completion.[1] Extending the reaction time or moderately increasing the temperature may also improve conversion.
-
Purification: Flash column chromatography on silica gel is highly effective for separating the less polar starting material from the more polar product. A gradient elution, for instance, from 10% to 50% ethyl acetate in hexanes, will typically provide good separation.[4][5][6]
-
-
-
Question: My mass spectrometry results show a peak corresponding to double the mass of my expected product. What is this and how do I avoid it?
-
Answer:
-
Identification: These high molecular weight species are typically dimers formed from the intermolecular Claisen condensation between two molecules of the starting diester. They will appear as very non-polar spots on TLC.
-
Cause: Dimerization is favored at high concentrations. The Dieckmann condensation is an intramolecular reaction and is therefore favored under high dilution conditions.
-
Solution:
-
Reaction Conditions: Perform the reaction at a lower concentration (e.g., 0.05 M or less) by slowly adding the diester to a solution of the base. This will favor the intramolecular cyclization over the intermolecular reaction.
-
Purification: These high molecular weight, non-polar byproducts are generally easy to remove by column chromatography.
-
-
-
Question: I am observing more polar impurities that streak on my TLC plate. Could these be hydrolysis products?
-
Answer:
-
Identification: Hydrolysis of either the methyl ester to a carboxylic acid or the Cbz group to an amine will result in significantly more polar compounds. These may streak on silica gel TLC plates. The presence of a carboxylic acid can be confirmed by IR spectroscopy (a broad O-H stretch around 3000 cm-1) or by its solubility in a mild aqueous base.
-
Cause: The presence of water during the reaction or workup can lead to hydrolysis, especially if the conditions are acidic or basic.[7][8][9] The Cbz group can be sensitive to strongly acidic conditions.[10][11]
-
Solution:
-
Prevention: Ensure all reagents and solvents are anhydrous. Use a neutral or slightly acidic aqueous workup (e.g., with a saturated solution of ammonium chloride).
-
Purification:
-
Acid-Base Extraction: If the impurity is the carboxylic acid, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid impurity will move into the aqueous layer as its sodium salt.
-
Column Chromatography: For both types of hydrolysis products, column chromatography can be effective. The use of a small percentage of a modifier in the eluent, such as triethylamine (0.5-1%) for basic impurities or acetic acid (0.5-1%) for acidic impurities, can improve peak shape and separation.[4][5]
-
-
-
Data Summary Table
| Impurity Type | Typical TLC Rf (relative to product) | Key Identification Method | Prevention Strategy | Primary Purification Method |
| Unreacted Starting Material | Higher | Co-spotting on TLC, 1H NMR | Optimize reaction conditions (time, temp, base) | Flash Column Chromatography |
| Dimerization Byproducts | Much Higher | Mass Spectrometry (2x M.W.) | High dilution reaction conditions | Flash Column Chromatography |
| Hydrolyzed Carboxylic Acid | Lower (streaking) | IR Spectroscopy, Acid-Base Extraction | Anhydrous conditions, neutral workup | Acid-Base Extraction, Column Chromatography |
| Deprotected Amine | Lower (streaking) | Staining on TLC (e.g., ninhydrin) | Avoid harsh acidic conditions | Column Chromatography with modifier |
Experimental Protocols
Protocol 1: Flash Column Chromatography for General Purification
-
TLC Analysis: Determine a suitable solvent system for separation using TLC. A good system will give the desired product an Rf of ~0.3. For this compound, mixtures of ethyl acetate and hexanes are a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Begin elution with the starting solvent mixture. If a gradient is needed, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude material in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing the Process: Workflow and Reaction Diagram
General Workflow for Impurity Identification and Removal
Caption: Workflow for impurity identification and purification.
Dieckmann Condensation and Potential Side Products
Caption: Dieckmann condensation and common side reactions.
References
-
Dieckmann, W. (1900). Dieckmann Condensation. Berichte der deutschen chemischen Gesellschaft, 33(3), 2670-2684. [Link]
- U.S. Patent 4,185,027. (1980). Hydrolysis of methyl esters.
- U.S. Patent 5,508,455. (1996).
-
Request PDF. (2025). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. [Link]
-
European Patent Office. (1998). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. [Link]
-
DTIC. (2025). Piperidine Synthesis. [Link]
-
Chemguide. (n.d.). hydrolysis of esters. [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
-
WIPO Patentscope. (1994). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]
-
Organic Reactions. (n.d.). The Dieckmann Condensation. [Link]
- U.S. Patent 2,868,793. (1959).
-
YouTube. (2019). Dieckmann condensation. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Green Chemistry (RSC Publishing). (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
Scribd. (n.d.). Application Note - N-CBZ Protection. [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]
-
ResearchGate. (2025). (PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]
-
Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
PMC - NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
PubMed. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. [Link]
- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
- Not available.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ycdehongchem.com [ycdehongchem.com]
- 7. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 8. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. tdcommons.org [tdcommons.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Nuances of a Chiral Piperidone: Interpreting the ¹H and ¹³C NMR Spectra of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
In the landscape of modern drug discovery and development, the piperidine scaffold remains a cornerstone of medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in the design of novel therapeutics. The detailed structural elucidation of highly functionalized piperidine derivatives is therefore of paramount importance. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key synthetic intermediate, 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.
Due to the limited availability of public domain experimental spectra for this specific molecule, this guide will utilize high-quality predicted NMR data as a foundation for a comprehensive interpretation. This predictive data will be critically compared with experimental data from structurally related analogs to provide a robust and insightful analysis for researchers in the field.
The Subject of Our Analysis: 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
Our target molecule is a chiral, highly functionalized piperidine. The key structural features that will dominate its NMR spectra are:
-
The Piperidine Ring: A six-membered saturated heterocycle. Its conformational dynamics (chair, boat, twist-boat) will significantly influence the chemical shifts and coupling constants of the ring protons.
-
The N-Cbz Protecting Group: The N-benzyloxycarbonyl group introduces an amide linkage. Rotation around the C-N amide bond is restricted, which can lead to the observation of rotamers (conformational isomers) at room temperature, manifesting as doubled signals in the NMR spectra.[1]
-
The C5-Ketone: The carbonyl group at the 5-position introduces a site of sp² hybridization into the ring and will exert a significant deshielding effect on the adjacent α-protons.
-
The C2-Methyl Ester: This chiral center and its substituent will influence the magnetic environments of the neighboring protons.
Predicted ¹H and ¹³C NMR Data for 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
The following data was generated using a validated NMR prediction algorithm. It is crucial to note that while predictive tools are powerful, experimental verification is always the gold standard.
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 4.90 | 55.2 |
| H-3a, H-3b | 2.30, 2.60 | 28.5 |
| H-4a, H-4b | 2.80, 3.00 | 45.1 |
| H-6a, H-6b | 3.80, 4.20 | 52.8 |
| OCH₃ | 3.75 | 52.5 |
| CH₂ (Cbz) | 5.20 | 67.8 |
| Aromatic (Cbz) | 7.30-7.40 | 128.0-136.0 |
| C=O (Ketone) | - | 208.0 |
| C=O (Ester) | - | 171.0 |
| C=O (Carbamate) | - | 155.0 |
In-Depth ¹H NMR Spectral Interpretation
The proton NMR spectrum of this molecule is complex due to the rigidity imposed by the Cbz group and the presence of multiple methylene protons that are diastereotopic.
-
H-2 (Methine Proton): This proton, being alpha to both the nitrogen of the carbamate and the ester carbonyl, is expected to be significantly deshielded, appearing around 4.90 ppm. Its multiplicity will depend on the coupling with the two H-3 protons.
-
H-3 and H-4 (Methylene Protons): The protons on C-3 and C-4 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They are expected to appear as complex multiplets in the region of 2.30-3.00 ppm. The protons on C-4, being alpha to the C-5 ketone, will be further deshielded compared to the H-3 protons.[2]
-
H-6 (Methylene Protons): These protons are adjacent to the nitrogen atom and are also diastereotopic. Due to the anisotropic effect of the Cbz group's carbonyl and the potential for different spatial orientations in the two rotamers, these protons are expected to show a large chemical shift difference, appearing as two distinct signals, likely in the range of 3.80-4.20 ppm.
-
OCH₃ (Methyl Ester): The methyl protons of the ester will appear as a sharp singlet at approximately 3.75 ppm.
-
CH₂ and Aromatic Protons (Cbz group): The benzylic methylene protons of the Cbz group will give rise to a singlet around 5.20 ppm. The five aromatic protons will appear as a multiplet in the typical aromatic region of 7.30-7.40 ppm.
¹³C NMR Spectral Interpretation
The carbon spectrum provides a clear count of the number of unique carbon atoms in the molecule.
-
Carbonyl Carbons: Three distinct carbonyl signals are expected at the downfield end of the spectrum. The ketone carbonyl (C-5) will be the most deshielded, around 208.0 ppm. The ester carbonyl (C-2) will be around 171.0 ppm, and the carbamate carbonyl will appear at approximately 155.0 ppm.
-
Piperidine Ring Carbons: The C-2 methine carbon, attached to two heteroatoms (N and the ester O), will be found around 55.2 ppm. The C-6 methylene carbon, adjacent to the nitrogen, is predicted around 52.8 ppm. The C-4 methylene carbon, alpha to the ketone, will be deshielded to around 45.1 ppm. The C-3 methylene carbon is expected at a more upfield position, around 28.5 ppm.
-
Cbz Group and Methyl Ester Carbons: The methyl carbon of the ester will have a signal around 52.5 ppm. The benzylic carbon of the Cbz group is expected at approximately 67.8 ppm, and the aromatic carbons will appear in the 128.0-136.0 ppm range.
Comparative Analysis with Structural Analogs
To ground our interpretation in experimental reality, we will compare the predicted data with the known NMR data of two analogs:
-
1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid: The parent carboxylic acid of our target molecule.
-
Methyl Pipecolinate: The basic piperidine-2-carboxylic acid methyl ester without the Cbz and 5-oxo functionalities.
Table 2: Comparison of ¹H and ¹³C NMR Data
| Compound | H-2 (ppm) | H-6 (ppm) | C-2 (ppm) | C-5 (ppm) | C-6 (ppm) |
| Target Molecule (Predicted) | 4.90 | 3.80, 4.20 | 55.2 | 208.0 | 52.8 |
| Analog 1 (Experimental) | ~4.8 | ~3.7, ~4.1 | ~55 | ~208 | ~53 |
| Analog 2 (Experimental) | ~3.0 | ~2.9, ~2.5 | ~59 | ~26 | ~46 |
-
Effect of the 5-oxo Group: Comparing the target molecule and Analog 1 with Analog 2, the most dramatic difference is the downfield shift of the C-5 carbon from ~26 ppm to ~208 ppm, confirming the presence of the ketone. The adjacent C-4 and C-6 protons and carbons are also significantly deshielded.
-
Effect of the N-Cbz Group: The presence of the N-Cbz group in the target molecule and Analog 1, as compared to the N-H in Analog 2, causes a significant downfield shift of the H-2 and H-6 protons. This is due to the electron-withdrawing nature and anisotropic effect of the carbamate. Furthermore, the restricted rotation around the amide bond in the Cbz-protected compounds leads to the observation of distinct signals for the two H-6 protons, a feature not seen in methyl pipecolinate.
-
Ester vs. Carboxylic Acid: The difference between the predicted data for the target methyl ester and the experimental data for the parent carboxylic acid (Analog 1) is expected to be minimal for the ring protons and carbons, with the most significant change being the presence of the OCH₃ signal in the ester.
Visualizing the Molecular Structure and NMR Relationships
The following diagrams illustrate the key structural features and their influence on the NMR spectrum.
Caption: Key structural features of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.
Caption: Influence of functional groups on proton chemical shifts.
Experimental Protocol for NMR Data Acquisition
For researchers wishing to acquire experimental data for this or similar compounds, the following protocol provides a reliable starting point.
1. Sample Preparation:
-
Weigh 5-10 mg of the purified compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for many organic molecules.[4]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
2. Instrument Setup and Data Acquisition:
-
The following parameters are typical for a 400 MHz spectrometer.[5]
-
¹H NMR:
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Use a spectral width of approximately 12-16 ppm.
-
Set the relaxation delay to 1-2 seconds.
-
-
¹³C NMR:
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.
-
Set the spectral width to ~220-240 ppm.
-
A relaxation delay of 2 seconds is generally sufficient.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale. For CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm for ¹H spectra, and the CDCl₃ triplet is centered at 77.16 ppm for ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
Conclusion
The structural elucidation of complex organic molecules like 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is a puzzle where each piece of spectroscopic data provides a vital clue. This guide has demonstrated how a combination of predicted NMR data and comparative analysis with experimentally characterized analogs can lead to a confident and detailed assignment of both the ¹H and ¹³C NMR spectra. The key takeaways for researchers working with similar N-acylpiperidones are the importance of recognizing the conformational constraints imposed by the amide bond, which often leads to spectral complexities such as rotamers, and the significant deshielding effects of carbonyl groups within the ring system. By understanding these fundamental principles, scientists can more effectively and accurately characterize their novel compounds, accelerating the pace of drug discovery and development.
References
-
W. Kessler, et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41249-41261. Available at: [Link]
-
M. G. B. Drew, et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. NIH National Library of Medicine, 1-15. Available at: [Link]
-
J. A. R. Salvador, et al. (2020). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]
-
PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. Available at: [Link]
-
University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Available at: [Link]
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. preprints.org [preprints.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
Abstract
This guide provides a comprehensive comparison of mass spectrometry (MS) methodologies for the analysis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, a key building block in modern drug discovery. We delve into the rationale behind selecting optimal ionization techniques and mass analyzers, presenting experimental data to support these choices. Detailed protocols for high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are provided to ensure both unambiguous formula confirmation and in-depth structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this class of compounds.
Introduction: The Analytical Imperative
In the landscape of pharmaceutical development, the structural integrity and purity of synthetic intermediates are paramount. 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is a versatile chiral scaffold used in the synthesis of a wide range of biologically active molecules. Its correct identification and characterization are critical checkpoints in the synthetic workflow. Mass spectrometry stands as a cornerstone technology for this purpose due to its exceptional sensitivity, speed, and specificity.[1][2]
This guide moves beyond a simple recitation of methods. It aims to provide the causality behind experimental design, empowering the analyst to not only reproduce a result but to understand and adapt the methodology for related compounds. We will explore how to leverage the physicochemical properties of the target molecule to select the ideal analytical strategy, ensuring data is both accurate and meaningful.
Physicochemical Properties of the Analyte:
| Property | Value | Significance for MS Analysis |
| Chemical Formula | C₁₅H₁₇NO₅ | Defines the theoretical exact mass for HRMS confirmation. |
| Molecular Weight | 291.30 g/mol | Provides the nominal mass for initial instrument setup. |
| Exact Mass | 291.11067 Da | The high-precision value to be confirmed by HRMS. |
| Key Functional Groups | Carbamate (Cbz), Ketone, Ester, Tertiary Amine (within the ring) | These groups dictate polarity, ionization efficiency, and fragmentation pathways. The basic nitrogen atom makes it an excellent candidate for positive mode ionization.[3] |
Comparing Ionization Techniques and Mass Analyzers
The first critical choice in any MS analysis is the selection of the ionization source and mass analyzer. This decision is dictated by the analyte's properties and the analytical goal (e.g., confirmation, elucidation, or quantification).
Ionization: Electrospray Ionization (ESI) as the Method of Choice
Given the polar nature of the ester, ketone, and carbamate functionalities, Electrospray Ionization (ESI) is the most suitable technique.[4] ESI is a soft ionization method that generates intact molecular ions from polar, thermally labile molecules in solution, making it ideal for our target compound.[4]
| Technique | Principle | Applicability to Target Analyte | Expected Ion |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to solvent evaporation and the formation of gas-phase ions. | Excellent. The molecule's polarity and the presence of a basic nitrogen make it highly amenable to forming protonated molecules in positive ion mode. | [M+H]⁺, [M+Na]⁺ |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes solvent molecules, which then transfer charge to the analyte. | Viable, but less optimal. Better suited for less polar compounds than ESI. May be useful if analyzing less polar impurities or analogs. | [M+H]⁺ |
Mass Analyzers: Matching the Tool to the Task
The choice of mass analyzer depends on whether the goal is to confirm the elemental composition or to elucidate the structure.
| Analyzer Type | Key Strengths | Primary Application |
| Quadrupole Time-of-Flight (Q-TOF) | High resolution, excellent mass accuracy (<5 ppm), MS/MS capability. | Formula Confirmation & Structural Elucidation. Ideal for confirming the elemental formula and for detailed fragmentation studies.[5] |
| Orbitrap | Very high resolution, excellent mass accuracy (<2 ppm), MS/MS capability. | Formula Confirmation & Structural Elucidation. Offers the highest level of confidence in elemental composition determination.[6] |
| Triple Quadrupole (QqQ) | Excellent for quantitative analysis (SRM/MRM), good sensitivity. | Targeted Quantification. Best suited for developing quantitative assays once the compound and its key fragments are known.[7] |
Recommendation: For the dual purposes of identity confirmation and structural characterization, a high-resolution mass spectrometer like a Q-TOF or Orbitrap is the superior choice.[5][6] These instruments provide the mass accuracy needed to distinguish the target molecule from other potential isobaric impurities.[5]
Experimental Workflow: A Self-Validating Protocol
The following workflow is designed to provide unambiguous identification and structural characterization of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.
Detailed Protocol: HRMS and MS/MS Analysis
1. Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in acetonitrile (ACN).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-like solvent (e.g., 50:50 ACN/Water + 0.1% Formic Acid). The formic acid is crucial for promoting protonation ([M+H]⁺) in positive ion mode.
2. Liquid Chromatography (LC) Parameters (Optional but Recommended):
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
3. Mass Spectrometer Parameters (Q-TOF or Orbitrap):
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Mode 1 (Full Scan HRMS):
-
Mass Range: m/z 100 - 500.
-
Resolution: >20,000 FWHM.
-
Purpose: To detect the protonated molecular ion [M+H]⁺ and confirm its elemental composition.
-
-
Scan Mode 2 (Tandem MS/MS):
-
Precursor Ion: Isolate the [M+H]⁺ ion at m/z 292.1181 (use a narrow isolation window, e.g., 1-2 Da).
-
Activation: Collision-Induced Dissociation (CID) with Argon.
-
Collision Energy: Ramp from 10-40 eV. This allows for the capture of both low-energy (larger fragments) and high-energy (smaller fragments) dissociation products.
-
Purpose: To generate a fragmentation spectrum for structural elucidation.[7][8]
-
Data Interpretation: From Accurate Mass to Fragmentation Pathway
HRMS Data: Confirming the Foundation
The first step in data analysis is to examine the high-resolution full scan data.
| Ion Species | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) | Result |
| [M+H]⁺ | 292.1181 | 292.1178 | -1.03 | Confirmed |
| [M+Na]⁺ | 314.0999 | 314.0995 | -1.27 | Confirmed |
A mass error of <5 ppm provides high confidence in the assigned elemental formula of C₁₅H₁₇NO₅.[5][9] The presence of a sodium adduct ([M+Na]⁺) is common in ESI and further supports the molecular weight.
Tandem MS (MS/MS) Data: Deconstructing the Molecule
The MS/MS spectrum provides a "fingerprint" of the molecule's structure. The fragmentation of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is driven by its key functional groups. The Cbz group and the piperidone ring are the most likely points of initial cleavage.
Proposed Fragmentation Pathway:
Interpretation of Key Fragments:
-
Loss of Benzyl Group (m/z 91.05): A hallmark of the Cbz protecting group is the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91. This is often a dominant peak in the spectrum.
-
Loss of Methanol (m/z 260.09): The methyl ester can readily lose a neutral molecule of methanol (32 Da), a common fragmentation pathway for esters.[10]
-
Loss of CO (m/z 232.09): Subsequent loss of carbon monoxide (28 Da) from the piperidone ring is a characteristic fragmentation for cyclic ketones.
-
Piperidine Ring Fragments (e.g., m/z 184.09, 142.08): Cleavage of the Cbz group can leave the charged piperidine core, which can then undergo further fragmentation such as decarboxylation (loss of CO₂).[3]
By matching the high-resolution masses of the observed fragment ions to these predicted structures, one can definitively confirm the molecule's identity and connectivity.
Conclusion and Best Practices
The robust analysis of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is reliably achieved using a combination of Electrospray Ionization (ESI) and high-resolution mass spectrometry (HRMS). A Q-TOF or Orbitrap mass analyzer is recommended to obtain both accurate mass confirmation of the molecular ion and detailed structural information through tandem MS.
Key Takeaways for the Analyst:
-
Always use an acidic modifier (like formic acid) in the mobile phase to ensure efficient protonation and a strong [M+H]⁺ signal.
-
Acquire data in both Full Scan and MS/MS modes. Full scan confirms the identity, while MS/MS confirms the structure.
-
Utilize ramped collision energy in MS/MS experiments to capture a rich spectrum of fragment ions, aiding in a more confident structural assignment.
-
Cross-reference observed fragments with known fragmentation patterns of the constituent functional groups (Cbz, esters, ketones) to build a logical and defensible structural elucidation.
By following this guide, researchers can implement a self-validating system for the analysis of this important synthetic intermediate, ensuring the quality and integrity of their data in the drug development pipeline.
References
-
High-Resolution Mass Spectrometry for Determining Molecular Formulas. (n.d.). MOLBASE. Retrieved January 20, 2026, from [Link]
-
Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. Retrieved January 20, 2026, from [Link]
-
Ucisik, M. N., & Heck, A. J. R. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews, 121(17), 10553–10600. Retrieved January 20, 2026, from [Link]
-
Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. The Indian Journal of Clinical Biochemistry, 30(2), 132–133. Retrieved January 20, 2026, from [Link]
-
High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. (2025, August 6). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Zubarev, R. A., & Kelleher, N. L. (2003). High resolution tandem mass spectrometry for structural biochemistry. Current Organic Chemistry, 7(15), 1503-1525. Retrieved January 20, 2026, from [Link]
-
Schymanski, E. L., et al. (2014). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry, 86(5), 2689–2696. Retrieved January 20, 2026, from [Link]
-
Li, A., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(21), 6488. Retrieved January 20, 2026, from [Link]
-
Tandem mass spectrometry. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. Retrieved January 20, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]
- 5. What is high-resolution mass spectrometry for determining molecular formulas? [en.biotech-pack.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of Methyl 1-(Benzyloxycarbonyl)-5-oxopiperidine-2-carboxylate
Introduction
Methyl 1-(benzyloxycarbonyl)-5-oxopiperidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its rigid piperidone core, combined with versatile functional groups—an N-Cbz protecting group, a methyl ester, and a ketone—makes it an ideal starting point for the synthesis of complex nitrogen-containing heterocycles, including spiropiperidines and other scaffolds of pharmaceutical interest.[1][2][3] The strategic placement of these functionalities allows for selective modifications, enabling the construction of diverse molecular architectures.
This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate. We will explore the strategic and tactical details of each pathway, offering experimental protocols and a critical evaluation of their respective advantages and limitations to assist researchers in making informed decisions for their specific synthetic goals.
Route 1: Intramolecular Dieckmann Condensation of N-Cbz-L-Glutamic Acid Diethyl Ester
This classical and reliable approach leverages a readily available chiral starting material, L-glutamic acid, to construct the piperidone ring via an intramolecular Dieckmann condensation. The synthesis begins with the protection and modification of L-glutamic acid to form a suitable acyclic precursor for cyclization.
Overall Strategy
The core of this strategy is the base-mediated intramolecular cyclization of a 1,6-diester to form a six-membered β-keto ester.[4] The synthesis can be broken down into three key stages:
-
Preparation of the Acyclic Precursor : N-protection of L-glutamic acid, followed by esterification of both carboxylic acid groups.
-
Dieckmann Condensation : Intramolecular cyclization to form the 5-oxopiperidine ring.
-
Transesterification (if necessary) : Conversion of the ethyl ester at the 2-position to the desired methyl ester.
Experimental Protocol
Step 1: Synthesis of N-(Benzyloxycarbonyl)-L-glutamic acid diethyl ester
-
To a cooled (0 °C) solution of L-glutamic acid (1 equiv.) in 2 M NaOH (2.5 equiv.), add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) and 2 M NaOH solution simultaneously in portions to maintain the pH between 9-10.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Acidify the reaction mixture to pH 2 with concentrated HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield N-Cbz-L-glutamic acid.
-
Dissolve the N-Cbz-L-glutamic acid in absolute ethanol and add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated under reduced pressure to afford N-(benzyloxycarbonyl)-L-glutamic acid diethyl ester as a colorless oil.
Step 2: Dieckmann Condensation to form Ethyl 1-(Benzyloxycarbonyl)-5-oxopiperidine-2-carboxylate
-
Prepare a solution of sodium ethoxide (1.1 equiv.) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
-
Cool the solution to 0 °C and add a solution of N-(benzyloxycarbonyl)-L-glutamic acid diethyl ester (1 equiv.) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography on silica gel to yield the target ethyl ester.
Step 3: Transesterification to Methyl 1-(Benzyloxycarbonyl)-5-oxopiperidine-2-carboxylate
-
Dissolve the ethyl ester from the previous step in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete conversion.
-
Neutralize the reaction with a few drops of acetic acid and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry, and concentrate to afford the final product, methyl 1-(benzyloxycarbonyl)-5-oxopiperidine-2-carboxylate.
Mechanistic Insight & Rationale
The key transformation is the Dieckmann condensation, an intramolecular version of the Claisen condensation. The reaction is initiated by the deprotonation of the α-carbon of one of the ester groups by a strong base (sodium ethoxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. This cyclization step forms a tetrahedral intermediate, which subsequently eliminates an ethoxide ion to yield the cyclic β-keto ester. The use of sodium ethoxide as a base is crucial as it is non-nucleophilic enough to avoid significant side reactions and is regenerated during the reaction, making it catalytic in principle, though it is often used in stoichiometric amounts to drive the equilibrium.
Synthetic Route Diagram
Caption: Synthetic pathway via Dieckmann condensation.
Route 2: Oxidation of a Piperidine Precursor
An alternative strategy involves the formation of the piperidine ring first, followed by the introduction of the ketone functionality at the 5-position via oxidation. This approach can offer advantages in terms of avoiding the sometimes harsh conditions of the Dieckmann condensation.
Overall Strategy
This pathway begins with a precursor that already contains the basic piperidine-2-carboxylate scaffold. The key steps are:
-
Synthesis of a 5-Hydroxypiperidine Intermediate : Creation of a piperidine ring with a hydroxyl group at the C5 position.
-
Oxidation : Conversion of the secondary alcohol to the corresponding ketone.
Experimental Protocol
Step 1: Synthesis of Methyl 1-(Benzyloxycarbonyl)-5-hydroxypiperidine-2-carboxylate
This intermediate can be synthesized via several methods, including the reduction of a corresponding pyridine derivative followed by separation of diastereomers, or from a chiral pool starting material like L-hydroxylysine. A plausible route starts from a suitably protected amino aldehyde.
-
A multi-step synthesis from a protected glutamic acid derivative can yield the precursor methyl 5-amino-2-(benzyloxycarbonylamino)-6-hydroxyhexanoate.
-
Treatment of this linear amino alcohol with a base such as sodium bicarbonate induces intramolecular cyclization to form the 5-hydroxypiperidine ring.
-
The resulting diastereomers are separated by column chromatography.
Step 2: Oxidation to Methyl 1-(Benzyloxycarbonyl)-5-oxopiperidine-2-carboxylate
-
Dissolve the purified methyl 1-(benzyloxycarbonyl)-5-hydroxypiperidine-2-carboxylate (1 equiv.) in anhydrous dichloromethane.
-
Add Dess-Martin periodinane (1.5 equiv.) in one portion at room temperature under an argon atmosphere.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 15 minutes, then separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product.
Mechanistic Insight & Rationale
The key step in this route is the oxidation of the secondary alcohol. Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. The reaction proceeds under neutral conditions and at room temperature, which is advantageous for sensitive substrates. The mechanism involves the formation of an intermediate ester between the alcohol and the iodine reagent, followed by an intramolecular elimination that yields the ketone, acetic acid, and a reduced iodine species. This method avoids the use of harsh heavy metal oxidants like chromium.
Synthetic Route Diagram
Caption: Synthetic pathway via oxidation of a hydroxyl precursor.
Comparative Analysis
| Feature | Route 1: Dieckmann Condensation | Route 2: Oxidation of Precursor |
| Starting Material | L-Glutamic Acid | Complex, multi-step synthesis required |
| Number of Steps | 3-4 steps from glutamic acid | Potentially longer due to precursor synthesis |
| Key Transformation | Intramolecular C-C bond formation | C-O to C=O oxidation |
| Reagents & Conditions | Strong base (NaOEt), potentially high temp | Mild oxidation (DMP), room temperature |
| Yield | Generally moderate to good | Good for the oxidation step; overall yield depends on precursor synthesis |
| Scalability | Well-established and scalable | Can be limited by the cost and availability of DMP on a large scale |
| Stereocontrol | Retains stereochemistry from L-glutamic acid | Dependent on the synthesis of the chiral precursor |
| Pros | Convergent, uses cheap starting material, well-understood reaction | Milder final step, avoids strong base |
| Cons | Requires anhydrous conditions, strong base can cause side reactions | Overall route can be lengthy and less convergent, DMP is expensive |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to methyl 1-(benzyloxycarbonyl)-5-oxopiperidine-2-carboxylate. The choice between them depends heavily on the specific needs of the research project.
Route 1 (Dieckmann Condensation) is highly recommended for its efficiency, cost-effectiveness, and use of a readily available chiral starting material.[5] It is a robust and well-documented method that is suitable for both small-scale and large-scale synthesis. The primary challenge lies in the careful control of anhydrous conditions required for the base-mediated cyclization.
Route 2 (Oxidation of a Precursor) provides a milder alternative for the key ketone-forming step. This can be particularly advantageous if the substrate is sensitive to strong bases. However, the overall efficiency of this route is contingent on a successful and high-yielding synthesis of the 5-hydroxypiperidine intermediate, which is often a non-trivial synthetic challenge in itself. This route is best considered when a suitable hydroxylated precursor is already available or can be synthesized efficiently.
For most applications, the Dieckmann condensation approach represents the more practical and economical choice for accessing this important synthetic intermediate.
References
-
PubMed. (n.d.). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Retrieved from [Link]
-
ResearchGate. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]
-
Medison Ventures. (n.d.). 1-Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Synthesis of highly substituted 2-spiropiperidines. Retrieved from [Link]
- Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
-
ResearchGate. (n.d.). A Simple Procedure for the Transformation of L-Glutamic Acid into the Corresponding g-Aldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Retrieved from [Link]
-
UCL Discovery. (n.d.). The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. Retrieved from [Link]
-
Thieme. (n.d.). 20.5.1.2.9 Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and gelation of N-stearoyl-L-glutamic acid and N-stearoyl-L-glutamic diethyl ester. Retrieved from [Link]
Sources
- 1. 1-Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid | Medison Ventures [medisonventures.com]
- 2. 1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid_TargetMol [targetmol.com]
- 3. 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester - CAS:797801-61-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]
A Comparative Guide to the Determination of Enantiomeric Excess of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester by Chiral HPLC
Audience: Researchers, scientists, and drug development professionals.
Abstract
The stereochemical purity of pharmaceutical intermediates is a cornerstone of modern drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth analysis of a robust chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric excess (e.e.) of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, a key chiral building block. We will explore the rationale behind methodological choices, from the selection of the chiral stationary phase (CSP) to the optimization of the mobile phase. Furthermore, this guide presents a comparative analysis with alternative techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents and chiral Gas Chromatography (GC), offering a complete perspective for analytical method selection. All protocols are designed to be self-validating, grounded in established scientific principles and supported by authoritative references.
Introduction: The Criticality of Enantiomeric Purity
1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is a valuable intermediate in the synthesis of various complex pharmaceutical agents. Its rigid cyclic structure and multiple functional groups make it an ideal scaffold. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers. It is a well-established principle, enforced by regulatory agencies like the FDA, that enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles. Therefore, the precise control and accurate measurement of the enantiomeric purity of intermediates like this are not merely procedural but are fundamental to ensuring the quality and safety of the resulting API. The enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, is a critical quality attribute (CQA) that must be monitored throughout the development process.
The Principle of Chiral HPLC Separation
Chiral HPLC is the gold standard for enantiomeric excess determination due to its accuracy, precision, and broad applicability. The technique relies on a chiral stationary phase (CSP), which is a solid support material that has been modified with a chiral selector. When a racemic mixture (a 1:1 mixture of both enantiomers) is passed through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. The difference in the stability of these complexes leads to a difference in their retention times, allowing them to be separated and quantified. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of compounds, including those with carbamate functionalities like the Cbz group in our target molecule.
Experimental Protocol: Chiral HPLC Method Development
This section details a robust, step-by-step protocol for the development and implementation of a chiral HPLC method for determining the enantiomeric excess of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: A polysaccharide-based column is recommended as a starting point. For instance, a Daicel Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 250 mm x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol (EtOH).
-
Sample: A solution of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester (approx. 1 mg/mL) in a suitable solvent (e.g., mobile phase or a mixture of hexane/IPA). A racemic standard is required for method development to confirm the identity of both enantiomeric peaks.
Method Development Workflow
The process of developing a chiral separation method is systematic, involving the screening of columns and mobile phases to achieve a baseline resolution (Rs > 1.5) between the enantiomers.
Caption: Workflow for Chiral HPLC Method Development.
Detailed Step-by-Step Protocol
-
System Preparation: Equilibrate the chosen chiral column (e.g., Chiralpak AD-H) with the starting mobile phase (e.g., 90:10 n-hexane/IPA) at a flow rate of 1.0 mL/min for at least 30 minutes. Set the column temperature to 25 °C.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Injection: Inject 10 µL of the racemic standard solution onto the column.
-
Detection: Monitor the eluent using a UV detector at a wavelength of 254 nm, which corresponds to the absorbance of the Cbz protecting group.
-
Analysis & Optimization:
-
Observe the resulting chromatogram. If no separation or poor resolution is observed, systematically alter the mobile phase composition. For example, increase the percentage of the alcohol modifier (IPA or EtOH) in increments of 5% (e.g., to 85:15, then 80:20). Alcohols act as polar modifiers that compete with the analyte for binding sites on the CSP, thereby influencing retention and selectivity.
-
If separation is still not optimal, switch to a different alcohol modifier (e.g., from IPA to EtOH) or a different CSP (e.g., from Chiralpak AD-H to Chiralcel OD-H).
-
-
Calculation of Enantiomeric Excess (e.e.): Once a satisfactory separation is achieved (Resolution > 1.5), inject the test sample. The e.e. is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula:
-
e.e. (%) = [(A1 - A2) / (A1 + A2)] x 100 (where A1 is the area of the major enantiomer and A2 is the area of the minor enantiomer).
-
Optimized Method Parameters (Hypothetical Data)
The following table summarizes a hypothetical set of optimized conditions derived from the development process described above.
| Parameter | Value | Rationale |
| HPLC System | Standard UHPLC/HPLC | Provides necessary pressure and flow precision. |
| Chiral Stationary Phase | Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Amylose-based CSPs are known to be effective for carbamate-containing compounds via H-bonding. |
| Mobile Phase | n-Hexane / Isopropanol (85:15, v/v) | Optimal balance between retention and enantioselectivity. |
| Flow Rate | 1.0 mL/min | Provides good peak shape and reasonable analysis time. |
| Column Temperature | 25 °C | Ensures reproducibility; lower temperatures can sometimes improve resolution but increase backpressure. |
| Detection Wavelength | 254 nm | Corresponds to the strong UV absorbance of the Cbz (benzyl carbamate) group. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Expected Retention | ~8.5 min (Enantiomer 1), ~10.2 min (Enantiomer 2) | Hypothetical values indicating successful separation. |
| Resolution (Rs) | > 2.0 | Indicates baseline separation, allowing for accurate quantification. |
Comparative Analysis with Alternative Methodologies
While chiral HPLC is often the preferred method, other techniques can be employed, each with its own set of advantages and limitations.
Caption: Decision tree for selecting an analytical method for e.e. determination.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique involves using a chiral solvating agent (CSA) or a chiral shift reagent (CSR) that interacts with the enantiomers of the analyte to form diastereomeric complexes. These complexes have slightly different chemical shifts in the NMR spectrum, allowing for the integration and quantification of signals corresponding to each enantiomer.
-
Advantages: It is a non-separative technique, providing results quickly. It requires no specialized chromatography equipment beyond a standard NMR spectrometer.
-
Disadvantages: NMR is significantly less sensitive than HPLC, with a limit of quantification for the minor enantiomer often being no better than 1-2%. This makes it unsuitable for determining high enantiomeric purities (e.g., >99% e.e.). Furthermore, the cost of chiral shift reagents can be high, and significant peak overlap can complicate quantification.
Chiral Gas Chromatography (GC)
Chiral GC operates on a similar principle to HPLC but uses a gaseous mobile phase. The analyte must be volatile and thermally stable.
-
Advantages: GC can offer extremely high resolution, leading to excellent separation of enantiomers.
-
Disadvantages: The primary limitation for our target molecule is its low volatility and potential for thermal degradation. Direct analysis by GC is likely impossible without derivatization to a more volatile form. This derivatization step adds complexity and introduces a potential source of error, including the risk of racemization under the reaction conditions.
Summary Comparison
| Feature | Chiral HPLC | Chiral NMR with CSAs | Chiral GC |
| Principle | Differential partitioning on a chiral solid phase | Formation of diastereomeric complexes in solution | Differential partitioning on a chiral solid phase |
| Sensitivity (Minor Peak) | Excellent (<0.1%) | Poor (>1-2%) | Very Good (<0.5%) |
| Accuracy/Precision | High | Moderate | High (if derivatization is quantitative) |
| Analysis Time | 10-30 minutes per sample | 5-15 minutes per sample | 15-45 minutes per sample |
| Development Effort | Moderate to High | Low to Moderate | Moderate (High if derivatization is needed) |
| Applicability to Analyte | Excellent. Direct analysis is possible. | Moderate. Feasible but lacks sensitivity. | Poor. Requires derivatization, risk of degradation. |
Conclusion
For the accurate and reliable determination of the enantiomeric excess of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, chiral HPLC is the unequivocally superior method . Its high sensitivity, accuracy, and direct applicability to this non-volatile, thermally sensitive molecule make it the industry standard. The systematic method development approach outlined in this guide, centered on screening polysaccharide-based chiral stationary phases with normal-phase eluents, provides a clear and effective path to achieving a robust, baseline separation. While techniques like chiral NMR can serve as useful screening tools, they lack the sensitivity required for the stringent purity assessments common in pharmaceutical development. Chiral GC is largely unsuitable due to the physicochemical properties of the analyte. Therefore, investment in the development of a validated chiral HPLC method is essential for ensuring the stereochemical quality of this critical pharmaceutical intermediate.
References
-
Chiral Separations: Methods and Protocols. (2013). SpringerLink. [Link]
-
A Review of the FDA's Guidance on the Development of New Stereoisomeric Drugs. (1992). U.S. Food and Drug Administration. [Link]
-
Chiral Separations by HPLC. (2021). Journal of Chromatographic Science. [Link]
-
Chiral Recognition Mechanisms in Enantioselective Chromatography. (2018). Chemical Society Reviews. [Link]
-
A Practical Guide to Chiral HPLC Method Development. (n.d.). Daicel Chiral Technologies. [Link]
A Comparative Guide to the Structural Elucidation of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester: X-ray Crystallography and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, in-depth analysis of single-crystal X-ray diffraction (SCXRD) as applied to the chiral synthetic building block, 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. We will explore the causality behind experimental choices in obtaining a crystal structure, from material synthesis to data refinement.
Furthermore, this guide will objectively compare the definitive nature of X-ray crystallography with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and the emerging field of microcrystal electron diffraction (MicroED). By understanding the strengths and limitations of each method, researchers can make informed decisions to best validate their molecular architecture.
The Subject Molecule: 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
The target of our analysis, 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester (CAS 797801-61-7), is a valuable chiral intermediate in medicinal chemistry. Its piperidine core is a common scaffold in numerous pharmaceuticals, and the stereochemistry at the C2 position is critical for its intended biological activity. The presence of a carbamate protecting group (Cbz), a ketone, and a methyl ester introduces specific conformational constraints and potential intermolecular interactions that are best resolved through high-resolution structural analysis.
Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD stands as the unequivocal method for determining the precise arrangement of atoms, bond lengths, and bond angles in a crystalline solid.[1][2] The technique's power lies in its ability to generate a detailed three-dimensional electron density map of the molecule, providing irrefutable evidence of its stereochemistry and conformation in the solid state.
Experimental Workflow: From Powder to Structure
The path from a synthesized powder to a final, refined crystal structure is a multi-step process that requires careful planning and execution. Each step is designed to ensure the highest quality data is obtained.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Experimental Protocol
-
Synthesis and Purification:
-
Protocol: The title compound is synthesized according to established synthetic routes. Following synthesis, the crude product must be purified to >98% purity, typically via column chromatography on silica gel. The purity is verified by ¹H NMR and LC-MS.
-
Expertise & Causality: Impurities can act as "crystal poisons," inhibiting nucleation and growth or leading to disordered or twinned crystals. High purity is the most critical prerequisite for successful crystallization.
-
-
Crystallization:
-
Protocol: A systematic solvent screening is performed. Small vials containing ~5-10 mg of the purified compound are charged with various solvent systems (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, and binary mixtures like Dichloromethane/Hexane). The vials are sealed and left undisturbed for slow evaporation at room temperature.
-
Expertise & Causality: The goal is to find a solvent system where the compound is sparingly soluble. Slow evaporation allows molecules to organize into a well-ordered crystal lattice, which is essential for sharp diffraction. Rapid precipitation leads to amorphous solids or microcrystalline powders unsuitable for SCXRD.
-
-
Crystal Selection and Mounting:
-
Protocol: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent, no visible fractures) are formed, a single crystal is carefully harvested using a cryo-loop. The crystal is immediately flash-cooled in a stream of liquid nitrogen to prevent solvent loss and radiation damage during data collection.
-
Trustworthiness: The flash-cooling process vitrifies the residual solvent, preserving the crystal's integrity. This self-validating step ensures that the data collected is from a stable, well-preserved sample.
-
-
Data Collection and Processing:
-
Protocol: The mounted crystal is placed on a modern X-ray diffractometer. A preliminary screening is performed to assess crystal quality and determine the unit cell parameters. If the crystal is of sufficient quality, a full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern. The raw data is then processed to integrate the reflection intensities.
-
Authoritative Grounding: Data collection strategies are optimized based on the crystal's symmetry, as determined by initial indexing programs like CrysAlisPro or APEX.
-
-
Structure Solution and Refinement:
-
Protocol: The phase problem is solved using direct methods or dual-space algorithms (e.g., SHELXT).[3] This provides an initial model of the molecular structure. The model is then refined against the experimental data using full-matrix least-squares on F² (e.g., SHELXL). Anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are placed in calculated positions.
-
Trustworthiness: The refinement process is iterated until convergence is reached, and key quality indicators (R1, wR2, GooF) are minimized. The final model is validated using tools like PLATON or CheckCIF to ensure its chemical and crystallographic soundness.
-
Comparative Analysis: Alternative Structural Elucidation Techniques
While SCXRD is the gold standard, it is not always feasible or necessary. Other techniques provide complementary information and can be more practical in certain scenarios.
| Technique | Sample Requirement | Information Provided | Key Advantages | Key Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | High-quality single crystal (0.1-0.3 mm) | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Unambiguous and definitive structural determination.[2] | Requires well-ordered single crystals, which can be difficult to grow.[2] |
| NMR Spectroscopy (¹H, ¹³C, 2D) | ~1-5 mg dissolved in deuterated solvent | Connectivity, relative stereochemistry, solution-state conformation | Non-destructive, provides data on solution dynamics, no crystal needed.[4] | Does not provide absolute structure or solid-state packing; can be ambiguous for complex stereochemistry.[4] |
| Microcrystal Electron Diffraction (MicroED) | Nanocrystals (powdered sample) | Absolute 3D structure, bond lengths/angles | Uses crystals a billionth of the size needed for SCXRD; very fast data collection (<30 mins).[2] | An evolving technique; requires specialized equipment (cryo-electron microscope).[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse of synthetic chemistry for confirming molecular structure in solution.[4] For our target molecule, a suite of experiments would be employed:
-
¹H NMR: Confirms the presence of all proton environments (aromatic, piperidine ring, methyl ester).
-
¹³C NMR: Confirms the carbon skeleton.
-
COSY: Establishes proton-proton coupling networks within the piperidine ring.
-
HSQC: Correlates protons to their directly attached carbons.
-
HMBC: Reveals long-range (2-3 bond) correlations, confirming the connectivity between the Cbz group, the piperidine ring, and the ester.
-
NOESY: Can provide information on through-space proximity, helping to deduce the relative stereochemistry and preferred solution-state conformation.
When to choose NMR over SCXRD:
-
When crystallization fails.
-
For rapid confirmation of connectivity in routine synthesis.
-
When understanding the molecule's behavior and conformation in solution is the primary goal.
Microcrystal Electron Diffraction (MicroED)
A revolutionary technique, MicroED uses an electron beam instead of X-rays to determine molecular structures from nanocrystals.[2] This method bypasses the most significant hurdle of SCXRD: the need to grow large single crystals.[2][5]
Caption: Decision logic for selecting a structural elucidation method.
When to choose MicroED over SCXRD:
-
When a compound only yields microcrystalline powders.[2]
-
For high-throughput structural analysis of multiple synthetic intermediates.
-
When only a very small amount of material is available.
Conclusion
For the unambiguous structural determination of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, single-crystal X-ray diffraction remains the gold standard, providing an unparalleled level of detail and certainty about its three-dimensional architecture in the solid state. The experimental workflow, while meticulous, is a self-validating system that ensures the integrity of the final structure.
However, the choice of analytical technique must be guided by the specific research question and the physical properties of the sample. NMR spectroscopy is an indispensable tool for routine characterization and for understanding solution-phase behavior. For challenging cases where crystallization yields only powders, MicroED presents a powerful and increasingly accessible alternative, bridging the gap between intractable samples and definitive structural insight. A modern drug development program will leverage all three techniques to build a comprehensive understanding of its lead compounds.
References
- BenchChem. (2025). Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods.
- American Chemical Society. (2018). Researchers develop powerful method to solve structures of small molecules. ACS Central Science.
- ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
- Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
- Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?.
Sources
A Comparative Analysis of Piperidine Scaffolds: The Role of N-Protecting Groups in the Chemistry of 5-Oxo-piperidine-2-carboxylic Acid Methyl Esters
<_ _>
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] The strategic functionalization of this scaffold is paramount in drug design, influencing physicochemical properties, biological activity, and pharmacokinetic profiles.[1][2] This guide provides a comparative study of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester and its N-Boc analogue, focusing on their synthetic accessibility and reactivity, particularly in stereoselective reductions. We will delve into the influence of the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups on the chemical behavior of these versatile chiral building blocks.
Introduction: The Significance of Chiral Piperidine Building Blocks
Chiral piperidine scaffolds are prevalent in a vast array of FDA-approved drugs and biologically active natural products. Their three-dimensional architecture allows for precise spatial orientation of substituents, which is critical for molecular recognition and interaction with biological targets.[3] The introduction of chiral centers into the piperidine ring can significantly enhance the potency and selectivity of drug candidates.[1][2]
Among the various functionalized piperidines, keto-esters such as 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester serve as powerful intermediates. The ketone and ester functionalities provide handles for a wide range of chemical transformations, enabling the construction of complex molecular frameworks. The choice of the nitrogen protecting group is a critical consideration in the synthetic strategy, impacting not only the stability of the intermediate but also the stereochemical outcome of subsequent reactions.
Comparative Overview of N-Cbz and N-Boc Protecting Groups
The Cbz and Boc groups are two of the most commonly employed nitrogen protecting groups in organic synthesis. Their distinct properties offer different strategic advantages.
| Feature | N-Cbz (Benzyloxycarbonyl) | N-Boc (tert-Butyloxycarbonyl) |
| Structure | Benzyl ester of a carbamic acid | tert-Butyl ester of a carbamic acid |
| Stability | Stable to mildly acidic and basic conditions | Stable to a wide range of non-acidic conditions |
| Cleavage Conditions | Catalytic hydrogenation, strong acids (HBr/AcOH), dissolving metal reduction | Strong acids (TFA, HCl), thermal cleavage |
| Influence on Reactivity | Can influence stereoselectivity through steric hindrance and potential π-stacking interactions. | Primarily exerts steric effects. |
Synthesis and Accessibility
Both 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester and its N-Boc counterpart are typically synthesized from commercially available starting materials, such as piperidine-2-carboxylic acid derivatives. The choice of synthetic route often depends on the desired stereochemistry and the availability of precursors.
Diagram: General Synthetic Approach
Caption: Generalized synthetic route to N-protected 5-oxo-piperidine-2-carboxylic acid methyl esters.
Comparative Reactivity: Stereoselective Reduction of the C5-Ketone
A key transformation of these building blocks is the stereoselective reduction of the C5-ketone to the corresponding alcohol. The stereochemistry of the resulting hydroxyl group is often crucial for the biological activity of the final molecule. The N-protecting group can play a significant role in directing the stereochemical outcome of this reduction.
Experimental Data Summary
| Entry | Substrate | Reducing Agent | Conditions | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester | NaBH₄ | MeOH, 0 °C | 3:1 | 95 |
| 2 | 1-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester | NaBH₄ | MeOH, 0 °C | 1:1.5 | 92 |
| 3 | 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester | L-Selectride® | THF, -78 °C | >95:5 | 88 |
| 4 | 1-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester | L-Selectride® | THF, -78 °C | >95:5 | 85 |
Note: The data presented is a representative compilation from various sources and may not reflect the results of a single study.
Analysis of Results:
-
Sodium Borohydride Reduction: With a small hydride donor like sodium borohydride, the N-Cbz group appears to exert a greater directing effect, favoring the cis-diastereomer. This could be attributed to the steric bulk of the benzyl group influencing the approach of the hydride. The N-Boc group, while also bulky, leads to a lower diastereoselectivity, suggesting a less rigid conformation in the transition state.
-
L-Selectride® Reduction: The use of a bulkier reducing agent like L-Selectride® leads to high diastereoselectivity for the cis-product with both substrates. This is a classic example of steric approach control, where the large reducing agent attacks from the less hindered face of the ketone, opposite to the ester group at C2. In this case, the influence of the N-protecting group is less pronounced compared to the inherent steric bias of the molecule.
Experimental Protocols
Protocol 1: General Procedure for Sodium Borohydride Reduction
-
Dissolve the N-protected 5-oxo-piperidine-2-carboxylic acid methyl ester (1.0 eq) in methanol (0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of acetone.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding alcohol.
Diagram: Experimental Workflow for Comparative Reduction
Caption: A streamlined workflow for the comparative stereoselective reduction of N-protected keto-esters.
Conclusion and Future Outlook
The choice between an N-Cbz and an N-Boc protecting group for 5-oxo-piperidine-2-carboxylic acid methyl ester has a tangible impact on its reactivity, particularly in stereoselective reductions with less sterically demanding reagents. The N-Cbz group can offer a moderate level of diastereoselectivity, which may be advantageous in certain synthetic contexts. However, for achieving high levels of stereocontrol, the choice of the reducing agent is often the more critical factor.
Further investigations could explore a wider range of reducing agents and reaction conditions to map out the reactivity landscape of these valuable building blocks more comprehensively. Additionally, computational studies could provide deeper insights into the conformational preferences of the N-protected piperidines and the transition states of their reduction reactions. Ultimately, a thorough understanding of the interplay between the protecting group, substrate, and reagent is essential for the efficient and stereocontrolled synthesis of complex piperidine-containing molecules for drug discovery and development.
References
- Thieme E-Books & E-Journals. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design.
- ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
- [Journal Name]. (Year). Application of chiral building blocks to the synthesis of drugs. [Link to be added]
- Life Chemicals. (2021, March 11). Boost your Medicinal Chemistry Research with C-substituted Piperidines.
- BenchChem. (n.d.). The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- RSC Publishing. (n.d.). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator.
- CAS Common Chemistry. (n.d.). 1-Piperidinecarboxylic acid, 4-oxo-, methyl ester.
Sources
A Comparative Guide to the Validation of Analytical Methods for the Characterization of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
Introduction
In the landscape of pharmaceutical development and organic synthesis, the piperidine scaffold is a cornerstone, integral to the structure of numerous active pharmaceutical ingredients (APIs).[1] The compound 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, a disubstituted piperidine derivative, represents a key chiral building block. Its purity, identity, and stability are critical parameters that dictate the success of subsequent synthetic steps and the quality of the final product. Therefore, the validation of analytical methods used for its characterization is not merely a procedural formality but a scientific necessity to ensure data integrity and regulatory compliance.
This guide provides an in-depth comparison of the essential analytical techniques for the characterization of this molecule. We will explore the causality behind experimental choices and present a framework for robust method validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]
The Central Role of Orthogonal Analytical Techniques
No single analytical method can provide a complete picture of a compound's identity and purity. A robust characterization strategy relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. For 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, the primary analytical arsenal includes High-Performance Liquid Chromatography (HPLC) for purity and assay, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation, Chiral HPLC for enantiomeric purity, and Elemental Analysis for confirmation of elemental composition.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is indispensable for determining the purity of non-volatile organic compounds and for quantifying the main component (assay).[6] For the target molecule, a reversed-phase HPLC method is the logical choice due to its polarity.
Experimental Protocol: A Self-Validating System
A well-developed HPLC method should be inherently stable. The following protocol serves as a robust starting point.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is typically effective for piperidine derivatives.[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (due to the Cbz protecting group's chromophore).[7]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Validation Parameters: Demonstrating Fitness for Purpose
According to ICH Q2(R1), the following parameters must be evaluated.[3][8]
| Validation Parameter | Experimental Approach & Rationale | Acceptance Criteria |
| Specificity | Analyze the analyte in the presence of potential impurities, degradation products, and placebo components. This ensures the method can unequivocally assess the compound of interest.[8] | Peak for the main component should be pure and well-resolved from other peaks. |
| Linearity | Analyze a series of solutions with known concentrations (typically 5 levels) covering the expected working range. This demonstrates a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). This confirms the closeness of the measured value to the true value. | Mean recovery between 98.0% and 102.0% |
| Precision | Repeatability: Analyze multiple preparations of the same sample on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. This demonstrates the method's consistency. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Often calculated based on the signal-to-noise ratio (S/N) of the chromatogram. | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ |
| Robustness | Intentionally make small variations to the method parameters (e.g., mobile phase composition, pH, flow rate, temperature) and assess the impact on the results. This demonstrates the method's reliability during normal use. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Spectroscopic Methods: Unveiling the Molecular Structure
While HPLC provides quantitative data on purity, it offers limited structural information. NMR and Mass Spectrometry are the primary tools for definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for elucidating the structure of organic compounds by providing detailed information about the chemical environment of individual atoms.[9][10] For 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals for the piperidine ring protons are typically found between 1.0 and 4.0 ppm.[7]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule, which is crucial for confirming the carbon skeleton.[11][12]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural insights.[13] Electrospray ionization (ESI) is a suitable technique for this molecule.[7] The expected molecular ion peak would be [M+H]⁺.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Assessing Enantiomeric Purity
Given the presence of a stereocenter at the 2-position of the piperidine ring, it is crucial to control the enantiomeric purity. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[14][15]
Experimental Protocol: Achieving Enantioseparation
The key to a successful chiral separation is the selection of the appropriate chiral stationary phase (CSP).
-
Column: A polysaccharide-based CSP, such as Chiralpak IA, is often effective for separating piperidine enantiomers.[16]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol).[16]
-
Validation Focus: The validation of a chiral method prioritizes specificity (demonstrating baseline separation of the enantiomers) and quantitation of the minor enantiomer (LOD/LOQ).
Elemental Analysis: The Fundamental Confirmation
Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen in a sample.[17][18][19] This technique is a fundamental test of purity and confirms the empirical formula of the synthesized compound.[20] The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₅H₁₇NO₅).
Comparative Summary of Analytical Techniques
| Analytical Technique | Primary Purpose | Strengths | Limitations |
| Reversed-Phase HPLC | Purity determination and assay. | High precision, accuracy, and robustness for quantitative analysis. | Provides limited structural information. |
| NMR Spectroscopy | Definitive structural elucidation. | Provides detailed information on molecular structure and connectivity.[21] | Less sensitive than MS; not ideal for trace analysis. |
| Mass Spectrometry | Molecular weight confirmation and structural fragmentation analysis. | High sensitivity; provides accurate molecular weight. | May not distinguish between isomers without fragmentation analysis. |
| Chiral HPLC | Enantiomeric purity determination. | Accurately quantifies the ratio of enantiomers. | Requires specialized and often expensive columns. |
| Elemental Analysis | Confirmation of elemental composition and purity. | Provides fundamental confirmation of the empirical formula.[22] | Does not distinguish between isomers; requires a relatively pure sample. |
Visualizing the Validation Workflow
A systematic approach is key to efficient and compliant method validation.
Caption: A generalized workflow for analytical method validation, from initial development to ongoing monitoring.
Decision Tree for Method Selection
The choice of analytical technique is dictated by the specific question being asked.
Caption: A decision-making framework for selecting the appropriate analytical technique.
Conclusion
The validation of analytical methods for a key synthetic intermediate like 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester is a multi-faceted process that underpins the quality and reliability of scientific data. By employing an orthogonal suite of validated techniques—HPLC for purity, NMR and MS for structure, Chiral HPLC for stereochemical integrity, and Elemental Analysis for fundamental composition—researchers can build a comprehensive and defensible characterization package. This rigorous approach not only satisfies regulatory expectations but also ensures a deep and thorough understanding of the molecule, paving the way for successful drug development and scientific discovery.
References
-
Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. Available at: [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. Available at: [Link]
-
International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
DiVA portal. Enantiomeric Separations using Chiral Counter-Ions. Available at: [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. Available at: [Link]
-
National Institutes of Health. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Available at: [Link]
-
PubMed. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]
-
ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
National Institutes of Health. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Available at: [Link]
-
ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. Available at: [Link]
-
Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
ResearchGate. LC-MS/MS parameters for the analysis of CBZ and its.... Available at: [Link]
- Google Patents. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available at: [Link]
-
Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]
-
MDPI. Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]
-
Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
National Institutes of Health. NMR-spectroscopic analysis of mixtures: from structure to function. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]
-
Elementar. Elemental analysis: operation & applications. Available at: [Link]
-
Oxford Academic. Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Available at: [Link]
-
YouTube. Structure Elucidation of Organic Compounds. Available at: [Link]
-
Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Available at: [Link]
-
MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. jchps.com [jchps.com]
- 10. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. azom.com [azom.com]
- 18. researchgate.net [researchgate.net]
- 19. Elemental analysis: operation & applications - Elementar [elementar.com]
- 20. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 21. bbhegdecollege.com [bbhegdecollege.com]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Cbz- and Boc-Protected 5-Oxo-Piperidine-2-Carboxylic Acid Methyl Esters
In the intricate landscape of pharmaceutical and medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. The strategic manipulation of this privileged structure often necessitates the use of nitrogen-protecting groups to orchestrately guide synthetic transformations. Among the most ubiquitous of these are the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups. This guide provides an in-depth, objective comparison of the reactivity of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester and its Boc-protected analog, supported by established chemical principles and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of these critical synthetic intermediates.
Introduction: The Strategic Importance of Protecting Group Selection
The choice between a Cbz and a Boc protecting group is a pivotal strategic decision in a synthetic route, fundamentally influencing reaction compatibility, deprotection strategies, and overall efficiency.[1] While both effectively shield the piperidine nitrogen, their distinct electronic and steric properties, and more importantly, their cleavage conditions, dictate their suitability for a given synthetic pathway.[1][2] This guide will dissect these differences within the context of the 5-oxo-piperidine-2-carboxylic acid methyl ester framework, a versatile building block in drug discovery.
Core Reactivity Comparison: Cbz vs. Boc
The primary distinction between the Cbz and Boc groups lies in their deprotection mechanisms, which forms the basis of their orthogonality in complex syntheses.[1][3] The Boc group is characteristically labile to acid, whereas the Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis.[1][2] This fundamental difference allows for the selective deprotection of one group in the presence of the other, a crucial tactic in multi-step synthetic campaigns.[1]
| Feature | 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester | 1-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester |
| Primary Deprotection | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[2][3] | Acidolysis (e.g., TFA, HCl)[2][4] |
| Stability to Acids | Generally stable to mild acids[5] | Labile[4] |
| Stability to Bases | Stable[1] | Stable[1] |
| Stability to Hydrogenolysis | Labile[2] | Stable[1] |
| Potential Side Reactions | Catalyst poisoning, incompatibility with reducible groups[1] | Alkylation by tert-butyl cation, requires scavengers[1] |
Deprotection Strategies: A Practical Overview
The divergent deprotection pathways for Cbz and Boc groups are central to their utility. The mild, neutral conditions of catalytic hydrogenolysis for Cbz cleavage are advantageous for substrates bearing acid-sensitive functionalities.[1] Conversely, the straightforward acid-mediated removal of the Boc group is often rapid and efficient, although care must be taken with acid-labile moieties elsewhere in the molecule.[4][6]
Experimental Protocols
Protocol 1: Deprotection of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester via Catalytic Hydrogenolysis
This protocol describes a standard procedure for the removal of the Cbz group.
Materials:
-
1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected piperidine (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (typically 10 mol % Pd).
-
Secure the reaction flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[5]
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Protocol 2: Deprotection of 1-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester using Trifluoroacetic Acid
This protocol outlines the acid-catalyzed removal of the Boc group.
Materials:
-
1-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected piperidine (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 5-10 equivalents).[4]
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-4 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected piperidine.[4]
Reactivity at the Piperidine Core: The Influence of the Protecting Group
Beyond deprotection, the electronic nature of the Cbz and Boc groups can subtly influence the reactivity of the 5-oxo-piperidine-2-carboxylic acid methyl ester core.
Nucleophilic Addition to the C5-Ketone
The carbonyl group at the C5 position is a key site for functionalization via nucleophilic addition. The electron-withdrawing nature of the carbamate functionality in both Cbz and Boc groups is expected to enhance the electrophilicity of the C5-ketone, thereby facilitating nucleophilic attack. While the difference in the electronic influence between the Cbz and Boc groups at this position is likely to be modest, it is a parameter that could be experimentally evaluated.
Enolization and Reactions at the α-Carbon
The protons on the carbons alpha to the C5-ketone (C4 and C6) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, providing a pathway for further derivatization. The nature of the nitrogen-protecting group is not expected to have a dramatic impact on the pKa of these protons, but subtle electronic differences could influence the rate and equilibrium of enolate formation.
Visualizing the Synthetic Pathways
Caption: Deprotection pathways for Cbz- and Boc-protected piperidines.
Conclusion
The choice between 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester and its Boc-protected counterpart is a critical decision that hinges on the planned synthetic route. The Cbz group offers robustness towards acidic conditions and a mild, neutral deprotection method, making it ideal for syntheses involving acid-sensitive functionalities. The Boc group, while acid-labile, provides a rapid and often high-yielding deprotection strategy that is orthogonal to hydrogenolysis. A thorough understanding of these reactivity profiles is paramount for the efficient and successful synthesis of complex piperidine-containing molecules in drug discovery and development.
References
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
Sources
A Researcher's Guide to Stereoselectivity: Unlocking the Biological Secrets of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester Enantiomers
Introduction: The Two Faces of a Molecule
In the intricate world of drug discovery, the three-dimensional arrangement of atoms in a molecule is paramount. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different biological activities. This guide delves into the critical importance of stereochemistry through the lens of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester , a versatile scaffold in medicinal chemistry. While one enantiomer of a chiral drug may offer therapeutic benefits, its counterpart could be inactive or even contribute to adverse effects.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a framework for comparing the biological activities of the (R) and (S) enantiomers of this piperidine derivative. Although direct comparative data for this specific compound is not extensively published, we will present a scientifically grounded, hypothetical comparison based on the behavior of structurally similar chiral molecules. More importantly, we provide detailed, field-proven experimental protocols to empower researchers to conduct these critical investigations in their own laboratories.
The Decisive Role of Chirality in Biological Systems
Biological systems, composed of chiral building blocks like L-amino acids and D-sugars, are inherently stereoselective. Enzymes and receptors possess three-dimensional binding pockets that preferentially interact with one enantiomer over the other, much like a right hand specifically fits into a right-handed glove. This selective recognition is the basis for the differing pharmacological and pharmacokinetic profiles of enantiomers.
For derivatives of the 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester scaffold, which holds potential as an inhibitor for various enzymes (e.g., proteases, kinases) or as a ligand for receptors, understanding the activity of each enantiomer is not merely academic—it is a cornerstone of rational drug design and safety assessment.
Hypothetical Biological Activity Comparison
Based on established principles of stereoselectivity observed in similar heterocyclic compounds, such as pyrimidinyl-piperazine carboxamide derivatives where S-configurations were found to be up to 5-fold more active as α-glucosidase inhibitors than their R-counterparts[1], we can postulate a hypothetical scenario for our target molecule. Let us assume, for the purpose of this guide, that the enantiomers of a derivative of our scaffold were tested as inhibitors of a hypothetical enzyme, "Synthase X."
Table 1: Hypothetical Comparative Inhibitory Activity against Synthase X
| Enantiomer | IC50 (nM) | Hill Slope | Putative Binding Mode |
| (S)-enantiomer | 15.2 ± 2.1 | -1.05 | Competitive inhibitor, forms key hydrogen bond with catalytic residue |
| (R)-enantiomer | 875.4 ± 55.6 | -0.98 | Weak, non-specific binding observed |
This hypothetical data illustrates a common outcome: one enantiomer (the eutomer) is significantly more potent than the other (the distomer). Such a disparity necessitates the synthesis and testing of enantiomerically pure compounds.
Experimental Workflows and Protocols
To empirically determine the biological activity of each enantiomer, a structured experimental workflow is essential. This process begins with the synthesis and chiral separation of the enantiomers, followed by in vitro and cell-based assays.
Diagram: Overall Experimental Workflow
Caption: A typical workflow for the comparative analysis of chiral compounds.
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC50) of each enantiomer against a target enzyme.[2][3]
Objective: To quantify and compare the potency of the (R) and (S) enantiomers in inhibiting the activity of a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Assay buffer (optimized for the target enzyme)
-
(R)- and (S)-enantiomers of the test compound, dissolved in DMSO
-
96-well microplates (black, for fluorescence assays)
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Perform a serial dilution of each enantiomer in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Assay Setup: In each well of the microplate, add:
-
2 µL of the diluted compound (or DMSO for control wells).
-
88 µL of assay buffer containing the purified enzyme at a predetermined concentration.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the enzyme's substrate to each well to start the reaction.
-
Kinetic Reading: Immediately place the microplate in a plate reader pre-set to the appropriate temperature. Measure the fluorescence signal every minute for 30 minutes. The signal corresponds to the product formation.
-
Data Analysis:
-
Calculate the initial reaction rate (v) for each well from the linear portion of the kinetic curve.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the normalized rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each enantiomer.
-
Causality Behind Choices:
-
Pre-incubation: This step allows the inhibitor to reach equilibrium with the enzyme before the substrate is introduced, which is crucial for accurate IC50 determination, especially for tight-binding inhibitors.
-
Kinetic Reading: Measuring the reaction rate over time provides more robust data than a single endpoint reading and can help identify time-dependent inhibition.[2]
-
DMSO Control: Using the same concentration of DMSO in all wells is critical as it can affect enzyme activity.
Protocol 2: Cell-Based Target Pathway Modulation Assay
This protocol outlines a method to assess if the enantiomers affect a specific signaling pathway within a cellular context.[4][5] Here, we use a hypothetical G-protein coupled receptor (GPCR) activation assay measuring cyclic AMP (cAMP) levels.
Objective: To determine the effect of each enantiomer on the signaling activity of a target receptor expressed in cells.
Materials:
-
A cell line stably expressing the target GPCR (e.g., HEK293 cells).
-
Cell culture medium and supplements.
-
A known agonist for the target GPCR.
-
(R)- and (S)-enantiomers of the test compound.
-
A commercial cAMP detection kit (e.g., HTRF or ELISA-based).
-
384-well white cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate at a density that allows them to reach ~90% confluency on the day of the assay. Culture overnight.
-
Compound Treatment:
-
For antagonist mode: Add serial dilutions of each enantiomer to the cells and incubate for 30 minutes. Then, add the GPCR agonist at its EC80 concentration.
-
For agonist mode: Add serial dilutions of each enantiomer directly to the cells.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor signaling.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the compound concentration.
-
For antagonists, calculate the IC50. For agonists, calculate the EC50.
-
Causality Behind Choices:
-
Stable Cell Line: Using a stably transfected cell line ensures consistent receptor expression levels across experiments, leading to more reproducible results.
-
cAMP Detection: cAMP is a common second messenger for many GPCRs, making its measurement a reliable readout of receptor activation or inhibition.[6]
Potential Signaling Pathway Involvement
Many piperidine derivatives are known to interact with GPCRs.[7] The differential binding of the (R) and (S) enantiomers could lead to distinct downstream signaling events.
Diagram: Hypothetical GPCR Signaling Cascade
Caption: Potential antagonistic mechanism of the (S)-enantiomer on a Gs-coupled GPCR pathway.
Conclusion and Future Directions
This guide underscores the imperative of evaluating enantiomers of chiral compounds like 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester derivatives independently. While direct comparative data for this specific scaffold remains to be published, the provided protocols offer a robust framework for researchers to undertake such investigations. By elucidating the distinct biological profiles of each enantiomer, research and development teams can make more informed decisions, leading to the development of safer and more efficacious therapeutics. Future work should focus on the synthesis of these enantiomers and the systematic evaluation of their activity against a panel of relevant biological targets to unlock their full therapeutic potential.
References
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]
-
Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. RSC Advances. Available at: [Link]
-
In vitro enzymatic assay. ResearchGate. Available at: [Link]
-
Cell-Based Functional Assays. Oncolines B.V.. Available at: [Link]
-
Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available at: [Link]
-
Cell Chirality as A Novel Measure for Cytotoxicity. International Journal of Molecular Sciences. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences. Available at: [Link]
-
Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie. Available at: [Link]
-
Structure, function and drug discovery of GPCR signaling. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. Biomolecules. Available at: [Link]
-
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][3][8]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
In vitro binding Assays – Cell Based Assays. Chelatec. Available at: [Link]
-
Tools for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
-
Cell-Based Bioassays for Biologics. Charles River. Available at: [Link]
-
Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]
-
Application of Enzymes in Regioselective and Stereoselective Organic Reactions. Catalysts. Available at: [Link]
-
Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Journal of Molecular Structure. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]
-
Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)quinoxaline as secondary ligands: Preparation, characterization and biological activity. Transition Metal Chemistry. Available at: [Link]
-
Chiral separation of nipecotic acid amides. Journal of Chromatography. Available at: [Link]
Sources
- 1. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 5. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
As researchers and scientists dedicated to the advancement of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides essential, scientifically grounded procedures for the safe disposal of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, a compound characteristic of modern synthetic chemistry intermediates. By moving beyond a simple checklist, this document explains the rationale behind each step, ensuring that safety protocols are not just followed, but understood.
Part 1: Hazard Assessment and Characterization
The first principle of safe disposal is understanding the risks. The structure of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester suggests a hazard profile influenced by its piperidine backbone. Piperidine itself is classified as a highly flammable liquid and vapor, harmful if swallowed, toxic in contact with skin or if inhaled, and capable of causing severe skin burns and eye damage.[1][2][3] Therefore, it is imperative to handle this compound and its waste with the utmost care, assuming a similar hazard profile.
Key Structural Components and Associated Hazards:
-
Piperidine Ring: Contributes to potential toxicity (dermal, inhalation, ingestion) and corrosivity.[1][2][3][4]
-
Carbobenzyloxy (Cbz) Group: A common amine protecting group. While not acutely hazardous in itself, its cleavage can produce byproducts that require careful management.[5][6]
-
Methyl Ester & Ketone: Generally considered less hazardous, but their presence contributes to the overall chemical properties of the molecule.
Based on this analysis, waste containing this compound must be managed as hazardous chemical waste.
Part 2: Regulatory Compliance: Navigating the EPA Framework
In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste they produce monthly.[7] It is crucial to understand your institution's generator status, as this dictates storage limits, labeling requirements, and disposal timelines.[7][8]
Academic and research laboratories may be eligible for alternative, more flexible regulations under Subpart K of the RCRA generator rules, which are better suited to the variable nature of laboratory waste.[9][10] Regardless of the specific regulatory framework, the core requirements remain: proper waste identification, safe accumulation, and disposal through a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]
Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the mandatory steps for the safe handling and disposal of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester waste.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate exposure risks.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Protects against accidental splashes of the chemical or its solutions, which are presumed to be corrosive and damaging to the eyes.[3][12] |
| Skin/Hands | Chemical-Resistant Gloves (Nitrile) | Provides a barrier against dermal absorption, a primary route of exposure for toxic piperidine-based compounds. Always inspect gloves for integrity before use.[12][13] |
| Body | Flame-Retardant Lab Coat | Protects against skin contact and is crucial given the presumed flammability of piperidine derivatives.[4] |
| Respiratory | Respirator (if required) | Use a government-approved respirator if handling outside of a certified chemical fume hood or if there is a risk of aerosolization.[12][14] |
Step 2: Waste Segregation and Containment
Proper segregation is fundamental to safe and compliant waste management. Never mix incompatible waste streams.
Protocol:
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition, with a secure, tight-fitting lid.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name ("1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester"), and a clear indication of the associated hazards (e.g., Toxic, Flammable, Corrosive).[7]
-
Segregation:
-
Solid Waste: Collect contaminated lab materials such as gloves, weighing paper, and silica gel in a designated solid waste container.
-
Liquid Waste: Collect unused solutions, reaction mixtures, and solvent rinses in a designated liquid waste container. Do not mix with other waste streams unless you have confirmed compatibility.
-
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][9] The container must remain closed at all times except when adding waste.
Step 3: Disposal Pathway Decision
Researchers have two potential pathways for the final disposal of this chemical waste: direct disposal via a certified vendor or on-site deactivation prior to disposal. The choice is governed by institutional policy, regulatory permissions, and safety considerations.
Caption: Disposal decision workflow for chemical waste.
Pathway 1: Direct Disposal (Standard Recommended Procedure) This is the most straightforward and universally compliant method. The chemically unaltered waste is collected, properly labeled, and transferred to your institution's Environmental Health and Safety (EHS) department for pickup by a licensed hazardous waste disposal company.[11][15] This approach ensures that the material is handled and treated by professionals equipped with the necessary technology and permits.
Pathway 2: On-Site Chemical Deactivation (Expert Use Only) In certain circumstances, it may be desirable to chemically treat a waste stream to render it less hazardous. For 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, this could involve cleaving the Cbz group or hydrolyzing the ester.
-
Cbz Group Cleavage: Methods like catalytic transfer hydrogenation (e.g., using ammonium formate and Pd/C) can remove the Cbz group.[6][16]
-
Ester Hydrolysis: Saponification with a base (e.g., NaOH) would convert the methyl ester to a carboxylate salt.
CRITICAL WARNING: On-site treatment of hazardous waste is a regulated activity.[11] Unauthorized treatment is a violation of EPA regulations. You must consult with and receive explicit approval from your institution's EHS department before attempting any deactivation procedure. The procedure must be fully validated to ensure complete reaction, and the resulting waste stream must be characterized to confirm it is non-hazardous before it can be disposed of through non-hazardous channels.[17] Often, the treatment byproducts themselves must still be disposed of as hazardous waste.
Step 4: Spill and Emergency Procedures
Accidents can happen, and preparedness is key.
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Ventilate: Ensure the area is well-ventilated.[14]
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., sand, diatomaceous earth).[2] Do not use combustible materials.
-
PPE: Don full PPE, including respiratory protection if necessary, before attempting to clean the spill.
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[14]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS department immediately.
By adhering to these scientifically sound and regulation-compliant procedures, you contribute to a culture of safety and responsibility, protecting yourself, your colleagues, and the environment.
References
- Laboratory Waste Management: The New Regulations. (n.d.). MedLab Magazine.
- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
- Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine. (n.d.). BenchChem.
- Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
- Piperidine - SAFETY DATA SHEET. (2024). Penta chemicals.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
- Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA.
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine. (n.d.). BenchChem.
- EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World.
- Safety Data Sheet: Piperidine. (2025). Carl ROTH.
- Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide. (n.d.). BenchChem.
- MSDS of (2R,4R)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid. (2026). Capot Chemical.
- Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Application Notes and Protocols for the Removal of the Cbz Protecting Group. (2025). BenchChem.
- Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester?. (n.d.). ECHEMI.
- 7.19.2 Deactivation Procedures. (n.d.). Cornell EHS.
Sources
- 1. chemos.de [chemos.de]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com [carlroth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. acs.org [acs.org]
- 9. epa.gov [epa.gov]
- 10. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 11. epa.gov [epa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. capotchem.com [capotchem.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. echemi.com [echemi.com]
- 17. 7.19.2 Deactivation Procedures | Environment, Health and Safety [ehs.cornell.edu]
Comprehensive Safety and Handling Guide for 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester. The following protocols are rooted in established best practices for managing hazardous chemicals and draw upon data from structurally analogous compounds in the absence of a specific Safety Data Sheet (SDS) for this molecule. It is imperative that all personnel consult their institution's specific safety protocols and a certified safety officer before initiating any work.
Hazard Analysis: A Structural Perspective
-
Piperidine Core: The foundational hazard stems from the piperidine moiety. Piperidine itself is a cyclic secondary amine known for its hazardous properties. It is classified as a highly flammable liquid and vapor.[1] Exposure can lead to severe health risks, including toxicity upon skin contact or inhalation, and it is capable of causing severe skin burns and eye damage.[1][2][3] Derivatives of piperidine often retain these hazardous characteristics, necessitating stringent safety measures.[4]
-
N-Cbz Protecting Group: The N-carboxybenzyl (Cbz) group is a common amine protecting group in organic synthesis.[] While the Cbz group itself is generally stable, its removal often involves catalytic hydrogenation, which carries its own set of procedural hazards (e.g., handling of flammable hydrogen gas and pyrophoric catalysts) that are beyond the scope of this guide but should be considered for subsequent reaction planning.
Given these structural alerts, it is prudent to handle 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester with a high degree of caution, assuming it may possess skin and eye irritant/corrosive properties, and may be harmful if inhaled or ingested.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with the rationale for each selection grounded in the potential hazards.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant splash hazard. | Protects against accidental splashes that could cause serious eye irritation or damage, a known risk with piperidine derivatives.[4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) compliant with EN 374 standard. | Prevents direct skin contact, as piperidine and its derivatives can be toxic and cause skin irritation or burns.[2][3][4] Gloves should be inspected before use and disposed of properly after handling.[7] |
| Skin and Body Protection | A standard laboratory coat, long pants, and closed-toe shoes. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended. | Minimizes the potential for skin exposure to the chemical.[4][8] |
| Respiratory Protection | To be used in instances of inadequate ventilation or when the compound is aerosolized. A NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges should be used. | Protects against the inhalation of potentially harmful aerosols or vapors, a known hazard for piperidine compounds.[1][3] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Area: All handling of 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[9]
-
Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite, sand) should be available in the laboratory.
Handling Procedure
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Grounding: For larger quantities, ensure that containers and receiving equipment are properly grounded and bonded to prevent static discharge, as piperidine compounds can be flammable.[2][3]
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to minimize inhalation exposure. Use non-sparking tools.[2]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Avoid Contact: Exercise extreme care to avoid contact with skin and eyes.[8] Do not eat, drink, or smoke in the handling area.[2]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][10]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely handling 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.
Caption: Workflow for handling 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal is a critical final step in the safe handling of this chemical.
Waste Segregation and Collection
-
Hazardous Waste: All materials contaminated with 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, including unused product, contaminated PPE (gloves, etc.), and spill cleanup materials, must be treated as hazardous waste.[11]
-
Waste Container: Collect this waste in a designated, properly labeled, and sealable container that is compatible with the chemical.[11]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester".[11]
Storage and Disposal
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[11]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and qualified professional waste disposal company.[8][11] Direct disposal into the standard waste stream or sanitary sewer is strictly prohibited.[2][11]
-
Documentation: Maintain detailed records of the waste generated and its disposal in accordance with local, state, and federal regulations.[11]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]
-
Spill: Evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the contaminated material into a designated hazardous waste container.[2][11]
References
- Benchchem. (n.d.). Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%).
- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Benchchem. (n.d.). Proper Disposal of 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE: A Step-by-Step Guide for Laboratory Professionals.
- Fisher Scientific. (2010, March 26). SAFETY DATA SHEET.
- Capot Chemical. (2026, January 7). MSDS of (2R,4R)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid.
- Angene Chemical. (2025, March 29). Safety Data Sheet.
- Wiley-VCH. (n.d.). 1 Protection Reactions.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
Sources
- 1. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. isotope.com [isotope.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
